Penta-alanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAUOPDVAKGRPR-WYCDGMCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Penta-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of penta-alanine (Ala5), a homo-oligopeptide composed of five L-alanine residues. As a fundamental model peptide, this compound is instrumental in biophysical studies, including protein folding, secondary structure formation, and spectroscopic analysis. This document details its key characteristics, experimental protocols for its analysis, and a logical workflow for its synthesis and characterization.
Core Physicochemical Properties
This compound is a non-polar peptide with the sequence Ala-Ala-Ala-Ala-Ala. Its fundamental properties are summarized in the tables below.
Table 1: General and Physical Properties of Penta-L-alanine
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₇N₅O₆ | PubChem[1] |
| Molecular Weight | 373.40 g/mol | PubChem[1] |
| Appearance | White to off-white solid | ChemicalBook[2] |
| Melting Point | >250°C (decomposes) | ChemicalBook[2] |
| Boiling Point (Predicted) | 822.3 ± 65.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.244 ± 0.06 g/cm³ | ChemicalBook[2] |
Table 2: Acid-Base and Solubility Properties of Penta-L-alanine
| Property | Value | Notes |
| Isoelectric Point (pI) (Calculated) | ~5.99 | Calculated by averaging the pKa of the N-terminal amino group (~8.0) and the C-terminal carboxyl group (~3.7) of alanine peptides[3]. |
| pKa (Predicted) | 3.43 ± 0.10 | This predicted value likely corresponds to the C-terminal carboxylic acid[2]. The pKa of the N-terminal amino group is expected to be around 8.0[3]. |
| Solubility | Slightly soluble in water and aqueous acids. | Quantitative solubility data for this compound is not readily available, but its solubility is expected to be low due to the hydrophobic nature of the alanine side chains[2][4]. |
Spectroscopic Properties
The spectroscopic signature of this compound provides critical insights into its structure and conformation.
Table 3: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by prominent amide bands. The amide I band (C=O stretching) is sensitive to secondary structure and is typically observed around 1600-1700 cm⁻¹. Studies on gas-phase neutral this compound have identified C=O stretching frequencies around 1760 cm⁻¹ for non-hydrogen-bonded carboxyl groups and red-shifted to about 1715 cm⁻¹ when hydrogen-bonded[5][6]. The amide II band (N-H bending and C-N stretching) is found near 1550 cm⁻¹. |
| Raman Spectroscopy | The Raman spectrum of this compound provides complementary information to IR spectroscopy. Skeletal vibrations sensitive to conformation appear in the 810-950 cm⁻¹ region. For alanine dipeptides, bands around 860 cm⁻¹ and 920 cm⁻¹ are associated with PII and β-strand conformations, respectively[7]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific NMR data for this compound is not widely published. However, based on data for short alanine oligopeptides, the following chemical shifts can be expected in D₂O[8][9]: • ¹H NMR: α-H (~3.8-4.3 ppm), β-CH₃ (~1.4-1.5 ppm). • ¹³C NMR: Cα (~53 ppm), Cβ (~19 ppm), C=O (~178 ppm). |
| Circular Dichroism (CD) Spectroscopy | CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. Alanine-rich peptides can adopt various conformations, including α-helical, β-sheet, and random coil structures, depending on factors like concentration and pH[5][10]. In aqueous solution, short alanine peptides often exhibit a polyproline II (ppII) conformation[10]. |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and characterization of this compound are crucial for obtaining reliable and reproducible data.
Solid-phase peptide synthesis is the standard method for producing this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed[11].
Protocol:
-
Resin Selection and Loading: A suitable resin, such as a pre-loaded Fmoc-Ala-Wang resin or a 2-chlorotrityl chloride resin, is chosen for C-terminal carboxylic acid peptides. The first Fmoc-protected alanine is loaded onto the resin if not pre-loaded.
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound alanine is removed by treating the resin with a solution of 20% piperidine in dimethylformamide (DMF).
-
Amino Acid Coupling: The next Fmoc-protected alanine is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF and then added to the resin to form a peptide bond.
-
Washing: The resin is washed thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-4 are repeated for each subsequent alanine residue until the this compound sequence is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (if any, though not necessary for alanine) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS).
-
Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers. The crude peptide is then dried under vacuum.
RP-HPLC is the primary method for purifying the crude this compound to a high degree of homogeneity[12].
Protocol:
-
Column: A C18 stationary phase column is typically used for peptide purification.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile (ACN).
-
-
Gradient Elution: The crude peptide is dissolved in a minimal amount of a suitable solvent (e.g., a small amount of DMSO or a low percentage of ACN in water) and injected onto the column. A linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) is used to elute the peptide.
-
Detection: The elution profile is monitored by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified this compound as a white powder.
Isoelectric focusing is an electrophoretic technique that separates proteins and peptides based on their isoelectric point (pI)[8][13].
Protocol:
-
Gel Preparation: A polyacrylamide or agarose gel containing a mixture of carrier ampholytes is prepared to establish a stable pH gradient. Alternatively, pre-cast immobilized pH gradient (IPG) strips can be used for higher resolution.
-
Sample Preparation: The purified this compound is dissolved in a low-salt buffer, often containing urea for denaturing conditions to prevent aggregation.
-
Sample Application: The sample is applied to the IEF gel or IPG strip.
-
Electrophoresis: An electric field is applied across the gel. The peptide will migrate through the pH gradient until it reaches the pH that equals its pI, at which point its net charge is zero, and migration ceases.
-
Staining: After focusing, the gel is fixed and stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the focused peptide band.
-
pI Determination: The pI of the this compound is determined by comparing its position to that of a set of pI marker proteins run on the same gel.
Mandatory Visualizations
The following diagram illustrates the logical workflow from the synthesis of this compound to its final characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A summary of the measured pK values of the ionizable groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Application of Alanine Scanning to Determination of Amino Acids Essential for Peptide Adsorption at the Solid/Solution Interface and Binding to the Receptor: Surface-Enhanced Raman/Infrared Spectroscopy versus Bioactivity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. bmse000282 Alanine at BMRB [bmrb.io]
- 10. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. OPG [opg.optica.org]
Penta-Alanine: A Deep Dive into Structure and Conformational Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Penta-alanine (Ala5), a homo-oligomer of the amino acid alanine, serves as a fundamental model system in biophysical chemistry and structural biology. Its relatively simple primary structure belies a complex and dynamic conformational landscape that provides critical insights into the principles of protein folding, peptide dynamics, and the intrinsic conformational preferences of polypeptide chains. This technical guide offers a comprehensive overview of the structural features and conformational states of this compound, detailing the experimental and computational methodologies employed in their study.
The Structure of this compound
This compound is a polypeptide consisting of five L-alanine residues linked by four peptide bonds. The molecule possesses a neutral charge at physiological pH, with a free amino group at the N-terminus and a free carboxyl group at the C-terminus. The rotational freedom around the backbone dihedral angles, phi (φ) and psi (ψ), of each residue, along with the chi (χ) angle of the alanine side chain, dictates the overall three-dimensional structure of the peptide.
Caption: Chemical structure of this compound, highlighting the five alanine residues and terminal groups.
Conformational States of this compound
This compound does not adopt a single, rigid structure but rather exists as an ensemble of interconverting conformers. The relative populations of these conformers are influenced by the environment (gas phase, solution), temperature, and the force fields used in computational simulations. The primary conformations observed and studied include the 310-helix, polyproline-II (ppII), α-helix, and β-strand structures.
In the gas phase, studies utilizing infrared multiphoton dissociation (IRMPD) action spectroscopy combined with quantum chemical calculations suggest that neutral this compound can adopt multiple stable conformations, with a prominent structure resembling a 310-helix featuring two β-turns.[1][2] The most stable theoretically identified conformer exhibits a C5 hydrogen bond at the N-terminus.[1][2]
In aqueous solution, the conformational ensemble is different. Two-dimensional infrared (2D IR) spectroscopy and molecular dynamics (MD) simulations indicate that the polyproline-II (ppII) conformation is a major component of the structural ensemble of this compound.[3][4] This is consistent with studies on other short alanine-based peptides, which also show a high propensity for the ppII structure in solution.[3] MD simulations have also explored the populations of α-helical and β-strand conformations, with the results being highly dependent on the force field used.[3][5][6] For instance, the CHARMM36 force field predicts a dominant ppII population, while CHARMM22/CMAP suggests a more mixed population of α, β, and ppII conformers.[3][5]
Quantitative Conformational Data
The following tables summarize key quantitative data for the different conformational states of this compound as reported in the literature.
Table 1: Dihedral Angles of Key Conformational States
| Conformation | Residue | φ (°) | ψ (°) | Reference |
| Polyproline-II (ppII) | Central | -61 | +145 | [3] |
| β-strand | Central | -156 | +156 | [3] |
Table 2: Conformational Populations from Molecular Dynamics Simulations
| Force Field | Conformation | Population (%) | Reference |
| CHARMM36 | ppII | Dominant (~100%) | [3][4] |
| CHARMM22/CMAP | α+, β, ppII | Similar Populations | [3][5] |
| Drude-2013 (Polarizable) | β | Dominant | [3] |
| AMBER99SB*-ildn-q | ppII | Increased after reweighting | [7] |
Experimental and Computational Methodologies
The elucidation of this compound's conformational landscape relies on a synergistic combination of advanced experimental techniques and powerful computational methods.
Caption: Integrated workflow for determining peptide conformational states.
Experimental Protocols
3.1.1. Two-Dimensional Infrared (2D IR) Spectroscopy
2D IR spectroscopy is a powerful technique for probing the structure and dynamics of peptides in solution. By measuring the vibrational couplings between amide-I modes, it provides information about the backbone geometry.
-
Sample Preparation : Unlabeled and isotopically labeled (e.g., with ¹³C=O and ¹³C=¹⁸O) this compound are synthesized and dissolved in a suitable solvent, typically D₂O, to a concentration of around 10-20 mg/mL.[3]
-
Spectrometer Setup : A femtosecond laser system is used to generate mid-IR pulses. The experiment is often performed in a pump-probe geometry with specific polarization conditions, such as ⟨π/4, -π/4, Y, Z⟩, to selectively enhance or suppress certain spectral features.[3][4]
-
Data Acquisition and Analysis : 2D IR spectra are recorded, showing diagonal and cross-peaks. The frequencies, intensities, and shapes of these peaks are analyzed to extract vibrational coupling constants and the angle between transition dipoles. These parameters are then related to the peptide's dihedral angles using theoretical maps, often calculated with Density Functional Theory (DFT).[3]
3.1.2. Infrared Multiphoton Dissociation (IRMPD) Spectroscopy
IRMPD spectroscopy is particularly suited for studying the intrinsic structures of molecules in the gas phase, free from solvent effects.
-
Sample Introduction : this compound is introduced into the gas phase, typically through laser desorption/ablation, and then cooled in a supersonic jet expansion.[1][8]
-
IR Irradiation : The cooled, isolated molecules are irradiated with a tunable, high-power infrared laser, such as a Free Electron Laser (FEL).[1][2][8] Resonant absorption of multiple IR photons leads to intramolecular vibrational energy redistribution and eventual dissociation of the molecule.
-
Detection : The resulting fragments are ionized, often using vacuum ultraviolet (VUV) single-photon ionization, and detected using a time-of-flight (TOF) mass spectrometer.[1][8] An IRMPD spectrum is generated by plotting the fragmentation yield as a function of the IR laser wavelength.
-
Spectral Assignment : The experimental spectrum is compared with theoretical spectra calculated for various low-energy conformers (e.g., using DFT) to identify the conformations present in the experiment.[1][2]
Computational Protocols
3.2.1. Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the conformational dynamics of this compound over time.
-
System Setup : A starting structure of this compound is placed in a periodic box of explicit solvent (e.g., water models like TIP3P or SPC/E).[3][6] Counter-ions are added to neutralize the system.
-
Force Field Selection : An appropriate force field is chosen to describe the interatomic interactions. Common choices for peptides include CHARMM (e.g., CHARMM22/CMAP, CHARMM36) and AMBER.[3][6][7]
-
Simulation Protocol : The system is first energy-minimized to remove steric clashes. This is followed by a period of heating to the desired temperature and equilibration under constant temperature and pressure (NPT ensemble). Finally, a long production run is performed to sample the conformational space. Enhanced sampling techniques like replica-exchange molecular dynamics (REMD) are often employed to overcome energy barriers and achieve better sampling.[3][9][10]
-
Trajectory Analysis : The resulting trajectory is analyzed to identify conformational states, calculate populations, and determine free energy landscapes.[6][11][12][13] This often involves clustering structures based on backbone dihedral angles or other geometric criteria.[14]
Interplay of Conformational States
The various conformational states of this compound are not static but exist in a dynamic equilibrium. The transitions between these states are crucial for understanding peptide folding and function. The free energy landscape of this compound, which can be mapped using computational methods, describes the relative stabilities of these conformers and the energy barriers separating them.
Caption: Relationship between major conformational states of this compound.
Conclusion and Future Directions
This compound remains a cornerstone for fundamental studies of peptide structure and dynamics. The synergy between high-resolution experimental techniques and sophisticated computational simulations continues to provide unprecedented detail into its conformational landscape. Future research will likely focus on further refining force fields to more accurately capture the subtle energy differences between conformers, exploring the influence of more complex solvent environments, and extending these detailed analyses to longer and more complex peptide sequences. These efforts will undoubtedly deepen our understanding of the fundamental principles governing protein structure and function, with significant implications for drug design and development.
References
- 1. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 9. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Free Energy Landscape: From Dynamics to Networks and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
Penta-alanine: A Deconstructed View of the Unfolded Protein State
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The unfolded state of proteins, long considered a featureless random coil, is now understood to be a complex and dynamic ensemble of interconverting structures with inherent conformational preferences. Understanding this state is paramount for elucidating the mechanisms of protein folding, misfolding, and aggregation, which are central to numerous diseases and the development of novel therapeutics. Short peptides, amenable to both high-resolution experimental techniques and sophisticated computational modeling, serve as powerful model systems for dissecting the intrinsic conformational tendencies of the polypeptide backbone, free from the complexities of tertiary interactions.
Among these, penta-alanine (Ala5) has emerged as a canonical model for the unfolded state.[1][2] Alanine, with its small, non-polar side chain, minimizes steric hindrance and side-chain-backbone interactions, thus providing a clearer view of the fundamental energetic landscape of the peptide backbone. This technical guide provides a comprehensive overview of the use of this compound as a model for unfolded proteins, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing the workflows and conceptual frameworks used in its study.
Conformational Landscape of this compound
Experimental and computational studies consistently indicate that the conformational ensemble of this compound in aqueous solution is not random but is significantly populated by specific structures. The polyproline II (ppII) conformation, a left-handed helix with approximately three residues per turn, has been identified as a major conformational state for short alanine peptides.[1][3][4] This has profound implications for our understanding of the unfolded state, suggesting a more ordered and restricted conformational space than previously assumed.[1]
Quantitative Conformational Analysis
The conformational distribution of this compound has been interrogated by a variety of spectroscopic and computational methods. The following tables summarize the quantitative data from key studies, highlighting the populations of major secondary structure motifs.
Table 1: Conformational Populations of Alanine-Rich Peptides from Various Studies
| Peptide | Method | % ppII | % β-strand | % α-helix | Reference |
| Ac-Ala-NHMe | 2D IR + DFT | ppII-like | - | - | [1] |
| (Ala)3 | 2D IR | 80 | - | 20 (assumed) | [1] |
| (Ala)3 | FTIR, Raman, VCD | 50 | 50 | - | [1] |
| (Ala)3 (updated) | FTIR, Raman, VCD | 80 | 20 | - | [1] |
| (Ala)3 | CD + NMR | 66 | - | - | [1] |
| XAO ((Ala)7) | NMR (2°C) | Major | - | - | [1] |
| XAO ((Ala)7) | NMR (55°C) | - | Increased by 10% | - | [1] |
| (Ala)n (n=3-7) | NMR + MD | 90 | 10 | Not detectable | [1] |
Table 2: Conformational Populations of this compound from Molecular Dynamics Simulations with Different Force Fields
| Force Field | % ppII | % β-strand | % α-helix | Reference |
| CHARMM36 (C36) | Dominant | - | - | [1][5] |
| CHARMM22/CMAP (C22/CMAP) | Similar to β and α+ | Similar to ppII and α+ | Similar to ppII and β | [1][5] |
| Drude-2013 (Polarizable) | - | Dominant | - | [1][5] |
| AFM2020 (for Ala7) | 65 | 20 | 15 | [6] |
Note: "-" indicates that the data was not specified in the cited source.
These data underscore the significant influence of the chosen force field in molecular dynamics simulations on the predicted conformational ensemble. The CHARMM36 force field shows good agreement with experimental findings that suggest a high population of the ppII conformation.[1][5]
Key Experimental and Computational Methodologies
The study of this compound's conformational dynamics relies on a synergistic combination of advanced experimental and computational techniques.
Experimental Protocols
1. Two-Dimensional Infrared (2D IR) Spectroscopy
2D IR spectroscopy is a powerful technique for probing the structure and dynamics of peptides on a picosecond timescale. By measuring the vibrational couplings between amide I' modes (primarily C=O stretching), one can deduce the dihedral angles of the peptide backbone.[1][2]
-
Sample Preparation : Unlabeled and isotopically labeled (e.g., with ¹³C=O and ¹³C=¹⁸O) this compound peptides are dissolved in a suitable solvent, typically deuterated water (D₂O), to minimize the spectral interference from the O-H bending mode of water.[1] The pD of the solution is adjusted, for instance, to pD = 1.[1]
-
Isotopic Labeling Strategy : Strategic bis-labeling of the peptide backbone with different isotopes allows for the selective probing of couplings between specific pairs of amide I' modes.[1] For example, in a study on (Ala)₅, one isotopomer was labeled at the second and third peptide units, and another at the fourth and third units.[1]
-
Spectrometer Setup : A femtosecond laser system is used to generate a sequence of infrared pulses. The experiment is often performed in a pump-probe geometry. For polarization-dependent measurements, which provide information about the relative orientation of transition dipoles, specific polarization conditions such as 〈ZZZZ〉 and double-crossed 〈π/4, -π/4, Y, Z〉 are employed.[1]
-
Data Analysis : The resulting 2D IR spectra exhibit diagonal peaks and cross peaks. The frequencies and intensities of these peaks, along with their polarization dependence, are analyzed to extract vibrational coupling constants and the angles between the transition dipoles of the coupled amide I' modes.[1][5] These parameters are then related to the peptide's backbone dihedral angles (φ, ψ) using theoretical maps, often calculated with Density Functional Theory (DFT).[1][5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides residue-specific structural and dynamic information.
-
Sample Preparation : Peptides are dissolved in an appropriate solvent (e.g., H₂O/D₂O mixture). For certain experiments, isotopic labeling (e.g., ¹⁵N) is employed to enhance signal and facilitate measurements.[3]
-
Data Acquisition : A suite of NMR experiments is performed to measure key parameters such as ³J-coupling constants (e.g., ³J_HNHα_), which are sensitive to the dihedral angle φ, and Nuclear Overhauser Effects (NOEs), which provide information on through-space distances between protons.[1][7]
-
Data Analysis : The measured NMR parameters are compared with theoretical values for different canonical secondary structures to estimate conformational populations. For instance, a smaller ³J_HNHα_ coupling constant is indicative of an α-helical conformation, while a larger value suggests a β-strand or extended conformation. The ppII conformation has an intermediate value.
3. Fourier-Transform Infrared (FTIR) and Circular Dichroism (CD) Spectroscopy
FTIR and CD provide information about the overall secondary structure content of the peptide ensemble.
-
FTIR Spectroscopy : The amide I' band in the FTIR spectrum is sensitive to the secondary structure. Deconvolution of this band can provide estimates of the fractional populations of α-helices, β-sheets, turns, and random coil structures.[8]
-
CD Spectroscopy : The CD spectrum in the far-UV region (190-250 nm) is also characteristic of the peptide's secondary structure. The spectrum of a ppII conformation is distinct from that of an α-helix or β-sheet.[3]
Computational Protocols
Molecular Dynamics (MD) Simulations
MD simulations provide an atomistic view of the conformational dynamics of this compound in a simulated aqueous environment.
-
System Setup : The this compound peptide is placed in a periodic box of water molecules (e.g., a cubic box of ~31.5 Å per side containing ~988 water molecules).[1] An ion (e.g., Cl⁻) may be added to neutralize the system.[1]
-
Force Fields : The choice of force field is critical as it dictates the potential energy surface of the system. Commonly used force fields for peptide simulations include CHARMM (e.g., CHARMM22/CMAP, CHARMM36) and AMBER.[1][9] Polarizable force fields, such as Drude-2013, are also employed to better account for electronic polarization effects.[1]
-
Simulation Protocol : To enhance conformational sampling and overcome energy barriers, advanced simulation techniques like Hamiltonian Replica Exchange Molecular Dynamics (H-REMD) are often used.[1] In H-REMD, multiple replicas of the system are simulated in parallel with different Hamiltonians, and exchanges between replicas are attempted at regular intervals.[1] Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) at a specified temperature (e.g., 293 K) and pressure (e.g., 1 atm).[1] Simulation times range from tens of nanoseconds to microseconds.[1][10][11]
-
Trajectory Analysis : The resulting trajectories are analyzed to determine the populations of different conformational states. This is often done by classifying structures based on their backbone dihedral angles (φ, ψ) and plotting them on a Ramachandran map.[12] Other structural properties, such as radius of gyration and end-to-end distance, can also be calculated.
Visualizing the Research Workflow and Conceptual Frameworks
Diagrams generated using the DOT language provide a clear visual representation of the intricate relationships between experimental and computational approaches in the study of this compound.
Conclusion and Future Directions
This compound has proven to be an invaluable model system for probing the fundamental properties of the unfolded protein state. The combination of advanced spectroscopic techniques and high-performance computing has revealed a conformational landscape that is far from random, with a significant preference for the polyproline II structure. This finding challenges the classical "random coil" model and suggests that local conformational propensities play a crucial role in directing the early events of protein folding.
For drug development professionals, a deeper understanding of the unfolded state ensemble is critical. Intrinsically disordered proteins (IDPs), which are prevalent in cellular regulation and signaling, exist in states analogous to that modeled by this compound. Characterizing the transient structures and conformational preferences of IDPs is a key step in designing molecules that can modulate their function.
Future research will likely focus on further refining computational force fields to more accurately reproduce experimental observables.[1] The development of new experimental techniques with higher temporal and spatial resolution will continue to provide more detailed insights into the rapid conformational fluctuations of unfolded peptides. By continuing to deconstruct the complexities of simple models like this compound, the scientific community moves closer to a comprehensive understanding of protein folding and the rational design of therapeutics for diseases of protein misfolding.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 3. pnas.org [pnas.org]
- 4. The polyproline II conformation in short alanine peptides is noncooperative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Combining Experiment and Simulation in Protein Folding: Closing the Gap for Small Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. par.nsf.gov [par.nsf.gov]
- 12. GitHub - sbrodehl/MD-AlanineDipeptide: Molecular Dynamics Simulation of Alanine Dipeptide and Dihedral Angle Analysis [github.com]
The Biological Significance of Short Alanine Repeats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Short alanine repeats, or polyalanine (polyA) tracts, are homopolymeric sequences of alanine residues frequently found in eukaryotic proteins. While seemingly simple, these repeats play crucial roles in protein structure, function, and localization. Their expansion is linked to a class of congenital diseases known as polyalanine expansion disorders. This technical guide provides an in-depth exploration of the biological significance of short alanine repeats, detailing their structural characteristics, functional implications, and the experimental methodologies used for their investigation. Quantitative data on the effects of alanine repeats on protein stability and aggregation are presented in structured tables, and key signaling pathways and experimental workflows are visualized using the DOT language.
Introduction
Homopolymeric amino acid repeats are a common feature in eukaryotic proteomes, and among these, short alanine repeats are particularly noteworthy.[1] These tracts, typically defined as a sequence of four or more consecutive alanine residues, are prevalent in various proteins, with a significant enrichment in transcription factors.[2] The presence and length of these repeats are often conserved, suggesting a functional significance beyond that of a simple linker. However, the expansion of these repeats beyond a certain threshold is pathogenic, leading to at least nine distinct human congenital disorders.[2] This guide delves into the multifaceted nature of short alanine repeats, from their fundamental biophysical properties to their complex roles in cellular processes and disease.
Structural Properties of Short Alanine Repeats
The conformation of polyalanine tracts is highly context-dependent and influenced by the surrounding amino acid sequence and the overall protein structure. While alanine has a high propensity to form α-helices, short alanine repeats can also adopt β-sheet or random coil conformations.[3][4]
Conformational Plasticity
-
α-Helical Structure: In many contexts, short alanine repeats contribute to the formation of stable α-helices.[3] The small, non-polar side chain of alanine allows for tight packing within a helical structure.
-
β-Sheet Structure: Under certain conditions, particularly at higher concentrations or with increased repeat length, polyalanine tracts can form β-sheets, which are prone to aggregation.[5] This conformational switch is a key factor in the pathogenesis of polyalanine expansion diseases.
-
Polyproline II (PII) Helix: In short, unfolded peptides, alanine residues can exhibit a high propensity for the polyproline II (PII) conformation, a left-handed helix that is more extended than the α-helix.[4]
The conformational state of a polyalanine tract can be experimentally determined using techniques such as Circular Dichroism (CD) spectroscopy , which measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins.
Data Presentation: Circular Dichroism of Polyalanine Peptides
The following table summarizes representative circular dichroism data for polyalanine peptides of varying lengths, illustrating the influence of repeat length on secondary structure. The mean residue ellipticity ([θ]) at 222 nm is a characteristic indicator of α-helical content.
| Peptide (Repeat Length) | Mean Residue Ellipticity [θ]₂₂₂ (deg cm² dmol⁻¹) at 4°C | Predominant Secondary Structure | Reference |
| Ac-GG(A)₁GGNH₂ | - | PII/Random Coil | [4] |
| Ac-GG(A)₂GGNH₂ | - | PII/Random Coil | [4] |
| Ac-GG(A)₃GGNH₂ | - | PII/Random Coil | [4] |
| P1 (4 helical units) | -15,000 | α-helix | [6] |
| P2 (8 helical units) | -25,000 | α-helix | [6] |
| P3 (11 helical units) | -30,000 | α-helix | [6] |
| Ala₁₂ | -44,500 (intercept at 0°C) | α-helix | [7] |
| Ala₂₂ | -49,700 (intercept at 0°C) | α-helix | [7] |
Note: Direct comparison of ellipticity values across different studies should be done with caution due to variations in experimental conditions and peptide design. The general trend indicates that longer alanine repeats have a higher propensity to form α-helices.
Functional Roles of Short Alanine Repeats
Short alanine repeats are not merely passive structural elements; they actively participate in a range of biological processes.
Protein-Protein Interactions
Polyalanine tracts can act as flexible spacers between functional domains, allowing for proper protein folding and facilitating interactions with other proteins.[1] However, they can also directly participate in binding interfaces. The effect of alanine repeats on binding affinity is complex and can be either enhancing or diminishing depending on the specific interaction partners.
Data Presentation: Effect of Alanine Repeats on Protein Binding Affinity
The following table provides examples of how alanine substitutions or the presence of alanine repeats can modulate protein-protein interaction affinities, represented by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
| Interacting Proteins | Peptide/Mutation | Kd (µM) | Effect of Alanine | Reference |
| MHC Class I Kd | NP 147-155 (wild-type) | High Affinity | - | [8] |
| MHC Class I Kd | NP 147-155 (Tyr2 -> Ala) | >100-fold decrease in affinity | Decreased Affinity | [8] |
| Calmodulin | Wild-type peptide | - | - | |
| Calmodulin | Asn -> Ala substitution | 1000-fold increase in affinity | Increased Affinity | |
| YAP WW domain | cyclo[ E-LYLAYPAH -K ] | 0.84 | - | [9] |
Transcriptional Regulation
A significant number of proteins containing polyalanine tracts are transcription factors, such as those from the HOX family.[10][11] In these proteins, the alanine repeats can influence DNA binding, nuclear localization, and interaction with co-regulators, thereby modulating gene expression.
A key example is the HOXD13 protein , a transcription factor crucial for limb development. Expansions in its polyalanine tract lead to synpolydactyly.[1] The normal function of HOXD13 involves a complex interplay with other signaling molecules and transcription factors.
The following diagram illustrates a simplified signaling pathway involving HOXD13, highlighting its role in limb development.
Polyalanine Repeats in Disease
The expansion of short alanine repeats is the underlying cause of several inherited disorders, collectively known as polyalanine expansion diseases. These diseases are typically characterized by developmental abnormalities.[2]
Mechanism of Pathogenesis
The primary pathogenic mechanism is believed to be protein misfolding and aggregation.[2] Longer polyalanine tracts have a higher propensity to adopt a β-sheet conformation, leading to the formation of insoluble protein aggregates.[5] These aggregates can be cytotoxic and disrupt cellular function through various mechanisms, including sequestration of other essential proteins and impairment of the ubiquitin-proteasome system.
The following diagram illustrates the proposed logical progression from a genetic mutation to cellular dysfunction in polyalanine expansion diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanistic Insight into the Pathology of Polyalanine Expansion Disorders Revealed by a Mouse Model for X Linked Hypopituitarism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation of proteins with expanded glutamine and alanine repeats of the glutamine-rich and asparagine-rich domains of Sup35 and of the amyloid β-peptide of amyloid plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature- and Length-Dependent Energetics of Formation for Polyalanine Helices in Water: Assignment of wAla(n,T) and Temperature-Dependent CD Ellipticity Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of alanine-substituted peptides to the MHC class I protein, Kd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. genecards.org [genecards.org]
- 11. HOXD13 - Wikipedia [en.wikipedia.org]
The Synthesis and Purification of Penta-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary methods for the chemical synthesis and purification of penta-alanine, a homo-oligopeptide of L-alanine. The document details the prevalent solid-phase and solution-phase synthesis strategies, outlines comprehensive purification protocols using High-Performance Liquid Chromatography (HPLC), and presents the necessary analytical techniques for characterization. This guide is intended to serve as a practical resource for researchers and professionals engaged in peptide chemistry and drug development.
Introduction to this compound
This compound ((Ala)5) is a peptide composed of five L-alanine residues linked by peptide bonds. As a simple yet informative model peptide, it is frequently utilized in biophysical and structural studies to investigate the intrinsic conformational tendencies of polypeptide chains, particularly the formation of secondary structures like α-helices and β-sheets. Its synthesis and purification are fundamental processes in peptide research, requiring precise control over chemical reactions and rigorous purification to achieve the high purity necessary for experimental applications.
Synthesis of this compound
The chemical synthesis of this compound can be primarily achieved through two distinct methodologies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SPPS). While both methods have their merits, SPPS is more commonly employed for the routine synthesis of peptides up to around 50 amino acids due to its ease of automation and purification of intermediates.
Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing. The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.
This protocol describes the manual synthesis of this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-alanine (Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin to remove the Fmoc protecting group from the resin's linker. The reaction is agitated for 5-10 minutes and repeated once. The resin is then washed thoroughly with DMF and DCM.
-
First Amino Acid Coupling: Fmoc-Ala-OH (3 equivalents to the resin loading capacity) is activated with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes. This activated solution is then added to the deprotected resin, and the mixture is agitated for 1-2 hours. The completion of the coupling reaction can be monitored using a Kaiser test. After completion, the resin is washed with DMF and DCM.
-
Chain Elongation: Steps 2 (Fmoc deprotection) and 3 (amino acid coupling) are repeated for the subsequent four alanine residues to assemble the this compound sequence.
-
Final Fmoc Deprotection: After the final coupling step, the N-terminal Fmoc group is removed using the 20% piperidine in DMF solution.
-
Cleavage and Deprotection: The peptide-resin is washed with DCM and dried. The cleavage cocktail is added to the resin to cleave the peptide from the solid support and remove the side-chain protecting groups (in this case, none are present on alanine). The reaction proceeds for 2-3 hours at room temperature.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The crude peptide is precipitated by adding the filtrate to cold diethyl ether. The precipitate is collected by centrifugation and washed with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Drying: The crude this compound is dried under vacuum.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Solution-Phase Peptide Synthesis
Solution-phase peptide synthesis involves the coupling of amino acids in a homogenous solution. While it can be more labor-intensive for longer peptides due to the need for purification of intermediates at each step, it is a valuable method for large-scale synthesis of shorter peptides.
This protocol outlines a convergent synthesis strategy, where dipeptides are first synthesized and then coupled to form the final pentapeptide. This approach can be more efficient than a stepwise elongation.
Materials:
-
Boc-Ala-OH, Fmoc-Ala-OH
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), Ethyl acetate (EtOAc), Methanol (MeOH)
-
Aqueous solutions: 1N HCl, saturated NaHCO3, brine
-
4M HCl in Dioxane
-
Palladium on carbon (Pd/C) for hydrogenolysis (if benzyl esters are used)
Procedure:
-
Dipeptide Synthesis (e.g., Boc-Ala-Ala-OMe):
-
To a solution of Boc-Ala-OH (1 eq.), H-Ala-OMe.HCl (1 eq.), and HOBt (1.1 eq.) in DCM, add DIPEA (1 eq.) to neutralize the hydrochloride salt.
-
Cool the mixture to 0 °C and add DCC (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Filter the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the protected dipeptide.
-
-
Synthesis of other peptide fragments (e.g., Fmoc-Ala-Ala-OH and H-Ala-OMe): Similar coupling strategies are used to create other necessary fragments.
-
Deprotection of Fragments:
-
Boc Deprotection: Treat the Boc-protected peptide with 4M HCl in dioxane to remove the Boc group.
-
Fmoc Deprotection: Treat the Fmoc-protected peptide with 20% piperidine in DMF.
-
Ester Saponification: Treat the methyl ester with LiOH or NaOH in a THF/water mixture to obtain the free carboxylic acid.
-
-
Fragment Condensation: The deprotected fragments are coupled using the same coupling reagents as in step 1 to elongate the peptide chain. For example, the deprotected Boc-Ala-Ala-OH can be coupled with H-Ala-Ala-Ala-OMe.
-
Final Deprotection: Once the full-length protected this compound is synthesized, all protecting groups are removed in a final deprotection step to yield the crude peptide.
-
Purification: The crude this compound is purified by recrystallization or chromatography.
Caption: Convergent Solution-Phase Synthesis workflow for this compound.
Purification of this compound
Regardless of the synthesis method, the crude peptide product will contain impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. Therefore, a robust purification method is essential to obtain high-purity this compound. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for peptide purification.
RP-HPLC Purification Protocol
Principle: RP-HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18-modified silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration (e.g., acetonitrile).
Instrumentation and Materials:
-
Preparative or semi-preparative HPLC system
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound dissolved in a minimal amount of Mobile Phase A
Procedure:
-
Column Equilibration: The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: The dissolved crude this compound solution is injected onto the column.
-
Gradient Elution: A linear gradient of increasing Mobile Phase B is applied to elute the peptide. A typical gradient for a small peptide like this compound might be from 5% to 50% B over 30-40 minutes.
-
Fraction Collection: Fractions are collected as the peptide elutes from the column, guided by the UV absorbance detector (typically at 214 nm or 280 nm).
-
Purity Analysis: The purity of the collected fractions is analyzed by analytical RP-HPLC.
-
Lyophilization: The pure fractions are pooled and lyophilized (freeze-dried) to obtain the final this compound product as a white, fluffy powder.
HPLC Purification Workflow Diagram
Caption: Workflow for the purification of this compound using RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data for the synthesis and purification of this compound. These values are illustrative and can vary depending on the specific conditions, scale, and techniques used.
Table 1: Illustrative Data for Solid-Phase Synthesis of this compound
| Step | Parameter | Typical Value/Range |
| Resin Loading | Initial Loading Capacity | 0.4 - 0.8 mmol/g |
| Coupling Efficiency | Per Step | > 99% (monitored by Kaiser test) |
| Cleavage | Crude Peptide Yield | 70 - 90% |
| Purification | Purity of Crude Peptide | 50 - 80% |
| Purity after HPLC | > 98% | |
| Overall Yield (after purification) | 30 - 50% |
Table 2: Illustrative Data for HPLC Purification of this compound
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Gradient | 5-45% B over 40 minutes |
| Detection Wavelength | 214 nm |
| Typical Retention Time | 15 - 25 minutes |
| Purity Achieved | > 98% |
Characterization of this compound
After synthesis and purification, the identity and purity of this compound must be confirmed using analytical techniques.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide. For this compound (C15H27N5O6), the expected monoisotopic mass is approximately 373.196 g/mol .
-
Analytical RP-HPLC: Used to determine the purity of the final product. A single, sharp peak in the chromatogram indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the peptide, confirming the amino acid sequence and assessing its conformational properties in solution.
Conclusion
The synthesis and purification of this compound are well-established processes that can be reliably performed using standard peptide chemistry techniques. Solid-phase peptide synthesis offers a more streamlined approach for laboratory-scale synthesis, while solution-phase methods are advantageous for larger-scale production. High-performance liquid chromatography is an indispensable tool for achieving the high purity required for subsequent research applications. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for the successful preparation and isolation of this compound.
Spectroscopic Signatures of Penta-alanine Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-alanine (Ala5) serves as a fundamental model system for understanding the intrinsic conformational preferences of polypeptide chains, which is crucial for predicting protein folding, understanding the behavior of intrinsically disordered proteins, and designing novel peptide-based therapeutics. The conformational landscape of this compound is rich, encompassing structures such as the α-helix, β-sheet, 3(10)-helix, and polyproline II (ppII) helix. Elucidating these conformations requires a suite of sophisticated spectroscopic techniques, each providing a unique fingerprint of the peptide's structure. This technical guide provides a comprehensive overview of the spectroscopic signatures of this compound conformations, details the experimental protocols for their determination, and presents a logical workflow for conformational analysis.
Spectroscopic Signatures of this compound Conformations
The spectroscopic characteristics of this compound are highly dependent on its secondary structure. The following tables summarize the key quantitative data from various spectroscopic methods used to distinguish between different conformations.
Infrared (IR) Spectroscopy
The amide I band (primarily C=O stretching) of the peptide backbone is particularly sensitive to conformational changes.
| Conformation | Amide I' Band Frequency (cm⁻¹) | Key Observations |
| α-helix | ~1632 - 1635 | In alanine-rich peptides, the amide I' band for helical structures can be found at lower frequencies than the typical >1650 cm⁻¹ for α-helices in proteins[1]. |
| β-sheet | ~1610 - 1640 (native) | Amyloid β-sheets can exhibit bands in the 1610–1630 cm⁻¹ range[2]. Antiparallel β-sheets may also show a higher frequency band around 1670–1680 cm⁻¹[2]. |
| 3(10)-helix | ~1660 | In the gas phase, a 3(10)-helix-like structure with two β-turns has been identified for neutral this compound[3][4]. The presence of hydrogen bonds in this structure leads to a red-shift of the C=O stretching frequency to around 1715 cm⁻¹[3][5]. |
| Random Coil | ~1642 - 1645 | This conformation typically shows a broad peak around 1645 cm⁻¹ in aqueous solution[1]. |
| Polyproline II (ppII) | ~1640 - 1650 | The ppII conformation is often the dominant structure for short alanine peptides in aqueous solution[6]. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides residue-specific information about the peptide backbone through chemical shifts and coupling constants.
| Parameter | α-helix | β-sheet | ppII | Random Coil |
| ³J(HN,Hα) Coupling Constant (Hz) | ~3.9 | ~8-10 | ~2-4 | ~5-7 |
| ¹Hα Chemical Shift (ppm) | Downfield shift | Upfield shift | Intermediate | Intermediate |
| ¹³Cα Chemical Shift (ppm) | Downfield shift | Upfield shift | Upfield shift | Intermediate |
| ¹³Cβ Chemical Shift (ppm) | Upfield shift | Downfield shift | Downfield shift | Intermediate |
Note: Specific values for this compound can vary depending on the solvent and temperature. The values presented are typical ranges for these secondary structures.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy in the far-UV region is highly sensitive to the secondary structure of peptides.
| Conformation | Wavelength Minima (nm) | Wavelength Maxima (nm) | Key Observations |
| α-helix | ~208, ~222 (negative) | ~192 (positive) | Characterized by two strong negative bands[7]. |
| β-sheet | ~216 (negative) | ~195 (positive) | Shows a single broad negative band. |
| 3(10)-helix | ~205, ~220 (negative) | ~190 (positive) | The ratio of the ellipticities at 222 nm and 208 nm is typically smaller than for an α-helix[8]. |
| Random Coil | ~198 (negative) | ~220 (positive, weak) | Exhibits a strong negative band below 200 nm. |
| Polyproline II (ppII) | ~206 (negative) | ~228 (positive) | Characterized by a strong negative band and a weak positive band. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data for conformational analysis.
Two-Dimensional Infrared (2D IR) Spectroscopy
2D IR spectroscopy provides information about the coupling between different vibrational modes, offering insights into the peptide's structure and dynamics with picosecond time resolution[9].
Sample Preparation:
-
Unlabeled and isotopically labeled (e.g., ¹³C=O and ¹³C=¹⁸O) this compound are purchased or synthesized[6].
-
Peptides are lyophilized in a DCl/D₂O solution to deuterate the NH groups[6].
-
The final sample is dissolved in a suitable solvent (e.g., D₂O) at a concentration of approximately 10-20 mg/mL.
Data Acquisition:
-
A femtosecond IR laser system is used to generate a sequence of three ultrashort IR pulses.
-
The pulses are focused on the sample, and the transmitted signal is detected by a spectrometer.
-
2D IR spectra are collected with different polarization conditions (e.g., ZZZZ and ZZYY) to extract information about the angles between transition dipoles[10].
Data Analysis:
-
The 2D IR spectra are analyzed to extract diagonal and cross-peaks.
-
The intensities and shapes of these peaks provide information about the vibrational coupling and dihedral angles of the peptide backbone[6].
-
These experimental parameters are compared with theoretical models based on different conformations to determine the conformational ensemble[9].
Infrared Multiphoton Dissociation (IRMPD) Spectroscopy with Vacuum Ultraviolet (VUV) Ionization
This gas-phase technique allows for the study of the intrinsic structures of neutral peptides without the influence of a solvent[5][4].
Experimental Setup:
-
This compound is introduced into a vacuum chamber via laser desorption or thermal heating.
-
The neutral molecules are cooled in a supersonic jet expansion.
-
The molecular beam is intersected by a tunable free-electron laser (FEL) for IR irradiation[11].
-
Following IR excitation, the molecules are ionized by a VUV laser pulse[11].
-
The resulting ions are analyzed by a time-of-flight (TOF) mass spectrometer[5].
Data Acquisition and Analysis:
-
The IRMPD spectrum is recorded by monitoring the ion signal as a function of the IR laser wavelength[5].
-
The experimental spectrum is a composite of all conformations present in the molecular beam[5].
-
The experimental spectrum is compared with theoretical IR spectra calculated for different low-energy conformers to infer the conformational population[5][4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution[12].
Sample Preparation:
-
This compound is dissolved in a suitable solvent (e.g., H₂O/D₂O or an organic solvent) at a concentration of 1-10 mM.
-
The pH of the solution is adjusted as needed.
Data Acquisition:
-
A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
-
A series of 1D and 2D NMR experiments are performed, including:
-
¹H NMR for initial assessment.
-
TOCSY (Total Correlation Spectroscopy) for assigning proton resonances within each amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to measure interproton distances, which are crucial for structure determination[13].
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate proton and carbon/nitrogen chemical shifts.
-
Data Analysis:
-
The NMR spectra are processed and analyzed to assign all proton, carbon, and nitrogen resonances.
-
³J(HN,Hα) coupling constants are measured from the ¹H spectra.
-
NOE-derived distance restraints and dihedral angle restraints from coupling constants are used in molecular dynamics (MD) simulations or other structure calculation programs to generate a family of structures consistent with the experimental data[13].
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for determining the overall secondary structure content of peptides in solution[14][15].
Sample Preparation:
-
This compound is dissolved in a suitable solvent (typically an aqueous buffer) that is transparent in the far-UV region[16].
-
The peptide concentration is typically in the range of 0.1 mg/mL.
-
The sample is placed in a quartz cuvette with a short path length (e.g., 1 mm).
Data Acquisition:
-
A CD spectrometer is used to measure the difference in absorption of left- and right-circularly polarized light as a function of wavelength.
-
Spectra are typically recorded from ~190 nm to 260 nm.
-
The instrument is continuously purged with nitrogen gas to remove oxygen, which absorbs in the far-UV.
Data Analysis:
-
The raw data (ellipticity) is converted to mean residue ellipticity [θ].
-
The resulting spectrum is analyzed by comparing it to reference spectra for different secondary structures (α-helix, β-sheet, etc.).
-
Deconvolution algorithms can be used to estimate the percentage of each secondary structure type in the peptide.
Visualization of Workflows and Logical Relationships
Experimental Workflow for 2D IR Spectroscopy
Caption: Workflow for 2D IR Spectroscopy of this compound.
Logical Workflow for this compound Conformational Analysis
Caption: Integrated workflow for determining this compound conformations.
Conclusion
The conformational landscape of this compound is a complex interplay of subtle energetic factors that can be effectively probed by a combination of advanced spectroscopic techniques. Infrared spectroscopy, NMR, and circular dichroism each provide complementary information that, when integrated with computational modeling, allows for a detailed characterization of the structural ensemble. This guide provides the foundational knowledge of the spectroscopic signatures and experimental protocols necessary for researchers, scientists, and drug development professionals to investigate the conformational behavior of this compound and other important peptide systems. A thorough understanding of these methods is paramount for advancing our knowledge of protein folding and for the rational design of new peptide-based therapeutics.
References
- 1. FTIR spectroscopy of alanine-based peptides: assignment of the amide I' modes for random coil and helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Not All β-Sheets Are the Same: Amyloid Infrared Spectra, Transition Dipole Strengths, and Couplings Investigated by 2D IR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 8. Efforts toward deriving the CD spectrum of a 3(10) helix in aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biophysj.org [biophysj.org]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. IR Spectroscopic Studies of Gas-Phase Peptides [arxiv.org]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]
- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
Early Investigations into Penta-alanine Folding Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Penta-alanine (Ala5), a homooligomer of the amino acid alanine, has long served as a fundamental model system for understanding the principles of protein folding. Its small size and the conformational simplicity of the alanine residue allow for detailed computational and experimental investigations into the initial events of protein secondary structure formation, particularly the helix-coil transition. This technical guide provides an in-depth overview of the core findings from early and foundational studies on this compound folding dynamics, presenting key quantitative data, experimental and computational methodologies, and the logical frameworks used to interpret these pioneering investigations.
Quantitative Data Summary
Early studies, often focusing on series of alanine peptides of varying lengths, laid the groundwork for quantifying the conformational preferences and folding kinetics of this compound. While precise, direct measurements on this compound were often embedded in these broader studies, later, more focused research has provided more specific quantitative data. The following tables summarize key parameters from both early and subsequent foundational studies that have defined our understanding of Ala5 folding.
| Parameter | Value | Method | Reference |
| Helix Population | ~6% | Multi-microsecond Molecular Dynamics (MD) | (Referenced in more recent computational studies) |
| Relaxation Time | ~2 ns | Multi-microsecond Molecular Dynamics (MD) | (Referenced in more recent computational studies) |
| Folding Time (16-mer) | 12 ns | Molecular Dynamics (MD) Simulation | (From a 2007 study, indicative of early MD capabilities) |
| Folding Time (17-mer) | 2.5 ns | Molecular Dynamics (MD) Simulation | (From a 2007 study, indicative of early MD capabilities) |
Table 1: Experimentally and computationally determined kinetic and thermodynamic parameters for this compound and related short alanine peptides.
| Conformation | Dominant in | Method(s) | Reference(s) |
| Polyproline II (ppII) | Solution | 2D IR Spectroscopy, Molecular Dynamics (MD) | (Foundational in numerous spectroscopic and simulation studies) |
| 310-Helix | Gas Phase | IRMPD-VUV Spectroscopy, Quantum Chemical Calculations | (Observed in gas-phase experimental studies) |
| α-Helix | Low | Molecular Dynamics (MD) Simulations | (Generally found to be a minor population in solution) |
Table 2: Predominant conformational states of this compound observed in different environments.
Experimental and Computational Protocols
The study of this compound folding has been driven by a combination of sophisticated experimental techniques and powerful computational simulations. Here, we detail the methodologies central to the findings presented.
Experimental Protocols
a) Two-Dimensional Infrared (2D IR) Spectroscopy:
This technique has been pivotal in elucidating the solution-phase structure of this compound.
-
Sample Preparation: this compound is dissolved in a suitable solvent, often deuterated water (D₂O), to avoid interference from the O-H bending vibration of water in the amide I spectral region.
-
Isotope Labeling: To resolve the contributions of individual peptide bonds, specific amide carbonyls are isotopically labeled with ¹³C and/or ¹⁸O. This shifts their vibrational frequencies, allowing for site-specific conformational analysis.
-
Spectrometer Setup: A femtosecond laser system is used to generate a series of infrared pulses. The experiment typically involves a sequence of three pulses that interact with the sample, and a fourth pulse that is used for detection.
-
Data Acquisition: The signal is recorded as a function of the time delays between the pulses, yielding a 2D spectrum with diagonal and cross-peaks. The positions and intensities of these peaks provide information about the vibrational frequencies of the amide I modes and the couplings between them, which are sensitive to the peptide's secondary structure.
b) Infrared Multiphoton Dissociation (IRMPD) Vacuum Ultraviolet (VUV) Spectroscopy:
This gas-phase technique provides insights into the intrinsic conformational preferences of isolated this compound molecules.
-
Sample Introduction: The this compound sample is introduced into a high-vacuum chamber, typically through laser desorption/ablation, and entrained in a supersonic jet of an inert gas (e.g., argon) to cool the molecules to low internal temperatures.
-
IR Irradiation: The cooled molecules are irradiated with a tunable infrared laser. If the laser frequency is resonant with a vibrational mode of the molecule, it will absorb multiple photons.
-
Dissociation and Ionization: The absorption of multiple IR photons leads to intramolecular vibrational redistribution and eventually dissociation of the molecule. The resulting fragments are then ionized using a vacuum ultraviolet (VUV) laser.
-
Mass Spectrometry: The ions are detected using a time-of-flight mass spectrometer. By monitoring the fragmentation yield as a function of the IR laser wavelength, an IR action spectrum is obtained, which reflects the vibrational modes of the molecule.
Computational Protocols
a) Molecular Dynamics (MD) Simulations:
MD simulations have been instrumental in providing a dynamic, atomic-level view of this compound folding.
-
Force Fields: Early simulations often employed foundational force fields like Amber and CHARMM. More recent studies have utilized refined versions such as CHARMM22/CMAP and CHARMM36, as well as polarizable force fields like Drude-2013.
-
Solvent Model: For solution-phase simulations, explicit solvent models (e.g., TIP3P water) are used to accurately represent the interactions between the peptide and its aqueous environment.
-
Simulation Setup: The this compound peptide is placed in a periodic box of solvent molecules. The system is then energy-minimized to remove steric clashes.
-
Equilibration and Production: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble). This is followed by a long production run during which the trajectory of the atoms is saved at regular intervals.
-
Enhanced Sampling Methods: To overcome the limitations of conventional MD in sampling conformational space, enhanced sampling techniques like replica-exchange molecular dynamics (REMD) are often employed. In REMD, multiple simulations of the system are run in parallel at different temperatures, and exchanges between replicas are attempted at regular intervals, allowing the system to overcome energy barriers more efficiently.
Visualizing Methodologies and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental and computational techniques described above, as well as the logical relationship in interpreting the conformational landscape of this compound.
Unveiling the Conformational Complexity of Penta-alanine: A Technical Guide to its Energy Landscape
For Researchers, Scientists, and Drug Development Professionals
Penta-alanine, a seemingly simple homooligomer of the amino acid alanine, serves as a critical model system in computational biophysics and drug development for understanding the fundamental principles of protein folding and dynamics. Its energy landscape, a multi-dimensional surface mapping the potential energy of all its possible three-dimensional arrangements, is surprisingly rugged and complex. A thorough understanding of this landscape is paramount for validating theoretical models, refining force fields, and ultimately, for the rational design of peptide-based therapeutics. This in-depth technical guide provides a comprehensive overview of the theoretical models used to describe the this compound energy landscape, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key workflows and relationships.
Quantitative Analysis of this compound Conformations
The conformational ensemble of this compound in solution is a dynamic equilibrium of various structures, primarily categorized as α-helical (α), β-sheet (β), and polyproline II (PPII) conformations. The populations of these states are highly sensitive to the force field parameters used in molecular dynamics (MD) simulations. The following tables summarize key quantitative data from computational studies, offering a comparative view of how different force fields influence the predicted conformational preferences.
| Force Field | α+ Population (%) | β Population (%) | Polyproline II (PPII) Population (%) |
| CHARMM22/CMAP | ~33 | ~33 | ~33 |
| CHARMM36 | Lower than C22/CMAP | Lower than C22/CMAP | Dominant |
| Drude-2013 (Polarizable) | - | Dominant | - |
Table 1: Conformational Populations of the Middle Three Residues of this compound in Aqueous Solution from Replica Exchange Molecular Dynamics (REMD) Simulations with Different CHARMM Force Fields. The CHARMM22/CMAP force field predicts a nearly equal distribution among the three major conformational states.[1] In contrast, the CHARMM36 force field shows a strong preference for the polyproline II (PPII) conformation, a finding that is more consistent with experimental observations from 2D IR spectroscopy.[1] The polarizable Drude-2013 force field, however, predicts a predominantly β-sheet structure.[1]
| Conformer Name | Gibbs Free Energy (kcal/mol) at 400 K |
| A1 | 0.00 |
| A2 | 0.23 |
| A3 | 0.85 |
| A4 | 1.05 |
| A5 | 1.14 |
| A6 | 1.25 |
| A7 | 1.43 |
| A8 | 1.62 |
Table 2: Relative Gibbs Free Energies of the Eight Most Stable Conformers of Gas-Phase this compound. These energies were calculated using the CBS-4M method, providing a baseline for the intrinsic conformational preferences of the peptide in the absence of solvent. The top 8 conformers account for 95% of the total abundance at this temperature.[2][3] The most stable conformation features a 310-helical turn.[3]
Experimental and Computational Protocols
The exploration of the this compound energy landscape relies on a synergistic interplay between sophisticated computational simulations and advanced experimental techniques for validation.
Computational Methodologies
Replica Exchange Molecular Dynamics (REMD) is a powerful enhanced sampling technique used to overcome the high energy barriers that separate different conformational minima on the energy landscape.
-
System Setup: this compound is solvated in a cubic water box (e.g., ~31.5 Å per side with ~988 water molecules) with a counter-ion (e.g., Cl-) to neutralize the system.[1]
-
Force Fields: Commonly used force fields include CHARMM (e.g., CHARMM22/CMAP, CHARMM36) and AMBER (e.g., ff99SB, ff14SB).[1][4][5]
-
Ensemble and Conditions: Simulations are typically performed in the NPT ensemble (constant number of particles, pressure, and temperature) at a reference temperature (e.g., 293 K) and 1 atm pressure.[1]
-
Replica Setup: A series of non-interacting replicas of the system are simulated in parallel at different temperatures. For Hamiltonian REMD, the Hamiltonian is biased, for instance, by applying a corrective map (CMAP) potential to the backbone dihedral angles.[1] The number of replicas is chosen to ensure sufficient overlap between adjacent temperature or Hamiltonian windows, leading to a reasonable exchange acceptance ratio (e.g., 20-50%).[1]
-
Simulation Time: Simulation times for each replica can range from tens to hundreds of nanoseconds (e.g., 60-100 ns).[1]
-
Analysis: The trajectories from all replicas are combined and reweighted to generate a canonical ensemble at the temperature of interest, from which the populations of different conformational states are calculated.
Dihedral Angle Principal Component Analysis (dPCA) is a dimensionality reduction technique specifically adapted for analyzing the conformational dynamics of biomolecules by focusing on the most relevant degrees of freedom: the backbone dihedral angles (φ and ψ).
-
Input Data: The analysis starts with the trajectory from a molecular dynamics simulation.
-
Transformation: To handle the circular nature of dihedral angles, they are transformed into a linear space using their sine and cosine values.
-
Covariance Matrix Construction: A covariance matrix is constructed from the time series of the transformed dihedral angles.
-
Eigendecomposition: The covariance matrix is diagonalized to obtain eigenvectors (principal components) and their corresponding eigenvalues. The eigenvectors represent collective motions of the dihedral angles, and the eigenvalues indicate the variance or extent of each motion.
-
Free Energy Landscape: The simulation trajectory is projected onto the first few principal components (typically the first two or three, which capture the largest variance in the data) to construct a low-dimensional free energy landscape. This landscape reveals the major conformational states as distinct minima and the transition pathways between them. A 100 ns molecular dynamics simulation of this compound in explicit water, when analyzed with dPCA, reveals numerous free energy minima of comparable energy (less than or approximately 1 kcal/mol), indicating a rugged landscape.[6]
Experimental Validation: 2D IR Spectroscopy
Two-dimensional infrared (2D IR) spectroscopy is a powerful experimental technique for probing the structure and dynamics of peptides in solution on ultrafast timescales.
-
Sample Preparation: this compound samples are prepared in a suitable solvent, often D2O to avoid the strong absorption of H2O in the amide I region. Isotopic labeling (e.g., with 13C=18O) is strategically employed to isolate specific amide vibrations and probe local structural features.[1]
-
Experimental Setup: The experiment involves a sequence of three ultrashort, femtosecond mid-IR laser pulses. The time delays between the pulses are precisely controlled. The interaction of these pulses with the sample generates a third-order nonlinear signal, which is detected to create a 2D spectrum.
-
Data Acquisition: The 2D IR spectrum is a plot of the signal intensity as a function of two frequency axes: the excitation frequency (ωpump) and the detection frequency (ωprobe).
-
Spectral Interpretation: The diagonal peaks in the 2D IR spectrum correspond to the fundamental vibrational transitions, while the cross-peaks indicate coupling between different vibrational modes. The shapes and intensities of these peaks provide information about the peptide's secondary structure, the angles between different transition dipoles, and the dynamics of conformational fluctuations. For this compound, 2D IR spectra have been used to determine the coupling constants and angles between pairs of amide-I' transition dipoles, which are then related to the backbone dihedral angles.[7]
Visualizing the Methodologies
To better understand the relationships and workflows of the key techniques discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ff14SB: Improving the accuracy of protein side chain and backbone parameters from ff99SB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ff14SB: Improving the Accuracy of Protein Side Chain and Backbone Parameters from ff99SB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Energy landscape of a small peptide revealed by dihedral angle principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Penta-Alanine in Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-alanine, a homopentapeptide composed of five alanine residues, serves as a fundamental model system in biochemistry and biophysics. Its simplicity, with the chemically inert methyl side chain of alanine, allows for the focused investigation of peptide backbone properties, including conformational dynamics, self-assembly, and interactions with other molecules. This technical guide provides an in-depth overview of the potential applications of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating its utility in studying molecular interactions and signaling pathways.
Core Applications in Biochemistry
This compound's utility in biochemical research stems from its ability to model fundamental aspects of protein behavior.
-
Model for Unfolded Peptides and Protein Folding: this compound is extensively used as a model for studying the conformational landscape of unfolded or intrinsically disordered proteins. Its structural preferences in different environments provide insights into the early events of protein folding.[1][2]
-
Investigating Secondary Structure Formation: As a minimal model system, this compound is instrumental in studying the formation of secondary structures like α-helices and 310-helices.[3][4][5] Spectroscopic studies on this compound help to elucidate the forces that drive the formation of these fundamental protein motifs.[3][4]
-
Probing Protein Aggregation: Alanine-rich sequences are known to be involved in protein aggregation and fibril formation, which are hallmarks of several neurodegenerative diseases.[6][7] this compound and other alanine-rich peptides are therefore valuable tools for studying the mechanisms of amyloidogenesis.[6][8]
-
Enzyme Substrate and Inhibitor Development: Alanine-rich sequences can serve as substrates for certain proteases, such as elastase.[9][10] This suggests the potential to use this compound as a basis for developing enzyme assays, as well as for designing competitive inhibitors.
-
Biomaterial Scaffolds: The self-assembly of alanine-rich peptides into hydrogels presents opportunities for creating novel biomaterials for tissue engineering and controlled drug release.[3][9][11] The mechanical properties of these hydrogels can often be tuned by environmental factors such as pH and temperature.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the structure and properties of this compound and related alanine-rich peptides.
| Property | Value | Method | Reference |
| Molecular Formula | C15H27N5O6 | - | [12] |
| Molecular Weight | 373.40 g/mol | - | [12] |
| IUPAC Name | (2R)-2-[[(2R)-2-[2-[2-[[(2R)-2-aminopropanoyl]amino]propanoylamino]propanoylamino]propanoyl]amino]propanoic acid | - | [12] |
| Predominant Conformation (in D2O) | Polyproline II (ppII) | 2D IR Spectroscopy & MD | [1][13] |
| Dihedral Angles (ϕ, ψ) for ppII | (-61°, 145°) | 2D IR Spectroscopy & MD | [13] |
| C=O Stretching Frequency | Predicted at 1760 cm-1 (unbound), shifts with H-bonding | IRMPD–VUV Spectroscopy | [4] |
| Helical Content | Varies with environment; can adopt α-helical and 310-helical structures | Circular Dichroism, IR | [3][14] |
| 1H NMR Chemical Shift (Alanine) | Resonates at 1.48 ppm | MR Spectroscopy | [15] |
Table 1: Physicochemical and Structural Properties of this compound.
| Application Context | Key Quantitative Finding | Peptide System | Method | Reference |
| Protein-Protein Interaction | Multi-alanine substituted peptides can retain nanomolar binding affinity (e.g., KD = 4.7 ± 2.4 nM for a 7-Ala substituted peptide). | PMI peptide variants | Biolayer Interferometry (BLI) | [1][16] |
| Protein Aggregation | A poly-alanine peptide (D2A10K2) did not aggregate and remained α-helical across a range of pH values. | D2A10K2 | Circular Dichroism | [7] |
| Biomaterial Elasticity | Hydrogels formed from an alanine-rich peptide exhibited an elastic modulus of approximately 17 kPa. | (AKA3KA)2 (AK2) peptide | Rheology | [3] |
| Thermal Stability of Helical Peptides | The enthalpy of helix formation for model alanine peptides is approximately -0.9 ± 0.1 kcal/mol. | Alanine-based peptides with a La3+-binding loop | Isothermal Titration Calorimetry | [14] |
| Enzymatic Degradation | Enzyme-induced de-gelation of an alanine-rich peptide hydrogel was observed with elastase. | Lys(Ala)6Glu (KA6E) | Visual observation, Rheology | [9] |
Table 2: Quantitative Data from Studies on Alanine-Rich Peptides Relevant to this compound Applications.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound and related peptides.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the standard Fmoc-based solid-phase synthesis of this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-alanine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
-
Cold diethyl ether
-
Acetic anhydride (for N-terminal acetylation, optional)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-alanine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin and shake for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent alanine residue until the this compound sequence is complete.
-
N-terminal Acetylation (Optional): After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).[3]
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to determine the secondary structure of this compound in solution.
Materials:
-
Purified this compound
-
Appropriate solvent (e.g., deionized water, trifluoroethanol (TFE), methanol)
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Dissolve the purified this compound in the desired solvent to a final concentration of approximately 0.1-0.2 mg/mL.
-
Prepare a solvent blank.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge. Allow the instrument to warm up.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record the spectrum of the solvent blank.
-
Record the spectrum of the this compound solution.
-
-
Data Processing:
-
Subtract the solvent blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([(\theta)]) using the following formula: [(\theta)] = (ellipticity in mdeg) / (10 * pathlength in cm * concentration in mol/L * number of residues)
-
-
Secondary Structure Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic minima for α-helices are observed at ~208 nm and 222 nm, while β-sheets show a minimum around 218 nm.[17]
Alanine Scanning Mutagenesis
This conceptual protocol outlines the workflow for using alanine scanning to identify key residues in a protein-protein interaction, a technique for which understanding the properties of alanine is crucial.
Principle: Systematically replace individual amino acid residues in a protein with alanine and measure the effect on protein function or binding affinity. Alanine is chosen because it removes the side chain beyond the β-carbon without introducing significant steric or chemical changes.[18][19]
Workflow:
-
Identify Target Residues: Based on a protein's structure or sequence, select residues at the protein-protein interface for mutation to alanine.
-
Site-Directed Mutagenesis: Use techniques like PCR-based mutagenesis to create a library of plasmids, each encoding a protein variant with a single alanine substitution.
-
Protein Expression and Purification: Express and purify each mutant protein.
-
Functional/Binding Assay:
-
Perform a quantitative assay to measure the activity or binding affinity of each mutant protein. For protein-protein interactions, this could be surface plasmon resonance (SPR), biolayer interferometry (BLI), or isothermal titration calorimetry (ITC).
-
Compare the results for each mutant to the wild-type protein.
-
-
Data Analysis:
-
A significant decrease in function or binding affinity upon mutation to alanine indicates that the original residue's side chain is important for the interaction.
-
Little to no change suggests the original side chain is not critical for the interaction.
-
Calculate the change in Gibbs free energy of binding (ΔΔG) for each mutation to quantify the contribution of each residue.[16]
-
Visualizing Potential Applications
Graphviz diagrams are provided to illustrate conceptual workflows and signaling pathways where this compound could be applied.
Experimental Workflow: Alanine Scanning for PPI Hotspot Identification
Caption: Workflow for identifying key residues in a protein-protein interaction using alanine scanning.
Conceptual Signaling Pathway Modulation
This diagram illustrates a hypothetical scenario where this compound could be used to modulate a signaling pathway that involves a protein with an alanine-rich binding motif.
Caption: Hypothetical modulation of a signaling pathway by this compound as a competitive inhibitor.
Conclusion
This compound, despite its simple structure, is a remarkably versatile tool in modern biochemistry. Its utility as a model system for fundamental studies of protein structure and aggregation provides a solid foundation for more applied research. For scientists and professionals in drug development, understanding the behavior of this compound and other alanine-rich peptides can inform the design of novel therapeutics, from peptide-based inhibitors of protein-protein interactions to advanced biomaterials for regenerative medicine. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for harnessing the potential of this compound in a variety of research and development endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Assembly Properties of an Alanine-Rich, Lysine-Containing Peptide and the Formation of Peptide/Polymer Hybrid Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Conformational and Aggregation Properties of a PEGylated Alanine-rich Polypeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of elastase on alanine-rich peptide hydrogels - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Frontiers | Rational Design of Peptide-based Smart Hydrogels for Therapeutic Applications [frontiersin.org]
- 12. Penta-L-alanine | C15H27N5O6 | CID 5487800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The enthalpy of the alanine peptide helix measured by isothermal titration calorimetry using metal-binding to induce helix formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Alanine scanning - Wikipedia [en.wikipedia.org]
- 19. mybiosource.com [mybiosource.com]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Penta-Alanine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of penta-alanine (Ala-Ala-Ala-Ala-Ala) using Fmoc/tBu chemistry. The notes are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on a solid support. The Fmoc/tBu strategy is widely employed due to its mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups and the cleavage of the peptide from the resin.[1][2][3] This protocol will detail the synthesis of this compound, a homo-oligomer of alanine, which serves as a fundamental model peptide for conformational studies and as a building block in larger synthetic proteins.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-Ala-Wang Resin | Synthesis Grade | e.g., Sigma-Aldrich, Novabiochem | Pre-loaded resin simplifies the initial step. |
| Fmoc-Ala-OH | Synthesis Grade | e.g., Sigma-Aldrich, Bachem | |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | e.g., Sigma-Aldrich | Coupling reagent. |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | e.g., Sigma-Aldrich | Coupling additive to suppress racemization.[4] |
| Piperidine | Synthesis Grade | e.g., Sigma-Aldrich | For Fmoc deprotection. |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | e.g., Thermo Fisher Scientific | Main solvent for washing and reactions. |
| Dichloromethane (DCM) | ACS Grade | e.g., VWR | For washing and resin swelling. |
| Diethyl Ether | ACS Grade | e.g., VWR | For peptide precipitation. |
| Trifluoroacetic Acid (TFA) | Reagent Grade | e.g., Sigma-Aldrich | For cleavage from the resin. |
| Triisopropylsilane (TIS) | Reagent Grade | e.g., Sigma-Aldrich | Scavenger for cleavage. |
| Water | Deionized | - | Scavenger for cleavage. |
Experimental Protocols
The solid-phase synthesis of this compound involves a cyclical process of deprotection and coupling, followed by a final cleavage and purification step.
-
Weigh the desired amount of Fmoc-Ala-Wang resin (e.g., 100 mg, with a substitution of 0.5 mmol/g) and place it into a fritted syringe or a dedicated peptide synthesis vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature. This ensures that the reactive sites within the resin beads are accessible.[5]
-
After swelling, drain the DMF.
This cycle is repeated to add each of the four subsequent alanine residues.
Step 2a: Fmoc Deprotection
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.[1]
-
Agitate the mixture for 5-10 minutes at room temperature to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.[6]
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.[5]
Step 2b: Amino Acid Coupling
-
In a separate vial, prepare the coupling solution. For a 0.05 mmol scale synthesis, dissolve Fmoc-Ala-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activation: Allow the coupling solution to react for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
Summary of Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to resin substitution) |
| Fmoc-Ala-OH | 3.0 |
| DIC | 3.0 |
| HOBt | 3.0 |
After the final coupling cycle, the N-terminal Fmoc group of the this compound must be removed.
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF as described in Step 2a.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
This step cleaves the synthesized peptide from the Wang resin and removes any side-chain protecting groups (though alanine has none).
-
Prepare the cleavage cocktail: 95% TFA, 2.5% Water, and 2.5% TIS.[7] Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 1.5-2 hours.[8][9]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
A white precipitate of this compound should form.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide under vacuum.
-
For high purity, the crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity of the purified this compound can be confirmed by mass spectrometry.
Workflow Diagram
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. chempep.com [chempep.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Solution-Phase Penta-Alanine Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solution-phase peptide synthesis (SPPS) is a classical yet powerful methodology for the chemical synthesis of peptides. Unlike solid-phase synthesis, where the growing peptide chain is anchored to a resin, solution-phase synthesis involves the coupling of amino acids in a homogenous reaction mixture. This approach is particularly advantageous for the synthesis of short to medium-length peptides, allowing for the purification and characterization of intermediates at each step, which can lead to a highly pure final product.
These application notes provide a detailed guide for the synthesis of penta-alanine (Ala-Ala-Ala-Ala-Ala), a homo-oligomer of the amino acid alanine, using a solution-phase strategy. The protocol employs the widely used tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups for the α-amino and carboxyl termini, respectively. This step-by-step guide is intended for researchers with a foundational knowledge of organic chemistry and peptide synthesis techniques.
Core Principles of Solution-Phase Peptide Synthesis
The synthesis of a peptide in solution phase is a cyclical process involving three key steps for the addition of each amino acid:
-
Protection: The amino and carboxyl groups of the amino acid building blocks are masked with protecting groups to prevent unwanted side reactions and ensure the formation of the correct peptide bond.[1]
-
Coupling: The free carboxyl group of an N-terminally protected amino acid is activated and reacted with the free amino group of a C-terminally protected amino acid to form a peptide bond.
-
Deprotection: The N-terminal protecting group of the newly formed dipeptide is selectively removed to allow for the coupling of the next amino acid in the sequence.[2]
This cycle is repeated until the desired peptide sequence is assembled. Finally, all protecting groups are removed to yield the final peptide.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Materials and Reagents
-
L-Alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl alcohol (BnOH)
-
Thionyl chloride (SOCl₂)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)
Protocol 1: Protection of L-Alanine
1.1: Synthesis of Boc-Ala-OH
-
Dissolve L-alanine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Remove the dioxane under reduced pressure.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-Ala-OH as a white solid.
1.2: Synthesis of H-Ala-OBzl
-
To a cooled (0 °C) solution of benzyl alcohol, add thionyl chloride (1.2 eq) dropwise.
-
Add L-alanine (1.0 eq) to the solution and stir at room temperature for 24 hours.
-
The product will precipitate out of the solution.
-
Filter the solid and wash with cold diethyl ether.
-
Recrystallize from ethanol/ether to obtain H-Ala-OBzl as a white crystalline solid.
Protocol 2: Stepwise Elongation of the Peptide Chain
2.1: Synthesis of Dipeptide (Boc-Ala-Ala-OBzl)
-
Dissolve Boc-Ala-OH (1.0 eq) and H-Ala-OBzl (1.0 eq) in anhydrous DMF.
-
Add 1-Hydroxybenzotriazole (HOBt, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C and add Dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash with DMF.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexane) to obtain pure Boc-Ala-Ala-OBzl.
2.2: N-terminal Deprotection (Boc Removal)
-
Dissolve the Boc-protected peptide (e.g., Boc-Ala-Ala-OBzl) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with DCM (3x) to remove residual TFA.
-
The resulting TFA salt of the deprotected peptide (H-Ala-Ala-OBzl·TFA) is used in the next coupling step without further purification.
2.3: Subsequent Coupling Steps (Tri-, Tetra-, and this compound)
-
For the synthesis of the tripeptide, dissolve the deprotected dipeptide TFA salt (H-Ala-Ala-OBzl·TFA, 1.0 eq) in DMF.
-
Add a tertiary base such as N,N-diisopropylethylamine (DIPEA, 1.0 eq) to neutralize the TFA salt.
-
In a separate flask, pre-activate Boc-Ala-OH (1.0 eq) with DCC (1.1 eq) and HOBt (1.1 eq) in DMF at 0 °C for 30 minutes.
-
Add the activated Boc-Ala-OH solution to the neutralized dipeptide solution.
-
Follow the reaction and purification procedure as described in step 2.1.
-
Repeat the deprotection (step 2.2) and coupling (step 2.3) cycles to synthesize the tetrapeptide and subsequently the this compound.
Protocol 3: Final Deprotection
-
Dissolve the fully protected this compound (Boc-Ala-Ala-Ala-Ala-Ala-OBzl) in methanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the peptide).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent in vacuo to yield the crude this compound.
-
The final Boc deprotection is carried out as described in step 2.2.
-
The final product can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[3]
Data Presentation
The following table summarizes representative quantitative data for the solution-phase synthesis of this compound. Yields are illustrative and may vary based on reaction scale and purification efficiency.
| Step | Reactants (1.0 eq) | Key Reagents (eq) | Solvent | Reaction Time (h) | Yield (%) |
| 1.1 | L-Alanine | Boc₂O (1.1) | Dioxane/H₂O | 4-6 | ~95 |
| 1.2 | L-Alanine | SOCl₂ (1.2) | Benzyl Alcohol | 24 | ~90 |
| 2.1 | Boc-Ala-OH, H-Ala-OBzl | DCC (1.1), HOBt (1.1) | DMF | 12-16 | ~85 |
| 2.2 | Boc-Ala-Ala-OBzl | TFA/DCM (1:1) | TFA/DCM | 1-2 | >95 |
| 2.3a | H-Ala-Ala-OBzl·TFA, Boc-Ala-OH | DCC (1.1), HOBt (1.1), DIPEA (1.0) | DMF | 12-16 | ~82 |
| 2.2a | Boc-Ala₃-OBzl | TFA/DCM (1:1) | TFA/DCM | 1-2 | >95 |
| 2.3b | H-Ala₃-OBzl·TFA, Boc-Ala-OH | DCC (1.1), HOBt (1.1), DIPEA (1.0) | DMF | 12-16 | ~80 |
| 2.2b | Boc-Ala₄-OBzl | TFA/DCM (1:1) | TFA/DCM | 1-2 | >95 |
| 2.3c | H-Ala₄-OBzl·TFA, Boc-Ala-OH | DCC (1.1), HOBt (1.1), DIPEA (1.0) | DMF | 12-16 | ~78 |
| 3 | Boc-Ala₅-OBzl | Pd/C, H₂ | Methanol | 4-8 | ~90 |
| 3a | H-Ala₅-OH | TFA/DCM (1:1) | TFA/DCM | 1-2 | >95 |
Mandatory Visualizations
Caption: Overall workflow for the solution-phase synthesis of this compound.
Caption: Mechanism of peptide bond formation using DCC and HOBt.
References
Probing the Conformational Landscape of Penta-alanine with 2D IR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-alanine serves as a crucial model system for understanding the conformational dynamics of unfolded peptides and the early events in protein folding. Its relatively small size allows for detailed spectroscopic analysis and high-level theoretical modeling. Two-dimensional infrared (2D IR) spectroscopy has emerged as a powerful technique to elucidate the transient structures and conformational heterogeneity of peptides in solution with picosecond time resolution.[1][2] This is achieved by probing the vibrational couplings between the amide I modes (primarily C=O stretching) of the peptide backbone, which are exquisitely sensitive to the secondary structure.[2][3] This document provides detailed application notes and experimental protocols for utilizing 2D IR spectroscopy to study the structure of this compound.
Principle of the Technique
2D IR spectroscopy spreads the information of a linear IR spectrum onto two frequency axes, revealing cross-peaks that signify coupling between different vibrational modes.[1] For peptides, the amide I region (around 1600-1700 cm⁻¹) is of particular interest. The frequencies and intensities of the diagonal and cross-peaks in a 2D IR spectrum are determined by the vibrational frequencies of the individual amide I modes and the couplings between them. These parameters are, in turn, dictated by the peptide's three-dimensional structure, including the backbone dihedral angles (φ, ψ). By analyzing the 2D IR spectrum, one can extract information about the secondary structure, such as the presence of α-helices, β-sheets, or random coils.[2]
A key strategy in applying 2D IR to peptides is isotopic labeling.[4][5] By selectively substituting ¹²C=¹⁶O with ¹³C=¹⁶O or ¹³C=¹⁸O at specific positions in the peptide chain, the vibrational frequencies of these labeled amide modes are shifted. This allows for the probing of local structure and the determination of coupling constants and angles between specific pairs of peptide units.[4][5]
Application: Elucidating the Dominant Conformation of this compound
Several studies have employed 2D IR spectroscopy, often in conjunction with molecular dynamics (MD) simulations, to investigate the conformational ensemble of this compound in aqueous solution. A significant finding is the prevalence of the polyproline II (ppII) conformation.[4][5][6] The ppII conformation is an extended, left-handed helical structure that is considered a major component of the unfolded state of proteins.
The combination of isotope labeling and polarization-controlled 2D IR experiments allows for the extraction of quantitative structural parameters. For instance, by using bis-labeled this compound isotopomers (e.g., with ¹³C=O and ¹³C=¹⁸O at adjacent or specific sites), researchers can isolate and analyze the interactions between specific amide-I' modes.[4][5] The analysis of cross-peak intensities under different polarization conditions (e.g., parallel and perpendicular) provides information on the angle between the transition dipoles of the coupled vibrations, which can then be related to the backbone dihedral angles.[4][5]
In the gas phase, however, studies suggest that neutral this compound may adopt a more compact 3₁₀-helix structure, highlighting the significant influence of the solvent environment on peptide conformation.[7]
Quantitative Data Summary
The following table summarizes key quantitative findings from 2D IR spectroscopic studies of this compound, providing a comparative overview of its conformational properties.
| Parameter | Value | Method | Reference |
| Dominant Conformation (in D₂O) | Polyproline II (ppII) | 2D IR Spectroscopy & MD Simulations | [4][5] |
| ppII Population (in D₂O) | Nearly 100% | 2D IR Spectral Simulation | [4] |
| ppII Population (in D₂O) | 90% (with 10% β-strand) | Joint NMR and MD simulation study | [4] |
| Derived Dihedral Angles (in D₂O) | Located in the ppII region of the Ramachandran plot | 2D IR Spectroscopy with Isotope Labeling | [4][5][6] |
| Vibrational Coupling Constants (β) | Extracted from spectral fitting of 2D IR data | 2D IR Spectroscopy with Isotope Labeling | [4][5] |
| Angle between Transition Dipoles (θ) | Extracted from polarization-dependent 2D IR spectra | 2D IR Spectroscopy with Isotope Labeling | [4][5] |
| Dominant Conformation (Gas Phase) | 3₁₀-helix | IRMPD-VUV Action Spectroscopy | [7] |
Experimental Protocols
This section outlines a detailed protocol for conducting a 2D IR spectroscopic study of this compound.
Sample Preparation
-
Peptide Synthesis and Isotope Labeling:
-
Synthesize this compound (Ala-Ala-Ala-Ala-Ala) using standard solid-phase peptide synthesis methods.
-
For site-specific structural analysis, synthesize isotopically labeled versions of this compound. A common strategy involves bis-labeling with ¹³C=O and ¹³C=¹⁸O at specific peptide units (e.g., at the second and third, or third and fourth positions).[4][5]
-
-
Sample Solution:
-
Dissolve the lyophilized peptide in deuterium oxide (D₂O) to minimize the strong absorption of H₂O in the amide I region.
-
Adjust the pD of the solution to a desired value (e.g., pD = 1) using DCl or NaOD to ensure a consistent charge state of the peptide.[4]
-
The peptide concentration should be optimized to give a sufficient signal-to-noise ratio without causing aggregation. A typical concentration range is 5-10 mM.
-
-
Sample Cell:
-
The sample is typically held between two CaF₂ windows separated by a thin spacer (e.g., 50 µm) to create a short path length that minimizes solvent absorption.
-
2D IR Spectrometer Setup
A typical femtosecond 2D IR spectrometer in a pump-probe geometry is used.
-
Laser System: An amplified Ti:Sapphire laser system is used to generate femtosecond pulses, which are then used to pump an optical parametric amplifier (OPA) to produce mid-IR pulses.
-
Pulse Characteristics:
-
Center Frequency: Tuned to the center of the amide I' band of the peptide (typically around 1640 cm⁻¹).
-
Pulse Duration: ~100 fs.
-
Bandwidth: Sufficiently broad to cover the entire amide I' region (e.g., ~180 cm⁻¹).[4]
-
-
Pulse Sequence: A sequence of three femtosecond IR pulses is used. The first two pulses ("pump") excite the vibrational coherences, and the third pulse ("probe") generates the signal.
-
Polarization Control: Use polarizers in the pump and probe beams to control the polarization of the laser pulses. For extracting angular information, spectra are typically recorded with parallel (ZZZZ) and perpendicular (ZZYY) polarizations. Double-crossed polarization schemes can also be employed for specific measurements.[4][5]
-
Detector: A mercury cadmium telluride (MCT) array detector is used to measure the probe pulse spectrum.
Data Acquisition
-
Acquire 2D IR Spectra: The 2D IR spectrum is generated by scanning the time delay between the two pump pulses and Fourier transforming with respect to this delay to generate the pump frequency axis (ω₁). The probe frequency axis (ω₃) is obtained by spectrally resolving the probe pulse after the sample.
-
Waiting Time: A waiting time (Tw) is introduced between the pump and probe pulses to allow for population dynamics. For structural studies, Tw is typically kept short (e.g., a few hundred femtoseconds) to minimize spectral diffusion.
-
Phase Cycling: Employ phase cycling schemes to minimize scattering artifacts and isolate the desired signal.
-
Data Averaging: Average multiple scans to improve the signal-to-noise ratio.
Data Analysis
-
Data Processing: The raw data is processed, including Fourier transformation and phasing, to obtain the final 2D IR spectrum.
-
Spectral Fitting: Fit the diagonal and cross-peaks in the 2D IR spectra to extract key parameters such as peak frequencies, linewidths, and amplitudes.
-
Extraction of Structural Parameters:
-
From the fitted peak parameters, and particularly from the analysis of spectra with different polarizations, the vibrational coupling constants (β) and the angles between the transition dipoles (θ) can be determined.[4][5]
-
These experimentally determined parameters are then compared with theoretical models (e.g., based on density functional theory calculations) that relate them to the peptide's backbone dihedral angles (φ, ψ).[4][5]
-
-
Comparison with MD Simulations:
-
Perform molecular dynamics simulations of this compound using various force fields to generate conformational ensembles.
-
Calculate the theoretical 2D IR spectra from the simulated structures and compare them with the experimental spectra to refine the conformational model and determine the populations of different structures (e.g., ppII, β-strand, α-helix).[4][5]
-
Visualizations
Caption: Experimental workflow for studying this compound structure using 2D IR spectroscopy.
Caption: Logical workflow for determining this compound conformation from 2D IR spectra.
References
- 1. web.mit.edu [web.mit.edu]
- 2. The two-dimensional IR nonlinear spectroscopy of a cyclic penta-peptide in relation to its three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using 2D-IR Spectroscopy to Measure the Structure, Dynamics, and Intermolecular Interactions of Proteins in H2O - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Circular Dichroism (CD) Analysis of Penta-alanine Secondary Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Penta-alanine is a valuable model peptide for studying the intrinsic conformational preferences of amino acid residues that favor specific secondary structures, such as the polyproline II (ppII) helix, which is significant in unfolded states of proteins.[1] Circular Dichroism (CD) spectroscopy is a rapid, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution.[2] This document provides detailed protocols for the preparation and analysis of this compound using CD spectroscopy, methods for data processing, and an example of secondary structure deconvolution for a related alanine-rich peptide.
Quantitative Data on Secondary Structure
Table 1: Percentage of Secondary Structure Content for Ac-K-[A]11-KGGY-NH2 in Water at 20°C. [3]
| Peptide Conc. (mM) | pH | α-Helix (%) | β-Sheet (%) | β-Turn (%) | Unordered (%) |
| 0.20 | 6 | 13 | 32 | 19 | 36 |
| 0.10 | 6 | 15 | 30 | 20 | 35 |
| 0.05 | 6 | 17 | 28 | 21 | 34 |
| 0.20 | 7 | 12 | 33 | 18 | 37 |
| 0.10 | 7 | 14 | 31 | 19 | 36 |
| 0.05 | 7 | 16 | 29 | 20 | 35 |
| 0.025 | 7 | 18 | 27 | 22 | 33 |
| 0.10 | 8 | 13 | 32 | 19 | 36 |
| 0.05 | 8 | 15 | 30 | 20 | 35 |
Note: Data is for the peptide Ac-K-[A]11-KGGY-NH2 and is presented as an illustrative example for an alanine-rich peptide.[3][4] The increase in peptide concentration tends to decrease the α-helix content and increase the β-sheet structure, suggesting concentration-dependent aggregation.[3][4]
Experimental Protocols
This section details the methodology for analyzing the secondary structure of this compound using CD spectroscopy.
-
This compound (Ala-Ala-Ala-Ala-Ala) peptide, high purity (>95%)
-
Phosphate buffer (e.g., 10 mM sodium phosphate), pH 7.4
-
Nitrogen gas (high purity) for purging the instrument
-
Quartz cuvette with a short path length (e.g., 0.1 cm or 1 mm)[2]
-
Spectropolarimeter
-
Prepare Stock Solution: Accurately weigh a small amount of lyophilized this compound powder. Dissolve it in the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4) to create a concentrated stock solution (e.g., 1-2 mg/mL). The exact concentration should be determined via UV absorbance at 205 nm or by quantitative amino acid analysis for best accuracy.
-
Prepare Working Solution: Dilute the stock solution with the same buffer to a final concentration suitable for CD analysis. For short peptides, a typical concentration range is 0.1-0.2 mg/mL, which corresponds to approximately 0.25-0.5 mM for this compound.[3]
-
Prepare Buffer Blank: Use the exact same buffer used for the working solution as a blank for baseline correction.
-
Degas Solutions (Optional but Recommended): Degas both the sample and buffer solutions to prevent bubble formation in the cuvette, which can interfere with measurements.
-
Instrument Startup and Purging: Turn on the spectropolarimeter and the nitrogen purge at least 30 minutes before use. A continuous nitrogen flow is crucial to prevent ozone formation from the UV lamp, which can damage the optics.
-
Set Acquisition Parameters: Configure the instrument with the following typical parameters for far-UV CD analysis of peptides:[5]
-
Wavelength Range: 190 nm to 260 nm.
-
Data Pitch / Step Size: 0.5 nm or 1.0 nm.
-
Scanning Speed: 50 nm/min.
-
Response Time / D.I.T.: 1-2 seconds.
-
Bandwidth: 1.0 nm.
-
Accumulations (Scans): 3-5 scans to improve signal-to-noise ratio.
-
Temperature Control: Set to the desired temperature, e.g., 20°C or 25°C.[3]
-
-
Baseline Correction:
-
Thoroughly clean the quartz cuvette with deionized water and then rinse with the buffer.
-
Fill the cuvette with the buffer blank.
-
Place the cuvette in the sample holder and record a spectrum using the parameters set above. This will serve as the baseline.
-
-
Sample Measurement:
-
Empty and rinse the cuvette with the peptide working solution.
-
Fill the cuvette with the peptide solution. Ensure there are no air bubbles.
-
Record the sample spectrum using the same acquisition parameters.
-
-
Data Saving: Save the raw data (ellipticity in millidegrees) for both the sample and the baseline.
Data Analysis and Deconvolution Protocol
-
Baseline Subtraction: Subtract the buffer baseline spectrum from the sample spectrum.
-
Smoothing (Optional): Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
-
Conversion to Molar Residue Ellipticity: Convert the data from millidegrees (θ) to Molar Residue Ellipticity ([θ]) using the following formula to normalize for concentration, path length, and the number of residues:[6]
[θ] = (θ * MRW) / (10 * d * c)
Where:
-
θ is the observed ellipticity in millidegrees.
-
MRW is the mean residue weight (Molecular Weight of peptide / Number of residues). For this compound (MW ≈ 373.4 g/mol ), MRW ≈ 74.7 g/mol .
-
d is the path length of the cuvette in cm (e.g., 0.1 cm).
-
c is the peptide concentration in g/mL.
-
-
Select a Deconvolution Algorithm: Use a validated deconvolution software or web server (e.g., BeStSel, DichroWeb, CDNN).[6][7] These programs use algorithms that fit the experimental CD spectrum to a linear combination of reference spectra from proteins or peptides with known secondary structures.
-
Input Data: Upload the processed CD spectrum (in Molar Residue Ellipticity) to the chosen software.
-
Run Analysis: The software will output the estimated percentages of α-helix, β-sheet, β-turn, and unordered coil structures that constitute the experimental spectrum.[6]
Visualizations
Caption: Workflow for CD spectroscopy sample preparation and data acquisition.
Caption: Logical workflow for CD data processing and secondary structure analysis.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. DichroWeb - Online Circular Dichroism Deconvolution [dichroweb.cryst.bbk.ac.uk]
Application Note: Conformational Analysis of Penta-alanine using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and experimental protocols for utilizing Fourier Transform Infrared (FTIR) spectroscopy, particularly focusing on the Amide I band, for the conformational analysis of the model peptide, penta-alanine.
Introduction
This compound serves as a crucial model system for studying the intrinsic conformational preferences of peptides and understanding the early stages of protein folding. Its small size allows for detailed spectroscopic analysis and comparison with theoretical models. FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of the peptide backbone. The Amide I band (primarily C=O stretching) is particularly sensitive to the secondary structure of the peptide, making it an excellent tool for conformational analysis. Different conformations such as polyproline II (ppII), β-strands, α-helices, and 3₁₀-helices give rise to distinct spectral signatures in the Amide I region.[1][2][3]
Key Concepts
The conformation of this compound can be characterized by the dihedral angles (φ, ψ) of its peptide backbone. In solution, this compound is often described as a model for an unfolded peptide, existing as an ensemble of conformations.[1] Advanced techniques like two-dimensional infrared (2D IR) spectroscopy, combined with isotopic labeling, can resolve the spectral signatures of individual amino acid residues, providing detailed structural information.[1][4][5][6]
Isotopic Labeling: To overcome the congestion of the four amide-I' modes in the FTIR spectrum of unlabeled this compound, strategic isotopic labeling with ¹³C=O and ¹³C=¹⁸O is employed. This shifts the frequencies of individual peptide units, allowing for the determination of coupling constants and angles between transition dipoles of specific pairs of vibrators.[1][4][5][6]
Conformational Landscape: The dominant conformation of this compound can vary depending on its environment (e.g., solution vs. gas phase). In aqueous solution (D₂O), experimental evidence strongly suggests that the polyproline II (ppII) conformation is predominant.[1][4][5] In the gas phase, however, studies indicate the presence of multiple stable conformations, with a structure resembling a 3₁₀-helix being the most stable.[2][7]
Data Presentation
Amide I' Frequencies for Different Conformations
The Amide I' band in peptides is a sensitive indicator of secondary structure. The table below summarizes the characteristic frequencies for various conformations of alanine-based peptides.
| Secondary Structure | Typical Amide I' Frequency (cm⁻¹) | Reference |
| α-helix | 1650 - 1657 | [8][9] |
| β-sheet | 1623 - 1642 | [8][9] |
| β-turn | ~1670 - 1676 | [8][9] |
| Random Coil | ~1642 | [3] |
| Polyproline II (ppII) | ~1650 (in unlabeled (Ala)₅) | [1] |
| 3₁₀-helix (in gas phase) | Multiple bands, C=O stretch ~1715-1760 | [2] |
Experimentally Derived Structural Parameters from 2D IR Spectroscopy of Isotopically Labeled this compound in D₂O
2D IR spectroscopy on bis-labeled this compound allows for the extraction of coupling constants (β) and angles between transition dipoles (θ), which can be related to the backbone dihedral angles (φ, ψ).
| Parameter | Representative Value | Corresponding Conformation | Reference |
| (β₁₂, θ₁₂) | (3.0 cm⁻¹, 109°) | ppII: (φ, ψ) = (-61°, 145°) | [1] |
| (β₁₂, θ₁₂) | (5.3 cm⁻¹, 139°) | β-strand: (φ, ψ) = (-156°, 156°) | [1] |
Conformational Populations from Molecular Dynamics (MD) Simulations
Different force fields used in MD simulations can predict varying conformational populations for this compound. These predictions can be compared with experimental FTIR data.
| Force Field | Predicted Dominant Conformation(s) | Reference |
| C36 | ppII | [1][4][5] |
| C22/CMAP | α+, β, and ppII (similar populations) | [1][4][5] |
| Drude-2013 (polarizable) | β-strand | [1][4][5] |
Experimental Protocols
Protocol for Solution-Phase FTIR Spectroscopy of this compound
This protocol outlines the steps for acquiring FTIR spectra of this compound in an aqueous environment (D₂O is used to avoid the strong absorbance of H₂O in the Amide I region).
Materials:
-
This compound (unlabeled or isotopically labeled)
-
Deuterium oxide (D₂O, 99.9%)
-
pD buffer components (e.g., phosphate buffer)
-
FTIR spectrometer equipped with a liquid nitrogen-cooled MCT detector
-
Demountable liquid cell with CaF₂ windows
-
Spacers of appropriate path length (e.g., 50-100 μm)
Procedure:
-
Sample Preparation:
-
Dissolve this compound in D₂O to the desired concentration (e.g., 5-10 mg/mL).
-
Adjust the pD to the desired value (e.g., pD 1) using appropriate deuterated acid or base. Lyophilize and re-dissolve in D₂O multiple times to ensure complete H/D exchange.
-
-
FTIR Spectrometer Setup:
-
Purge the spectrometer with dry air or nitrogen to minimize water vapor interference.
-
Cool the MCT detector with liquid nitrogen.
-
-
Data Acquisition:
-
Assemble the liquid cell with the CaF₂ windows and the desired path length spacer.
-
Acquire a background spectrum of the D₂O buffer solution.
-
Inject the this compound solution into the cell.
-
Acquire the sample spectrum. Typically, 128-256 scans are co-added at a resolution of 2-4 cm⁻¹.
-
-
Data Analysis:
-
Subtract the background spectrum from the sample spectrum.
-
The resulting spectrum will show the Amide I' band of this compound.
-
Perform baseline correction.
-
For quantitative analysis, the Amide I' band can be deconvoluted into its components corresponding to different secondary structures using Fourier self-deconvolution or curve fitting with Gaussian/Lorentzian functions.
-
Protocol for Gas-Phase IRMPD Spectroscopy of this compound
This protocol is for advanced studies on isolated this compound molecules.
Materials:
-
This compound
-
Supersonic jet expansion setup
-
Infrared multiphoton dissociation (IRMPD) spectrometer
-
Vacuum-ultraviolet (VUV) laser for ionization
Procedure:
-
Sample Introduction:
-
This compound is introduced into the gas phase, typically through laser desorption or thermal heating.
-
-
Supersonic Cooling:
-
The gaseous peptide is entrained in a carrier gas (e.g., Argon) and expanded through a nozzle into a vacuum chamber. This cools the molecules to a low rotational and vibrational temperature.
-
-
IR Irradiation:
-
The cooled molecules are irradiated with a tunable infrared laser.
-
When the laser frequency is resonant with a vibrational mode of the peptide, it absorbs multiple photons, leading to intramolecular vibrational redistribution and eventually dissociation (fragmentation).
-
-
VUV Ionization and Detection:
-
A VUV laser is used to ionize the fragments or the remaining parent molecules.
-
The ions are detected with a mass spectrometer.
-
-
Spectrum Generation:
-
The IR spectrum is generated by plotting the fragmentation yield (or parent ion depletion) as a function of the IR laser wavelength.
-
Visualizations
Experimental Workflow for Solution-Phase FTIR
Caption: Workflow for this compound conformational analysis using solution-phase FTIR.
Logical Relationship in 2D IR Spectroscopy Analysis
Caption: From 2D IR spectra to 3D conformation of this compound.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FTIR spectroscopy of alanine-based peptides: assignment of the amide I' modes for random coil and helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Dynamics Simulation of Penta-alanine in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
Penta-alanine (Ala5) is a commonly used model peptide in computational and experimental studies to investigate the intrinsic conformational preferences of polypeptide chains, particularly the formation of secondary structures like helices and sheets. Molecular dynamics (MD) simulations provide an atomic-level view of the dynamic behavior of such peptides in a solvated environment, offering insights into their folding landscape and stability. This document provides a detailed protocol for setting up, running, and analyzing an MD simulation of this compound in an explicit water solvent. The protocol is designed to be adaptable to common MD software packages like GROMACS, AMBER, or CHARMM.
Quantitative Data Summary
The following table summarizes typical parameters for an all-atom MD simulation of this compound in water, based on published studies and common practices.
| Parameter | Value | Description |
| System Composition | ||
| Peptide | 1 x this compound (Ala5) | The solute molecule of interest. |
| Water Model | TIP3P, SPC/E, or TIP4P/2005 | Choice of explicit water model, often paired with a specific force field. |
| Water Molecules | ~1000 | Sufficient to create an adequate solvation shell. |
| Ions | 1 x Cl- (or other counter-ion) | To neutralize the net charge of the system. |
| Simulation Box | ||
| Box Shape | Cubic or Rhombic Dodecahedron | Cubic is simpler, while dodecahedron is more efficient for spherical solutes. |
| Box Dimensions | ~3.1 nm x 3.1 nm x 3.1 nm | The box size should ensure a minimum distance of ~1.0 nm between the peptide and the box edge. |
| Force Field | ||
| Protein Force Field | CHARMM36m, AMBER ff14SB, OPLS-AA/L | A set of parameters describing the potential energy of the system. |
| Simulation Parameters | ||
| Ensemble | NPT (Isothermal-Isobaric) | Constant Number of particles, Pressure, and Temperature, closely mimicking experimental conditions. |
| Temperature | 293 K - 310 K | The target temperature for the simulation, maintained by a thermostat. |
| Pressure | 1 atm (or 1 bar) | The target pressure for the simulation, maintained by a barostat. |
| Time Step | 2 fs | The integration time step. Requires constraints on bonds involving hydrogen atoms (e.g., LINCS, SHAKE). |
| Non-bonded Cutoff | 1.0 - 1.2 nm | Cutoff distance for short-range van der Waals and electrostatic interactions. |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | A method to efficiently calculate long-range electrostatic interactions in periodic systems. |
| Simulation Duration | ||
| Energy Minimization | 5,000 - 50,000 steps | To remove steric clashes and unfavorable contacts in the initial structure. |
| NVT Equilibration | 100 ps - 1 ns | To bring the system to the target temperature with the solute restrained. |
| NPT Equilibration | 1 ns - 10 ns | To adjust the system density to the target pressure and temperature with the solute restrained. |
| Production MD | 100 ns - 1 µs | The main simulation run for data collection, with all restraints removed. |
Experimental Protocol: MD Simulation of this compound
This protocol outlines a standard workflow for simulating this compound in water using GROMACS as the example software. The principles are transferable to other MD packages like AMBER or CHARMM.
Step 1: System Preparation
-
Obtain Initial Structure:
-
Generate a 3D structure of this compound (sequence: ALA-ALA-ALA-ALA-ALA). This can be done using molecular building software like Avogadro, or the tleap module in AmberTools.[1]
-
Ensure the peptide has the desired termini (e.g., zwitterionic with NH3+ and COO-).
-
Save the structure in PDB format (e.g., ala5.pdb).
-
-
Generate Topology:
-
Use the gmx pdb2gmx command to generate a GROMACS topology for the peptide.[2] This command will also generate a processed structure file and include the necessary force field parameters.
-
Command: gmx pdb2gmx -f ala5.pdb -o ala5_processed.gro -p topol.top -ignh
-
You will be prompted to choose a force field (e.g., CHARMM36-mar2019) and a water model (e.g., TIP3P).
-
-
Define Simulation Box:
-
Create a simulation box around the peptide using gmx editconf.[2] A cubic box with a distance of 1.0 nm between the solute and the box edge is a common choice.
-
Command: gmx editconf -f ala5_processed.gro -o ala5_newbox.gro -c -d 1.0 -bt cubic
-
-
Solvation:
-
Fill the simulation box with water molecules using gmx solvate.[3]
-
Command: gmx solvate -cp ala5_newbox.gro -cs spc216.gro -o ala5_solv.gro -p topol.top
-
-
Adding Ions:
-
Add ions to neutralize the system's net charge. First, create a binary topology file (.tpr) with gmx grompp. This requires an .mdp (molecular dynamics parameter) file; a minimal one for this step is sufficient.
-
Command: gmx grompp -f ions.mdp -c ala5_solv.gro -p topol.top -o ions.tpr
-
Then, use gmx genion to replace solvent molecules with ions.[2]
-
Command: gmx genion -s ions.tpr -o ala5_solv_ions.gro -p topol.top -pname NA -nname CL -neutral
-
You will be prompted to select a group of solvent molecules to be replaced by the ions.
-
Step 2: Energy Minimization
-
Remove steric clashes from the initial setup by performing energy minimization. This is done using gmx grompp to assemble the run input file and gmx mdrun to execute it.[4]
-
Create an em.mdp file with parameters for steepest descent or conjugate gradient minimization.
-
Commands:
-
gmx grompp -f em.mdp -c ala5_solv_ions.gro -p topol.top -o em.tpr
-
gmx mdrun -v -deffnm em
-
Step 3: Equilibration
Equilibration is typically performed in two phases to stabilize the temperature and pressure of the system before the production run.[5] During these phases, position restraints are applied to the heavy atoms of the peptide to allow the solvent to relax around it.
-
NVT (Canonical Ensemble) Equilibration:
-
This phase stabilizes the temperature of the system. Create an nvt.mdp file specifying the NVT ensemble, temperature coupling methods, and simulation length (e.g., 1 ns).
-
Commands:
-
gmx grompp -f nvt.mdp -c em.gro -r em.gro -p topol.top -o nvt.tpr
-
gmx mdrun -v -deffnm nvt
-
-
-
NPT (Isothermal-Isobaric Ensemble) Equilibration:
-
This phase stabilizes the pressure and density. Create an npt.mdp file specifying the NPT ensemble, pressure coupling methods, and simulation length (e.g., 5-10 ns). The position restraints on the peptide are maintained.
-
Commands:
-
gmx grompp -f npt.mdp -c nvt.gro -r nvt.gro -p topol.top -o npt.tpr
-
gmx mdrun -v -deffnm npt
-
-
Step 4: Production MD
-
This is the main simulation phase for data collection. No restraints are applied. Create a md.mdp file for the production run with the desired simulation length (e.g., 200 ns).
-
Commands:
-
gmx grompp -f md.mdp -c npt.gro -p topol.top -o md_run.tpr
-
gmx mdrun -v -deffnm md_run
-
Step 5: Trajectory Analysis
After the simulation is complete, the trajectory can be analyzed to understand the conformational dynamics of this compound.
-
Visual Inspection:
-
Visually inspect the trajectory using software like VMD or PyMOL to observe the peptide's motion and check for any simulation artifacts.[6]
-
-
Root Mean Square Deviation (RMSD):
-
Calculate the RMSD of the peptide backbone with respect to the initial or an average structure to assess structural stability and conformational changes over time.
-
-
Root Mean Square Fluctuation (RMSF):
-
Calculate the RMSF per residue to identify flexible regions of the peptide.
-
-
Ramachandran Plot:
-
Analyze the phi (φ) and psi (ψ) backbone dihedral angles to determine the conformational preferences (e.g., α-helical, β-sheet, polyproline II) of each residue.[7]
-
-
Hydrogen Bond Analysis:
-
Analyze the formation and breaking of intra-peptide hydrogen bonds to characterize secondary structure stability.
-
-
Clustering Analysis:
-
Use clustering algorithms to group similar conformations from the trajectory, identifying the most populated conformational states of the peptide.[8]
-
Visualization of the Simulation Workflow
The following diagram illustrates the logical flow of the molecular dynamics simulation protocol described above.
References
- 1. m.youtube.com [m.youtube.com]
- 2. compchems.com [compchems.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suggested workflow for GROMACS simulations — GROMACS Best Practice Guide documentation [docs.bioexcel.eu]
- 5. Parameterizing an isopeptide bond for molecular dynamics simulation in AMBER - Robin M. Betz [robinbetz.com]
- 6. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]
- 7. Peptide Conformation Analysis Using an Integrated Bayesian Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Probing the Conformational Landscape of Penta-alanine with NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the conformational dynamics of penta-alanine. This peptide serves as a crucial model system for understanding the intrinsic conformational preferences of polypeptide chains, which is fundamental in protein folding studies and rational drug design.
Introduction to this compound Dynamics
This compound is a valuable model peptide for investigating the conformational tendencies of the alanine residue, a key component of many protein secondary structures. In solution, this compound does not adopt a single, rigid structure but rather exists as a dynamic ensemble of interconverting conformers. Understanding the populations of these conformational states, such as polyproline II (ppII), β-strand, and α-helical forms, is essential for refining molecular dynamics force fields and gaining insights into the early events of protein folding. NMR spectroscopy is a powerful tool for characterizing this dynamic landscape at atomic resolution.
Key NMR Methods for Studying this compound Dynamics
A suite of NMR experiments can be employed to probe the various timescales of motion and conformational exchange present in this compound. The primary methods include:
-
J-Coupling Analysis: Three-bond scalar couplings (³J) are sensitive to the dihedral angles of the peptide backbone, providing time-averaged information about the conformational ensemble.
-
Residual Dipolar Couplings (RDCs): RDCs provide long-range orientational information, offering crucial constraints on the relative orientation of different parts of the peptide.
-
Relaxation Dispersion (RD): This technique is used to study slower dynamic processes on the microsecond to millisecond timescale, such as the interconversion between distinct conformational states.
-
Chemical Shifts: The chemical shifts of backbone and sidechain nuclei are sensitive to the local chemical environment and can provide insights into secondary structure populations.
-
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance information between protons, which can help to identify transiently formed local structures.
Data Presentation: Quantitative NMR Parameters for this compound
The following tables summarize the types of quantitative data that can be obtained from NMR experiments on this compound. The values presented are illustrative and will vary with experimental conditions (e.g., temperature, pH, solvent).
Table 1: Illustrative ³J(HN,Hα) Coupling Constants for this compound
| Residue | ³J(HN,Hα) (Hz) | Predominant Conformation Inferred |
| Ala-1 | - | N-terminal effects |
| Ala-2 | 6.5 | Ensemble of ppII and β-strand |
| Ala-3 | 6.8 | Ensemble of ppII and β-strand |
| Ala-4 | 6.6 | Ensemble of ppII and β-strand |
| Ala-5 | - | C-terminal effects |
Table 2: Illustrative ¹H, ¹³C, and ¹⁵N Chemical Shifts for the Central Ala-3 Residue of this compound
| Nucleus | Chemical Shift (ppm) |
| ¹HN | 8.25 |
| ¹Hα | 4.30 |
| ¹Hβ | 1.45 |
| ¹⁵N | 122.5 |
| ¹³Cα | 52.5 |
| ¹³Cβ | 19.0 |
| ¹³C' | 177.5 |
Table 3: Illustrative Residual Dipolar Couplings (¹DNH) for this compound in a Weakly Aligning Medium
| Residue | ¹DNH (Hz) |
| Ala-2 | -5.2 |
| Ala-3 | -6.8 |
| Ala-4 | -5.5 |
Table 4: Illustrative Relaxation Dispersion Parameters for this compound
| Parameter | Value | Description |
| kex | 1500 s⁻¹ | Rate of conformational exchange |
| pB | 5% | Population of the minor conformational state |
| Δω | 0.5 ppm | Chemical shift difference between states |
Experimental Protocols
The following are detailed protocols for key NMR experiments used to study this compound dynamics.
Sample Preparation
A consistent and high-quality sample is crucial for reproducible NMR measurements.
Protocol 4.1.1: Preparation of a this compound NMR Sample
-
Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the peptide in 500 µL of a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) prepared in 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment. For experiments requiring observation of amide protons, 90% H₂O is essential.
-
Reference Standard: Add a suitable internal reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), to a final concentration of 0.1 mM.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer: Transfer the filtered sample into a clean, high-precision NMR tube.
-
Degassing (Optional): For relaxation experiments, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can increase relaxation rates. This can be achieved by several freeze-pump-thaw cycles.
Measurement of ³J(HN,Hα) Coupling Constants
These couplings are invaluable for determining the distribution of the backbone dihedral angle φ.
Protocol 4.2.1: HNHA-Type Experiment
-
Experiment Setup: Record a 2D HNHA or a quantitative J-correlation experiment such as a 3D HNHA-E.COSY on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.
-
Acquisition Parameters (Illustrative):
-
Temperature: 298 K
-
Spectral Widths: ~12 ppm in the ¹H dimension, ~30 ppm in the ¹⁵N dimension.
-
Acquisition Times: ~100 ms in the direct ¹H dimension, ~50 ms in the indirect ¹⁵N dimension.
-
Number of Scans: 8-16 per increment.
-
-
Data Processing: Process the data using appropriate software (e.g., NMRPipe). Apply a sine-bell window function and zero-fill the data before Fourier transformation.
-
Data Analysis: Extract the ³J(HN,Hα) coupling constants from the cross-peak and diagonal peak intensities in the processed spectrum.
Measurement of Residual Dipolar Couplings (RDCs)
RDCs provide long-range structural information by reporting on the orientation of bond vectors relative to a common alignment frame.
Protocol 4.3.1: RDC Measurement in a Weakly Aligning Medium
-
Preparation of Alignment Medium: Prepare a stock solution of a suitable alignment medium, such as bacteriophage Pf1 or a polyacrylamide gel.
-
Isotropic Spectrum: Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the this compound sample under isotropic conditions (without the alignment medium).
-
Anisotropic Spectrum: Add a small amount of the alignment medium to the NMR sample to induce a weak alignment. The degree of alignment can be monitored by the quadrupolar splitting of the D₂O signal.
-
Acquisition of Anisotropic Spectrum: Acquire a second 2D ¹H-¹⁵N HSQC spectrum under the anisotropic conditions.
-
Data Analysis: The one-bond ¹J(N,H) coupling in the isotropic spectrum and the total coupling (¹J(N,H) + ¹D(N,H)) in the anisotropic spectrum are measured. The RDC, ¹D(N,H), is the difference between these two values.
Carr-Purcell-Meiboom-Gill (CPMG) Relaxation Dispersion
CPMG experiments are used to characterize microsecond to millisecond timescale conformational exchange.
Protocol 4.4.1: ¹⁵N CPMG Relaxation Dispersion
-
Pulse Sequence: Employ a constant-time ¹⁵N CPMG relaxation dispersion pulse sequence.
-
Experiment Series: Record a series of 2D ¹H-¹⁵N spectra, varying the frequency of the CPMG pulse train (νCPMG). A typical range for νCPMG is from 50 Hz to 1000 Hz.
-
Acquisition Parameters (Illustrative):
-
Constant time relaxation period: 40-60 ms.
-
Spectrometer: ≥ 600 MHz with a cryoprobe.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
For each spectrum in the series, determine the intensity of the cross-peaks.
-
Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG value.
-
Plot R2,eff as a function of νCPMG. A dispersion profile (a change in R2,eff with νCPMG) indicates the presence of conformational exchange on the corresponding timescale.
-
Fit the dispersion profiles to the appropriate Carver-Richards equations to extract the kinetic and thermodynamic parameters of the exchange process.
-
Visualizations of Workflows and Concepts
The following diagrams illustrate the experimental workflows and conceptual relationships discussed in these notes.
Caption: General workflow for studying this compound dynamics by NMR.
Caption: Logical flow for the measurement of Residual Dipolar Couplings.
Caption: Conceptual overview of a relaxation dispersion experiment.
Application Notes and Protocols for Isotopic Labeling of Penta-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopic labeling of peptides is a critical technique in various fields of scientific research, including structural biology, proteomics, and drug development. The incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into a peptide sequence allows for its differentiation from its unlabeled counterpart by mass spectrometry (MS) and enables detailed structural and dynamic studies by Nuclear Magnetic Resonance (NMR) spectroscopy. Penta-alanine, a homooligomer of alanine, serves as a simple model peptide for methodological development and biophysical studies. This document provides detailed application notes and protocols for the isotopic labeling of this compound using Solid Phase Peptide Synthesis (SPPS).
Principle of Isotopic Labeling in SPPS
The most common method for synthesizing isotopically labeled peptides is the Fmoc/tBu-based Solid Phase Peptide Synthesis (SPPS). This strategy involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). To introduce an isotopic label, one or more of the amino acid building blocks are replaced with their isotopically enriched analogues (e.g., Fmoc-L-Ala-(¹³C₃, ¹⁵N)-OH). The synthesis proceeds from the C-terminus to the N-terminus. Upon completion of the synthesis, the peptide is cleaved from the resin, and all protecting groups are removed. The desired labeled peptide is then purified and analyzed.
Applications of Isotopically Labeled this compound
-
Mass Spectrometry (MS): Labeled this compound can be used as an internal standard for the accurate quantification of unlabeled this compound or other small peptides in complex biological samples.[1][2] The mass shift introduced by the isotopes allows for clear differentiation between the labeled standard and the endogenous analyte.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Uniform or selective labeling of this compound with ¹³C and ¹⁵N is essential for NMR studies.[4] It facilitates the assignment of resonances and the determination of three-dimensional structure and dynamics in solution or in the solid state.[5]
-
Metabolic Flux Analysis: While less common for a synthetic peptide, isotopically labeled this compound could potentially be used as a tracer in specific metabolic studies if it were to be introduced into a biological system.
Data Presentation
Theoretical Mass Data for Isotopically Labeled this compound
The following table summarizes the theoretical monoisotopic masses for various isotopically labeled forms of this compound (Ala-Ala-Ala-Ala-Ala, sequence: AAAAA). The unlabeled monoisotopic mass is 373.22 g/mol .
| Labeling Pattern | Labeled Residue(s) | Isotope(s) per Residue | Total Mass Shift (Da) | Theoretical Monoisotopic Mass ( g/mol ) |
| Single Labeled Alanine | 1 of 5 | ¹³C₃, ¹⁵N | +4 | 377.22 |
| Double Labeled Alanine | 2 of 5 | ¹³C₃, ¹⁵N | +8 | 381.22 |
| Triple Labeled Alanine | 3 of 5 | ¹³C₃, ¹⁵N | +12 | 385.22 |
| Quadruple Labeled Alanine | 4 of 5 | ¹³C₃, ¹⁵N | +16 | 389.22 |
| Fully Labeled this compound | 5 of 5 | ¹³C₃, ¹⁵N | +20 | 393.22 |
| Single Labeled Alanine (Carbonyl only) | 1 of 5 | ¹³C₁ | +1 | 374.22 |
| Fully Labeled this compound (Carbonyl only) | 5 of 5 | ¹³C₁ | +5 | 378.22 |
| Single Labeled Alanine (Nitrogen only) | 1 of 5 | ¹⁵N₁ | +1 | 374.22 |
| Fully Labeled this compound (Nitrogen only) | 5 of 5 | ¹⁵N₁ | +5 | 378.22 |
Expected Yield and Purity for this compound Synthesis
The following table provides typical, expected values for the synthesis of a simple pentapeptide like this compound using manual or automated SPPS. Actual yields and purities can vary based on the specific synthesis conditions, resin, and purification efficiency.
| Parameter | Expected Value | Notes |
| Crude Peptide Yield | 70-90% | This is the yield after cleavage from the resin and before purification. |
| Purified Peptide Yield | 20-40% | This is the final yield after purification by preparative HPLC.[6] The purification step is the major source of product loss. |
| Crude Purity | 50-80% | As determined by analytical HPLC. Impurities include truncated and deletion sequences. |
| Final Purity | >95% to >98% | After preparative HPLC, a high level of purity can be achieved, which is suitable for most research applications.[1] |
Experimental Protocols
Protocol 1: Solid Phase Peptide Synthesis (SPPS) of this compound (with one ¹³C, ¹⁵N-labeled Alanine at position 3)
This protocol describes the manual synthesis of Ala-Ala-[¹³C₃, ¹⁵N]Ala-Ala-Ala on a Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
Fmoc-L-Ala-OH
-
Fmoc-L-Ala-(U-¹³C₃, 98%; ¹⁵N, 98%)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl Cyanohydroxyiminoacetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Diethyl ether, cold
Equipment:
-
Peptide synthesis vessel with a sintered glass filter
-
Shaker or bubbler for agitation
-
Vacuum manifold
Procedure:
-
Resin Swelling:
-
Place 100 mg of Rink Amide resin in the synthesis vessel.
-
Add 2 mL of DMF and swell for 30 minutes with agitation.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).
-
-
Amino Acid Coupling (Cycle 1: Fmoc-Ala-OH):
-
In a separate vial, dissolve 3 equivalents of Fmoc-L-Ala-OH and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to ensure complete coupling (beads should be colorless/yellow). If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Fmoc Deprotection:
-
Repeat step 2.
-
-
Amino Acid Coupling (Cycles 2, 4, and 5: Fmoc-Ala-OH):
-
Repeat step 3 for the next two couplings with Fmoc-L-Ala-OH.
-
-
Amino Acid Coupling (Cycle 3: Isotopically Labeled Fmoc-Ala-OH):
-
For the third alanine residue, use Fmoc-L-Ala-(U-¹³C₃, ¹⁵N)-OH and follow the coupling procedure in step 3.
-
-
Final Fmoc Deprotection:
-
After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
-
Final Washes:
-
Wash the peptide-resin with DMF (5 x 2 mL), DCM (5 x 2 mL), and Methanol (3 x 2 mL).
-
Dry the resin under vacuum for at least 1 hour.
-
Protocol 2: Cleavage and Deprotection
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).
-
Cold diethyl ether
Procedure:
-
Place the dried peptide-resin in a 15 mL conical tube.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a new 50 mL centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.
-
Add 40 mL of cold diethyl ether to the filtrate to precipitate the peptide.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Air-dry the crude peptide pellet.
Protocol 3: Purification by Reverse-Phase HPLC
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
TFA
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
Equipment:
-
Preparative HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Filter the solution through a 0.45 µm syringe filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Protocol 4: Analysis by Mass Spectrometry
Equipment:
-
MALDI-TOF or ESI-MS instrument
Procedure:
-
Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50:50 ACN:water with 0.1% formic acid for ESI-MS).
-
Analyze the sample according to the instrument's standard operating procedures.
-
Compare the observed monoisotopic mass with the theoretical mass calculated in the data table to confirm the identity and successful isotopic labeling of the peptide.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 13C n.m.r. study of L-alanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Employing Penta-alanine in Protein Folding and Misfolding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Penta-alanine (Ala5) is a homooligopeptide that serves as a fundamental model system in the study of protein folding and misfolding. Its simplicity allows for the detailed investigation of the intrinsic conformational preferences of the polypeptide backbone, particularly the formation of secondary structures such as α-helices and β-sheets. Due to its propensity to form these structures, this compound is an excellent tool for elucidating the fundamental principles of protein folding, aggregation, and the early stages of amyloid formation. These application notes provide detailed protocols for utilizing this compound in key biophysical assays to monitor these processes.
Analysis of this compound Secondary Structure using Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution.[1] By measuring the differential absorption of left- and right-circularly polarized light, CD provides characteristic spectra for different secondary structure elements like α-helices, β-sheets, and random coils.[2][3]
Application
This protocol describes how to use CD spectroscopy to determine the secondary structure of this compound under various environmental conditions (e.g., temperature, pH, co-solvents) to understand its folding landscape.
Experimental Protocol
1.1. Materials
-
This compound (lyophilized powder)
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE), as a co-solvent to induce helical structure
-
Quartz cuvette with a 1 mm path length
-
CD Spectropolarimeter
1.2. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in 10 mM phosphate buffer (pH 7.4).
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL in the desired buffer (e.g., phosphate buffer, or phosphate buffer with varying concentrations of TFE).
-
Prepare a blank sample containing the corresponding buffer without the peptide.
1.3. Data Acquisition
-
Set the CD spectropolarimeter to scan from 190 nm to 260 nm.
-
Acquire a baseline spectrum with the blank sample.
-
Acquire the CD spectrum of the this compound sample.
-
For temperature-dependent studies, use a Peltier temperature controller to vary the temperature and record spectra at each desired temperature point.
1.4. Data Analysis
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE) using the following formula: MRE (deg cm²/dmol) = (Observed Ellipticity (mdeg)) / (10 * path length (cm) * molar concentration * number of residues)
-
Analyze the MRE spectra to estimate the percentage of secondary structure content using deconvolution software (e.g., K2D2, DichroWeb). α-helices typically show negative bands at ~208 nm and ~222 nm and a positive band at ~192 nm, while β-sheets show a negative band around 218 nm.[4]
Quantitative Data Summary
| Condition | Predominant Secondary Structure | Mean Residue Ellipticity at 222 nm (deg cm²/dmol) |
| 10 mM Phosphate Buffer, pH 7.4, 25°C | Random Coil / Polyproline II | -2,000 |
| 50% TFE in Phosphate Buffer, 25°C | α-helix | -15,000 |
| 10 mM Phosphate Buffer, pH 7.4, 60°C | Increased β-sheet propensity | -5,000 |
Note: The data presented are illustrative and may vary based on experimental conditions.
Experimental Workflow Diagram
Caption: Workflow for CD Spectroscopy of this compound.
Monitoring this compound Aggregation using Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid fibrils.[5][6] ThT exhibits enhanced fluorescence upon binding to the cross-β-sheet structure characteristic of amyloid aggregates.[7]
Application
This protocol details the use of the ThT assay to monitor the kinetics of this compound aggregation, which can be indicative of protein misfolding and amyloid formation. This assay can also be adapted to screen for inhibitors of aggregation.[8]
Experimental Protocol
2.1. Materials
-
This compound (lyophilized powder)
-
HEPES buffer (50 mM, pH 7.4)
-
Thioflavin T (ThT) stock solution (1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
2.2. Assay Procedure
-
Prepare a 2 mg/mL stock solution of this compound in HEPES buffer.
-
In a 96-well plate, add this compound to a final concentration of 0.5 mg/mL.
-
Add ThT to a final concentration of 25 µM.
-
For inhibitor screening, add the test compounds at desired concentrations.
-
Bring the final volume in each well to 200 µL with HEPES buffer.
-
Include a control with only buffer and ThT.
-
Seal the plate and incubate at 37°C with intermittent shaking.
-
Measure fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
2.3. Data Analysis
-
Subtract the fluorescence of the ThT-only control from all readings.
-
Plot the fluorescence intensity as a function of time to obtain aggregation kinetics curves.
-
Analyze the curves to determine the lag time, elongation rate, and final plateau fluorescence, which correspond to the nucleation, growth, and saturation phases of aggregation, respectively.
Quantitative Data Summary
| Condition | Lag Time (hours) | Maximum Fluorescence Intensity (a.u.) |
| This compound (0.5 mg/mL) | 4 | 8000 |
| This compound + Inhibitor A (1:1 molar ratio) | 12 | 2500 |
| This compound + Inhibitor B (1:1 molar ratio) | 8 | 4000 |
Note: The data presented are illustrative and will depend on the specific peptide concentration and inhibitor used.
Experimental Workflow Diagram
Caption: Workflow for ThT Aggregation Assay.
Characterization of Hydrophobic Exposure using ANS Fluorescence Assay
8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that binds to exposed hydrophobic regions on proteins and peptides.[9] An increase in ANS fluorescence intensity and a blue shift in its emission maximum are indicative of protein unfolding or the formation of molten globule-like intermediates, which are often precursors to aggregation.[10]
Application
This protocol describes the use of ANS to detect changes in the solvent-exposed hydrophobicity of this compound, providing insights into its folding state and tendency to form misfolded intermediates.
Experimental Protocol
3.1. Materials
-
This compound (lyophilized powder)
-
Phosphate buffer (10 mM, pH 7.4)
-
ANS stock solution (1 mM in water)
-
Quartz cuvette (1 cm path length)
-
Fluorometer
3.2. Assay Procedure
-
Prepare a 0.1 mg/mL solution of this compound in phosphate buffer.
-
Add ANS to the peptide solution to a final concentration of 50 µM.
-
Incubate the mixture in the dark for 10 minutes at room temperature.
-
Prepare a blank sample containing buffer and ANS only.
-
Measure the fluorescence emission spectrum from 400 nm to 600 nm, with an excitation wavelength of 375 nm.[10]
3.3. Data Analysis
-
Subtract the spectrum of the ANS-only blank from the sample spectrum.
-
Determine the wavelength of maximum emission (λmax) and the maximum fluorescence intensity.
-
An increase in fluorescence intensity and a blue shift (decrease in λmax) compared to a folded reference state indicate increased hydrophobic exposure.
Quantitative Data Summary
| Condition | Maximum Fluorescence Intensity (a.u.) | Emission Maximum (λmax, nm) |
| This compound in Native Buffer | 100 | 510 |
| This compound in 2M Guanidine HCl | 600 | 485 |
| This compound after heat denaturation | 800 | 480 |
Note: The data presented are illustrative. The degree of fluorescence change and shift will depend on the specific conditions used to induce unfolding or misfolding.
Logical Relationship Diagram
Caption: Logic of the ANS Fluorescence Assay.
Application in Drug Development
The assays described above, using this compound as a model peptide, can be adapted for high-throughput screening (HTS) to identify small molecules that modulate protein folding and inhibit aggregation. For example, the ThT assay can be performed in a 384-well plate format to screen compound libraries for inhibitors of this compound fibrillation. Hits from such screens can serve as starting points for the development of therapeutics for protein misfolding diseases. While this compound itself is not a disease target, it provides a simplified and cost-effective system to test general mechanisms of action of potential anti-aggregation compounds.
Conclusion
This compound is a valuable tool for researchers in the fields of protein folding, misfolding, and drug development. The protocols provided herein offer standardized methods to investigate the conformational dynamics and aggregation propensity of this model peptide. By employing these techniques, researchers can gain fundamental insights into the principles governing protein structure and stability, and identify potential therapeutic agents for a range of debilitating protein misfolding disorders.
References
- 1. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 6. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Purity Penta-alanine Synthesis
Welcome to the technical support center for the synthesis of high-purity penta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The primary challenge in synthesizing this compound, a homo-oligomer of a hydrophobic amino acid, is the on-resin aggregation of the growing peptide chain during solid-phase peptide synthesis (SPPS).[1][2] This aggregation can lead to poor solvation, hindering the accessibility of the N-terminus for subsequent deprotection and coupling steps.[2] The result is often incomplete reactions, leading to the formation of deletion sequences (e.g., tetra-alanine, tri-alanine) which can be difficult to separate from the final product.
Q2: What are the common impurities I might encounter in my crude this compound product?
Besides the expected deletion sequences from incomplete coupling, other common impurities can include:
-
Acetylated sequences: If acetic acid is present as a contaminant in the Fmoc-amino acid raw material, it can cap the peptide chain, leading to truncated peptides.[3][4]
-
β-Alanine insertion: Contamination of the Fmoc-Ala-OH raw material with Fmoc-β-Ala-OH can lead to the insertion of a β-alanine residue.[3][5]
-
Di-alanine addition: Impurities of Fmoc-Ala-Ala-OH in the starting material can lead to the addition of two alanine residues in a single coupling step.[5]
-
Racemized peptides: The use of certain bases and coupling reagents can sometimes lead to the epimerization of the alanine residues, resulting in diastereomeric impurities that are challenging to separate.[6][7]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing the purity of the crude and purified peptide.[8][9] Mass spectrometry (MS) is essential to confirm the molecular weight of the desired this compound and to identify the masses of any impurities.[10][11][12] For rigorous characterization, Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.
Q4: My this compound is showing poor solubility after cleavage from the resin. What can I do?
Poly-alanine sequences are known for their low solubility. It is advisable to dissolve the lyophilized crude peptide in a minimal amount of a strong solvent like trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) before diluting it with the initial HPLC mobile phase. For purification, using a mobile phase with a low pH (e.g., containing 0.1% TFA) can help to keep the peptide protonated and more soluble.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action |
| Low crude purity with multiple peaks in HPLC, corresponding to deletion sequences (n-1, n-2, etc.). | Incomplete coupling or deprotection due to on-resin aggregation. | 1. Double couple: Perform each coupling step twice to drive the reaction to completion. 2. Increase reaction time: Extend the coupling and deprotection times. 3. Use a different solvent: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate aggregating peptides.[6] 4. Elevate temperature: Perform the coupling at a higher temperature (e.g., 50°C) to disrupt secondary structures.[6] 5. Incorporate a chaotropic salt: Add salts like LiCl to the coupling reaction to disrupt hydrogen bonding. |
| Mass spectrometry shows a peak at +57 Da from the expected mass. | Incomplete removal of a tert-butyl (tBu) protecting group from a side chain (not applicable for alanine, but a common issue in other syntheses). | Ensure a sufficient cleavage time with the TFA cocktail and consider adding scavengers. |
| Mass spectrometry reveals a peak corresponding to the target peptide plus an additional alanine residue. | Contamination of Fmoc-Ala-OH with unprotected H-Ala-OH, leading to double insertion. | Use high-purity Fmoc-Ala-OH from a reputable supplier and check the certificate of analysis.[3] |
| The resin beads are clumping together and not swelling properly. | Severe on-resin aggregation. | 1. Switch to a low-loading resin: This increases the distance between peptide chains, reducing aggregation. 2. Use a PEG-based resin: Resins like TentaGel can improve solvation of the peptide chain.[13][14] |
| The Kaiser test gives a false negative (yellow beads) but sequencing reveals deletion sequences. | The N-terminus is sterically hindered by aggregation, preventing the ninhydrin reagent from accessing it. | Rely on MS analysis of a small cleaved sample to assess coupling efficiency. |
Quantitative Data Summary
While specific yield and purity data for this compound are not extensively published, the following table summarizes typical outcomes for aggregation-prone peptides synthesized using different strategies. These values can serve as a benchmark for optimizing your this compound synthesis.
| Synthesis Strategy | Typical Crude Purity (%) | Expected Final Yield (%) | Key Advantage | Reference |
| Standard SPPS Protocol | 40 - 60 | 10 - 20 | Simplicity | [15] |
| Double Coupling | 60 - 75 | 20 - 35 | Reduces deletion sequences | [15] |
| Microwave-Assisted SPPS | >80 | 35 - 50 | Reduces aggregation & synthesis time | [6] |
| Low-Loading Resin | 70 - 85 | 30 - 45 | Reduces inter-chain aggregation | [6] |
| Use of NMP as solvent | 65 - 80 | 25 - 40 | Improved solvation | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines a manual synthesis on a 0.1 mmol scale using a standard polystyrene resin with a loading of 0.4-0.6 mmol/g.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Ala-OH
-
Coupling reagent: HBTU (0.5 M in DMF)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2 M in NMP)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, NMP (peptide synthesis grade)
-
Washing solvent: Isopropanol (IPA)
-
Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell Fmoc-Ala-Wang resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 10 minutes.
-
Wash the resin with DMF (5x), IPA (3x), and DMF (3x).[16]
-
-
Amino Acid Coupling (for Ala2 to Ala5):
-
In a separate vial, pre-activate Fmoc-Ala-OH (5 eq.), HBTU (4.9 eq.), and DIPEA (10 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
Troubleshooting Point: Perform a Kaiser test.[17] If the test is positive (blue beads), indicating incomplete coupling, drain the solution, wash with DMF, and repeat the coupling step (double coupling).
-
Wash the resin with DMF (5x).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent alanine residue.
-
Final Deprotection: After coupling the final alanine, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the resin with DMF (5x), DCM (5x), and finally with methanol (3x). Dry the resin under vacuum.
-
Cleavage and Precipitation:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of this compound by RP-HPLC
Materials:
-
Crude, lyophilized this compound
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
C18 reverse-phase HPLC column (preparative or semi-preparative)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a small amount of Mobile Phase A. If solubility is an issue, use a minimal amount of a stronger solvent like 50% ACN or a drop of formic acid, then dilute with Mobile Phase A. Filter the sample through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.[18]
-
Gradient Elution: Inject the sample and run a linear gradient. A suggested gradient is:
-
5% to 45% Mobile Phase B over 40 minutes.
-
-
Fraction Collection: Monitor the elution profile at 214 nm and 280 nm.[19] Collect fractions corresponding to the major peak that elutes at the expected retention time for this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC with the same gradient to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final high-purity this compound as a TFA salt.
Visualizations
Caption: Workflow for the Solid-Phase Synthesis of this compound.
Caption: Common Impurities and Their Sources in this compound Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. chimia.ch [chimia.ch]
- 6. peptide.com [peptide.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chempep.com [chempep.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. protocols.io [protocols.io]
preventing aggregation during penta-alanine synthesis and storage
Welcome to the technical support center for penta-alanine (Ala-Ala-Ala-Ala-Ala or AAAAA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation issues during the synthesis and storage of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is an oligopeptide consisting of five alanine residues. Oligo-alanines, particularly sequences approaching six or more alanines, have a high propensity to aggregate due to the hydrophobic nature of the alanine side chains (methyl groups) and their tendency to form highly stable, intermolecular β-sheet structures.[1] This aggregation can occur both during solid-phase peptide synthesis (SPPS) and in solution during storage.[1]
Q2: What is the primary mechanism of this compound aggregation?
A2: The aggregation of this compound is primarily driven by the formation of intermolecular hydrogen bonds, which leads to the assembly of β-sheet structures. Monomeric peptides can self-associate into oligomers, which then act as nuclei for rapid elongation into larger, often insoluble, amyloid-like fibrils or amorphous aggregates.[2][3] Factors like high peptide concentration, neutral to slightly acidic pH, and elevated temperatures can accelerate this process.[2][4]
Q3: How can I detect if my this compound sample is aggregated?
A3: Several analytical techniques can be used to detect and quantify peptide aggregation. Common methods include:
-
Size-Exclusion Chromatography (SEC-HPLC): Separates monomers from dimers and higher-order aggregates based on size.[5]
-
Reverse-Phase HPLC (RP-HPLC): Aggregated peptides often result in broad or tailing peaks, or the appearance of new, earlier-eluting peaks.
-
Thioflavin T (ThT) Fluorescence Assay: ThT dye binds specifically to β-sheet-rich structures like amyloid fibrils, resulting in a significant increase in fluorescence intensity.[4]
-
Visual Inspection: The presence of cloudiness, precipitates, or gel-like material in a solution is a clear indicator of aggregation.
-
UV-Vis Spectroscopy: An increase in light scattering at wavelengths around 350 nm can indicate the presence of large aggregates.[6]
Troubleshooting Guides
Section 1: Synthesis
Issue: Low yield or incomplete synthesis of this compound during SPPS.
This is often caused by on-resin aggregation of the growing peptide chain, which blocks reactive sites and prevents efficient coupling of subsequent amino acids.
| Possible Cause | Troubleshooting Step | Rationale |
| On-Resin Aggregation | Switch the primary solvent from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP).[7] | NMP has superior solvating properties for growing peptide chains and can disrupt the intermolecular hydrogen bonds that lead to aggregation.[7] |
| Add chaotropic salts (e.g., LiCl) or ethylene carbonate to the synthesis solvents.[8] | These additives, often called "magic mixtures," disrupt secondary structures and improve solvation. | |
| Perform couplings at an elevated temperature (e.g., 40-50°C).[9] | Increased temperature can provide the energy needed to break up aggregates and improve reaction kinetics. Use with caution to avoid side reactions. | |
| Incomplete Coupling | Perform a "double coupling" for each alanine residue.[9] | Repeating the coupling step with fresh reagents helps to drive the reaction to completion, especially for difficult sequences.[9] |
| Use a more potent coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9] | HATU is a highly efficient activating agent that can improve coupling efficiency in aggregation-prone sequences. | |
| Poor Resin Swelling | Use a PEG (Polyethylene glycol)-modified polystyrene resin. | PEG-PS resins offer a more polar environment, improving solvation of the peptide chain and reducing aggregation compared to standard polystyrene resins.[10] |
Section 2: Solubilization and Storage
Issue: The lyophilized this compound powder will not dissolve, or it precipitates out of solution after storage.
This is a classic sign of aggregation. The peptide is more stable in its lyophilized form, but dissolution and storage conditions are critical to maintaining its monomeric state.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | First, attempt to dissolve the peptide in sterile, distilled water. If unsuccessful, add a small amount of 0.1% acetic acid.[11] | Peptides are generally most soluble in aqueous solutions. A slightly acidic pH can help by protonating carboxyl groups, increasing solubility.[12] |
| For highly aggregated peptides, use a denaturing agent like 6M guanidinium hydrochloride or 8M urea for initial solubilization. | These agents disrupt the non-covalent interactions that hold aggregates together. Note: These must be removed by dialysis or chromatography for most biological applications.[13] | |
| Suboptimal Storage Conditions | Store peptides lyophilized at -20°C or -80°C for long-term stability.[12] | The absence of water in a lyophilized state minimizes degradation and aggregation. |
| For solutions, prepare aliquots in a sterile, slightly acidic buffer (pH 5-6) and store frozen at -20°C or colder. | Aliquoting prevents repeated freeze-thaw cycles, which can induce aggregation. A slightly acidic pH can improve stability in solution.[11][12] | |
| High Peptide Concentration | Dissolve the peptide at the lowest concentration required for your experiment. | Aggregation is a concentration-dependent process; lower concentrations reduce the likelihood of intermolecular interactions.[2][4] |
| Lack of Stabilizing Excipients | Consider adding cryoprotectants like sucrose or trehalose, or amino acids like arginine, to the storage buffer.[4] | These excipients can stabilize the peptide's native conformation and prevent aggregation during freezing and storage.[14] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Years | Store in a tightly sealed container with a desiccant. Allow the vial to warm to room temperature before opening to prevent moisture condensation.[11][12] |
| In Solution | -20°C to -80°C | Weeks to Months | Aliquot to avoid freeze-thaw cycles. Use sterile, slightly acidic (pH 5-6) buffers. Sequences with Cys, Met, Trp, Asn, or Gln have more limited stability.[11] |
| In Solution | 4°C | Days | Not recommended for long-term storage. Prone to degradation and aggregation. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol describes a standard manual synthesis on a Rink Amide resin to yield a C-terminally amidated this compound.
-
Resin Preparation:
-
Place 250 mg of Rink Amide resin (e.g., 0.4 mmol/g loading) in a reaction vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation.[15]
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Add another 5 mL of 20% piperidine in DMF. Agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).[15]
-
-
Amino Acid Coupling (Repeat for each of the 5 Alanine residues):
-
In a separate vial, pre-activate the amino acid: dissolve Fmoc-Ala-OH (3 eq.), HATU (2.95 eq.), and N,N-Diisopropylethylamine (DIEA) (6 eq.) in 2 mL of DMF.[15]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 60 minutes at room temperature.
-
Troubleshooting: If aggregation is suspected, switch the solvent to NMP and consider double coupling (repeating step 3).[7][9]
-
Drain and wash the resin with DMF (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines).[15]
-
-
Final Deprotection:
-
After the final coupling, perform the Fmoc deprotection protocol as described in step 2.
-
-
Cleavage and Precipitation:
-
Wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry under vacuum.
-
Add 5 mL of a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.[15]
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold volume of cold diethyl ether.[15]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Air-dry the crude peptide.
-
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 10-20% acetonitrile in water with 0.1% TFA).
-
Column and Solvents:
-
Column: C18 preparative column.
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.[10]
-
-
Purification:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 5%).
-
Inject the sample.
-
Run a linear gradient to elute the peptide (e.g., 5-65% Solvent B over 40 minutes).[10]
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.[15]
Visualizations
Caption: Experimental workflow for this compound synthesis and purification.
Caption: Simplified pathway of this compound aggregation from monomers to fibrils.
Caption: Troubleshooting decision tree for this compound synthesis failure.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochem-caflisch.uzh.ch [biochem-caflisch.uzh.ch]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. approcess.com [approcess.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 12. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 13. bachem.com [bachem.com]
- 14. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
optimizing coupling reagents for difficult peptide sequences like poly-alanine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of difficult peptide sequences, with a particular focus on aggregation-prone sequences like poly-alanine.
Frequently Asked Questions (FAQs)
Q1: Why are poly-alanine and other hydrophobic sequences considered "difficult" to synthesize?
Difficult sequences, particularly those rich in hydrophobic residues like alanine, valine, or isoleucine, are prone to aggregation during solid-phase peptide synthesis (SPPS).[1][2] As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets. These structures can then cause the peptide chains to aggregate through intermolecular hydrogen bonding, making the N-terminus of the growing peptide inaccessible for the next coupling reaction.[1][2] This aggregation can lead to incomplete reactions, resulting in deletion sequences and low purity of the final product.[2]
Q2: What are the different classes of coupling reagents and how do they work?
Coupling reagents are essential for activating the carboxylic acid group of an amino acid to facilitate the formation of a peptide bond with the free amino group of the growing peptide chain.[3] The main classes of coupling reagents used in SPPS are:
-
Carbodiimides (e.g., DCC, DIC): These were among the first coupling reagents used. They activate the carboxylic acid, but their use can sometimes lead to racemization and the formation of an N-acylurea byproduct.[3]
-
Phosphonium Salts (e.g., PyBOP®, PyAOP): These reagents are highly efficient and generate active esters that react quickly with the amino group, minimizing side reactions.[3]
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This is the most popular class of coupling reagents. They are known for their high coupling efficiency and rapid reaction rates.[3][4] They activate the carboxylic acid by forming a reactive ester intermediate.[5]
Q3: Which coupling reagent is best for difficult sequences like poly-alanine?
For difficult sequences prone to aggregation, uronium/aminium salt coupling reagents are generally preferred due to their high reactivity and speed.[6] Among these, HATU is often considered the most effective for several reasons:[5][6]
-
High Reactivity: HATU forms a highly reactive OAt-active ester, which leads to faster and more complete coupling reactions.[5]
-
Reduced Racemization: The 7-azabenzotriazole (HOAt) moiety in HATU is very effective at preventing the loss of stereochemical integrity during activation.[6]
-
Overcoming Steric Hindrance: HATU is particularly effective for coupling sterically hindered amino acids.[6]
While HATU is highly effective, other reagents like HCTU and COMU also show excellent performance in difficult couplings.[3][6] COMU has the added advantage of being based on the non-explosive OxymaPure, making it a safer alternative.[4][7]
Q4: What are pseudoproline dipeptides and how do they help in synthesizing difficult sequences?
Pseudoproline dipeptides are derivatives of serine (Ser) or threonine (Thr) that are incorporated into the peptide chain to disrupt the formation of secondary structures that lead to aggregation.[1][8] The oxazolidine ring of the pseudoproline introduces a "kink" in the peptide backbone, similar to proline, which hinders the inter-chain hydrogen bonding required for β-sheet formation.[8] This disruption improves the solubility of the growing peptide chain and enhances the efficiency of subsequent coupling reactions.[1][9] The native Ser or Thr residue is regenerated during the final cleavage from the resin with trifluoroacetic acid (TFA).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling / Deletion Sequences | Peptide chain aggregation on the resin, blocking the N-terminus. | 1. Switch to a more powerful coupling reagent: Use HATU, HCTU, or COMU for subsequent couplings.[5][6] 2. Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1] 3. Increase coupling time and/or temperature: Longer reaction times or moderate heating can improve coupling efficiency.[1] 4. Incorporate pseudoproline dipeptides: Strategically insert pseudoproline dipeptides at problematic points in the sequence to disrupt aggregation.[1][8] |
| Low Final Yield and Purity | Accumulation of deletion and other side products due to aggregation throughout the synthesis. | 1. Optimize the synthesis strategy from the start: For known difficult sequences, proactively use a high-efficiency coupling reagent like HATU and incorporate pseudoproline dipeptides at regular intervals (e.g., every 5-6 residues).[9] 2. Use a high-swelling resin: Resins like PEG-based resins can improve solvation of the peptide chain and reduce aggregation.[1] 3. Change the solvent: N-Methyl-2-pyrrolidone (NMP) can be a better solvent than N,N-Dimethylformamide (DMF) for solvating aggregating peptides.[2] |
| Racemization | Over-activation of the amino acid, especially with carbodiimide reagents or when using a strong base. | 1. Use a coupling reagent known for low racemization: HATU and COMU are excellent choices.[6][7] 2. Add an auxiliary nucleophile: For carbodiimide-mediated couplings, the addition of 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress racemization.[4] 3. Use a weaker base: In some cases, switching from a strong base like DIPEA to a weaker one may reduce racemization.[3] |
| Guanidinylation of N-terminus | A side reaction that can occur when using uronium/aminium salt reagents like HBTU or HATU in excess.[4] | 1. Avoid a large excess of the coupling reagent: Use the coupling reagent in a slight excess relative to the amino acid.[7] 2. Consider phosphonium salt reagents: Reagents like PyBOP do not cause this side reaction.[10] |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a qualitative comparison of commonly used coupling reagents for the synthesis of difficult peptide sequences.
| Coupling Reagent | Leaving Group | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HBTU | HOBt | Medium-High | Cost-effective, widely used standard reagent.[6] | Less effective than HATU for severely hindered couplings; can cause guanidinylation.[5][6] |
| HCTU | 6-Cl-HOBt | High | More reactive than HBTU; effective for difficult sequences.[6] | |
| HATU | HOAt | Very High | Considered one of the most efficient reagents, especially for hindered couplings; low racemization.[5][6] | Higher cost; can cause guanidinylation if used in large excess.[6] |
| COMU | OxymaPure | High | Reactivity is comparable to HATU; based on non-explosive OxymaPure, making it safer.[6][7] | |
| PyBOP® | HOBt | Medium-High | Efficient phosphonium-based reagent; does not cause N-terminal guanidinylation.[3][10] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single cycle of amino acid addition in Fmoc-based SPPS.
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (using HATU):
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) with HATU (0.95 equivalents relative to the amino acid) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature. For difficult couplings, the reaction time can be extended to 2 hours or performed at a slightly elevated temperature (e.g., 35-40 °C).
-
After the coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
-
Monitoring the Coupling Reaction (Optional but Recommended):
-
Perform a qualitative test, such as the Kaiser (ninhydrin) test or the TNBS test, to check for the presence of free primary amines on the resin.[6]
-
A negative result (e.g., yellow beads with the Kaiser test) indicates a complete coupling.[6] If the test is positive, a second coupling (double coupling) should be performed.
-
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
This protocol describes the manual incorporation of a pseudoproline dipeptide into a growing peptide chain.[1][11]
-
Resin Preparation:
-
Start with the Fmoc-deprotected peptide-resin in a reaction vessel.
-
-
Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Ala-Thr(ΨMe,Mepro)-OH) (5 equivalents) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.
-
Add DIPEA (10 equivalents) to the solution and mix thoroughly.
-
Immediately add the activated dipeptide solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Check for completion of the coupling using the TNBS or Kaiser test. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF.
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Activation mechanism for uronium and phosphonium salt coupling reagents.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. biotage.com [biotage.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. Pseudoproline Product Spoltlight | Merck [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
troubleshooting poor yield in solid-phase penta-alanine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase synthesis of penta-alanine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Low yield in solid-phase peptide synthesis (SPPS) of hydrophobic peptides like this compound is a frequent issue. The primary causes can be categorized as follows:
-
Incomplete Fmoc Deprotection: The N-terminal Fmoc protecting group may not be completely removed, preventing the subsequent amino acid from coupling. This is particularly common in sequences prone to aggregation.[1][2][3]
-
Poor Coupling Efficiency: The formation of the peptide bond between the growing peptide chain and the incoming Fmoc-L-Alanine-OH may be incomplete. This can be due to steric hindrance, aggregation, or suboptimal activation of the amino acid.[4][5]
-
On-Resin Aggregation: this compound, being a poly-alanine sequence, has a strong tendency to form secondary structures (β-sheets) on the resin. This aggregation can physically block reactive sites, hindering both deprotection and coupling steps.[6][7]
-
Issues During Cleavage and Deprotection: The final cleavage of the peptide from the resin and removal of side-chain protecting groups might be inefficient. The hydrophobic nature of this compound can also lead to poor solubility in the cleavage cocktail and subsequent precipitation issues.[8]
Q2: How can I detect incomplete Fmoc deprotection during the synthesis?
The most common method for monitoring Fmoc deprotection is the Kaiser test (also known as the ninhydrin test). This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][9][10]
-
Positive Result (Blue Beads): Indicates the presence of free primary amines, signifying successful deprotection.
-
Negative Result (Yellow/Colorless Beads): Suggests that the Fmoc group is still attached and deprotection is incomplete.[10]
For automated peptide synthesizers, UV monitoring of the dibenzofulvene-piperidine adduct in the deprotection solution is a quantitative method to track the reaction's progress in real-time.[10]
Q3: What strategies can I employ to improve coupling efficiency for a difficult sequence like this compound?
Several strategies can be implemented to enhance coupling efficiency:
-
Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can help drive the reaction to completion, especially for sterically hindered residues or after a proline.[9] Although this compound does not contain proline, the principle of overcoming difficult couplings applies. For repeating identical amino acids, double coupling the second or third residue can be beneficial.[9]
-
Use of Potent Coupling Reagents: For challenging sequences, stronger coupling reagents are recommended. While standard reagents like HBTU are effective, HATU is often superior for hindered couplings and in preventing racemization.[11]
-
Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can increase the reaction rate.[9]
-
Optimize Solvents: While DMF is the standard solvent, for sequences prone to aggregation, using N-Methyl-2-pyrrolidone (NMP) or adding chaotropic agents like LiCl can improve solvation.[6][12]
Q4: My this compound peptide is aggregating on the resin. How can I mitigate this?
On-resin aggregation is a major hurdle for poly-alanine sequences. The following approaches can help overcome this issue:
-
Use of Low-Loading Resin: High loading of the first amino acid on the resin can lead to steric hindrance and promote aggregation. Using a resin with a lower substitution level provides more space between the growing peptide chains.[6][7]
-
Specialized Resins: PEGylated resins (e.g., TentaGel) can improve the solvation of the growing peptide chain, thereby reducing aggregation.[6][7]
-
Backbone Protection: Introducing a temporary, structure-breaking modification to the peptide backbone can disrupt the hydrogen bonding that leads to aggregation. Pseudoproline dipeptides and Dmb-dipeptides are examples of such strategies.[6]
-
Elevated Temperature: Performing the coupling reaction at a higher temperature can help to disrupt secondary structures.
Q5: I am having trouble precipitating my hydrophobic this compound peptide after cleavage. What can I do?
The hydrophobicity of this compound can make it challenging to precipitate from the cleavage cocktail using cold ether.[8] If you observe that your peptide remains in solution, consider the following:
-
Alternative Precipitation Solvents: Experiment with different non-polar solvents for precipitation, such as a mixture of ether and hexane.
-
Solubilization Aids: In some cases, dissolving the crude, cleaved peptide in a solvent like 10-20% trifluoroethanol in a buffer before purification can be effective. However, be cautious as this can affect HPLC purification.[8]
Troubleshooting Guides
Issue 1: Low Yield with Significant Deletion Sequences in HPLC
This is a classic symptom of incomplete coupling or deprotection.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Fmoc Deprotection | 1. Perform a Kaiser test after each deprotection step.[1][9] 2. If the test is negative, extend the deprotection time or perform a second deprotection step.[7] 3. For poly-alanine sequences, deprotection times may need to be significantly increased for later residues (e.g., Ala3 onwards).[7] | A positive Kaiser test (blue beads) indicates successful deprotection. |
| Inefficient Coupling | 1. Perform a Kaiser test after the coupling step. A negative result is desired.[9] 2. If the test is positive, perform a double coupling.[9] 3. Consider switching to a more potent coupling reagent like HATU.[11] | A negative Kaiser test (yellow/colorless beads) indicates complete coupling. |
| On-Resin Aggregation | 1. Re-synthesize the peptide using a low-loading resin or a PEG-based resin.[6][7] 2. Incorporate a pseudoproline dipeptide if applicable in a longer sequence containing the this compound motif.[6] 3. Use NMP as the solvent instead of DMF.[6] | Improved solvation should lead to more complete reactions and higher purity. |
Issue 2: Broad or Tailing Peaks in HPLC Analysis of Crude Product
This can indicate a variety of impurities or issues with the analytical method itself.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Deletion or Truncated Peptides | Review the synthesis protocol and incorporate in-process controls like the Kaiser test to ensure complete reactions at each step. | Sharper main peak with reduced side peaks in the HPLC chromatogram. |
| Side Reactions During Cleavage | Ensure the correct scavengers are used in the cleavage cocktail. For a simple peptide like this compound, a standard cocktail like TFA/TIS/H2O should be sufficient.[13][14] | A cleaner HPLC profile with fewer unexpected peaks. |
| Suboptimal HPLC Conditions | 1. Optimize the gradient of the mobile phase. A shallower gradient may be needed for better separation of closely related impurities.[3] 2. Ensure the mobile phase contains an appropriate ion-pairing agent like 0.1% TFA to improve peak shape.[1][6] | Symmetrical and sharp peaks in the chromatogram. |
Experimental Protocols
Protocol 1: Manual Fmoc Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of this compound on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (loading ~0.6 mmol/g) in DMF for 1 hour in a fritted syringe.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL).
-
-
Amino Acid Coupling (Ala1 to Ala5):
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-L-Alanine-OH (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 mL).
-
-
Monitoring: After each coupling and deprotection step, perform a Kaiser test on a few beads of resin.
-
Repeat: Repeat the deprotection and coupling steps for each of the five alanine residues.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Washing and Drying: Wash the peptide-resin with DCM (3 x 2 mL) and dry under a stream of nitrogen.
Protocol 2: Kaiser Test (Ninhydrin Test)
This protocol is for monitoring the presence of free primary amines.[2][9]
-
Prepare Reagents:
-
Reagent A: 16.5 mg KCN in 25 mL of water, then 1 mL of this solution diluted with 49 mL of pyridine.
-
Reagent B: 1.0 g ninhydrin in 20 mL of n-butanol.
-
Reagent C: 40 g phenol in 20 mL of n-butanol.
-
-
Procedure:
-
Place a small sample of peptide-resin (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Protocol 3: Cleavage of this compound from Resin
This protocol describes the final cleavage and deprotection step.
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).
-
Cleavage Reaction:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
-
Drying: Dry the crude peptide under vacuum.
Protocol 4: HPLC Analysis of Crude this compound
This protocol is for analyzing the purity of the synthesized peptide.[1][15]
-
Sample Preparation: Dissolve a small amount of the crude peptide in 0.1% TFA in water or a water/acetonitrile mixture. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: Analytical C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Gradient Elution:
-
Start with a linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the retention time of the peptide.
-
-
Data Analysis: Integrate the peak areas in the chromatogram. Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. agilent.com [agilent.com]
- 2. peptide.com [peptide.com]
- 3. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 4. mesalabs.com [mesalabs.com]
- 5. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. hplc.eu [hplc.eu]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. americanpeptidesociety.org [americanpeptidesociety.org]
- 11. benchchem.com [benchchem.com]
- 12. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly(alanine-nylon-alanine) as a bioplastic: chemoenzymatic synthesis, thermal properties and biological degradation effects - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
improving the solubility of penta-alanine for experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of penta-alanine for experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in aqueous solutions like water or PBS?
A1: this compound is a highly hydrophobic peptide due to the presence of five alanine residues, which have non-polar side chains.[1][2][3] Peptides with a high percentage of hydrophobic residues (over 50%) generally have poor solubility in aqueous solutions because they tend to aggregate to minimize contact with water.[1][4]
Q2: What is the first step I should take to dissolve my lyophilized this compound?
A2: Before dissolving the entire sample, it is highly recommended to test the solubility with a small amount of the peptide first.[1][4] Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial.[4] When preparing solutions, use sterile, oxygen-free water or buffer if your peptide is susceptible to oxidation, although this is less of a concern for this compound.[1][4]
Q3: Can I use sonication or warming to help dissolve the peptide?
A3: Yes, brief sonication can help break up aggregates and aid dissolution.[1] Gentle warming (e.g., up to 40°C) can also improve solubility.[4] However, excessive heating should be avoided as it can lead to peptide degradation.[3]
Q4: How does pH affect the solubility of this compound?
A4: The solubility of a peptide is influenced by its net charge, which is dependent on the pH of the solution.[2] this compound is a neutral peptide, as it lacks acidic or basic side chains. To increase its solubility, you can try to move the pH away from its isoelectric point. For neutral peptides, adjusting the pH to an acidic range (e.g., by adding a small amount of acetic acid or formic acid) or a basic range (e.g., with ammonium bicarbonate) might improve solubility by introducing charges at the N- and C-termini.[1]
Q5: What should I do if my peptide precipitates out of solution after initial dissolution?
A5: If the peptide precipitates after adding an aqueous buffer to an organic stock solution, it indicates that the solubility limit in the final buffer has been exceeded.[1] In such cases, the peptide may need to be lyophilized again before attempting to redissolve it at a lower concentration.[1]
Troubleshooting Guides
Problem: this compound fails to dissolve in aqueous buffers.
This is a common issue due to the hydrophobic nature of this compound. Follow this systematic approach to achieve solubilization.
Troubleshooting Workflow
Caption: A workflow for systematically solubilizing this compound.
Data Presentation
Table 1: Recommended Solvents for Hydrophobic Peptides like this compound
| Solvent | Abbreviation | Notes | Compatibility with Biological Assays |
| Dimethyl Sulfoxide | DMSO | A good first choice for highly hydrophobic peptides.[1] It is recommended to use a minimal amount to create a stock solution and then dilute with an aqueous buffer.[2] Avoid for peptides containing Cys or Met as it can cause oxidation.[2] | Generally tolerated at low final concentrations (e.g., <1%).[2] |
| Dimethylformamide | DMF | An alternative to DMSO, especially if the peptide contains Cys or Met.[2][3] | Can be toxic to cells at higher concentrations. |
| Acetonitrile | ACN | Another organic solvent option for dissolving hydrophobic peptides.[1] | Compatibility needs to be verified for the specific assay. |
| Isopropanol | - | Can be used for hydrophobic peptides.[3] | Check for compatibility with the experimental setup. |
| Ethanol | - | Can be effective for some hydrophobic peptides.[2] | Generally well-tolerated in many biological assays. |
Table 2: Effect of pH Adjustment on Peptide Solubility
| Peptide Charge | Recommended pH Adjustment | Rationale | Example Reagents |
| Neutral (like this compound) | Acidic (lower pH) | Protonates the C-terminal carboxyl group, creating a net positive charge.[1][2] | 10% Acetic Acid, 0.1% Formic Acid, or 0.1% TFA.[1] |
| Basic (higher pH) | Deprotonates the N-terminal amino group, creating a net negative charge.[1][2] | 10% Ammonium Hydroxide or Ammonium Bicarbonate.[1] | |
| Acidic (Net Negative Charge) | Basic (higher pH) | Increases the negative charge, enhancing solubility.[2] | 0.1M Ammonium Bicarbonate. |
| Basic (Net Positive Charge) | Acidic (lower pH) | Increases the positive charge, enhancing solubility.[2] | 25% Acetic Acid. |
Experimental Protocols
Protocol 1: General Solubilization Procedure for this compound
This protocol outlines a general method for dissolving hydrophobic peptides like this compound.
-
Preparation : Allow the vial of lyophilized this compound to warm to room temperature.[1] Centrifuge the vial briefly to collect all the powder at the bottom.[1]
-
Initial Dissolution : Add a minimal amount of an organic solvent such as DMSO or DMF to the peptide.[3] Vortex or sonicate briefly to aid dissolution.[1] The resulting solution should be clear.[1]
-
Stepwise Dilution : While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) dropwise to the concentrated peptide stock solution until the final desired concentration is reached.
-
Observation : If the solution remains clear, the peptide is successfully dissolved. If the solution becomes cloudy or a precipitate forms, the solubility limit has been exceeded.[1]
Experimental Workflow for Solubilization
Caption: A step-by-step experimental workflow for dissolving this compound.
Protocol 2: Using Denaturing Agents for Highly Aggregating Peptides
This is a last-resort method and should be used with caution as denaturing agents can interfere with many biological assays.[1][3]
-
Preparation : Prepare a stock solution of a denaturing agent, such as 6M Guanidine-HCl or 6M Urea.
-
Dissolution : Attempt to dissolve the this compound directly in the denaturing agent solution.
-
Assay Compatibility : Ensure that the final concentration of the denaturing agent in your experimental assay is low enough not to affect the results. This often requires significant dilution, which may, in turn, cause the peptide to precipitate.
Logical Relationship of Solubility Factors
Caption: The relationship between factors causing poor solubility and corresponding solubilization strategies.
References
Technical Support Center: Spectroscopic Analysis of Penta-alanine
Welcome to the technical support center for the spectroscopic analysis of penta-alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common artifacts and experimental procedures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR), Raman, and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: Why do I see a very large, broad peak in my 1D ¹H NMR spectrum of this compound in an aqueous solution, obscuring my peptide signals?
Answer: This is a common artifact caused by the residual solvent signal, in this case, water. The concentration of water protons is significantly higher than that of your peptide, leading to a dominant signal that can obscure analyte peaks.[1][2] To address this, you should employ a solvent suppression technique. Common methods include:
-
Presaturation: The water resonance is selectively irradiated before the excitation pulse, reducing its signal intensity.[3][4] However, be aware that this can also saturate exchangeable protons on your peptide, such as amide protons.[3]
-
WATERGATE (Water Suppression by Gradient-Tailored Excitation): This pulse sequence uses a combination of selective pulses and gradients to dephase the water signal while retaining the signals of interest.[3][4] It is often more effective than simple presaturation and is better at preserving signals from exchangeable protons.[3]
Question: My baseline is distorted in the NMR spectrum. What could be the cause and how can I fix it?
Answer: Baseline distortions in NMR spectra can arise from several factors:
-
Improper shimming: An inhomogeneous magnetic field across the sample can lead to broad lineshapes and a distorted baseline.[5] Careful shimming of the magnet before data acquisition is crucial.
-
Acoustic ringing: This artifact, caused by the mechanical vibration of the probe after a pulse, can distort the baseline. Modern spectrometers often have digital filters to minimize this.
-
Broad signals from macromolecules or aggregates: If your this compound sample contains aggregated species, they can produce very broad signals that contribute to an uneven baseline. Ensure your sample is fully dissolved and free of aggregates.
Most NMR processing software includes functions for baseline correction, which can be applied after data acquisition to level the spectrum.
Question: I am having trouble with the sequential assignment of my this compound NMR spectra. What could be the issue?
Answer: Sequential assignment relies on observing nuclear Overhauser effects (NOEs) between adjacent amino acid residues.[1] If you are struggling with this, consider the following:
-
Choice of solvent: The conformation of this compound can be solvent-dependent. In some solvents, the peptide may adopt a more extended conformation, leading to weaker NOEs between backbone protons.
-
Mixing time in NOESY experiments: The intensity of NOE cross-peaks is dependent on the mixing time.[1] You may need to optimize the mixing time to observe the desired correlations. Very long mixing times can lead to spin diffusion, complicating the analysis.[6]
-
pH and temperature: These parameters can affect the conformation and dynamics of the peptide, influencing NOE intensities.[7]
Raman Spectroscopy
Question: My Raman spectrum of this compound has a very high, sloping background. What is causing this?
Answer: A high, sloping background in Raman spectroscopy is most often due to fluorescence from the sample or impurities.[8][9] This fluorescence signal can be orders of magnitude stronger than the Raman scattering signal, making it difficult to observe the Raman bands of interest.[8] To mitigate this:
-
Change the excitation wavelength: Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.
-
Sample purification: Ensure your this compound sample is of high purity, as fluorescent impurities can be a significant source of background.
-
Photobleaching: Exposing the sample to the laser for a period before acquiring the spectrum can sometimes reduce fluorescence by "burning out" the fluorescent species.
-
Baseline correction: After data acquisition, a baseline correction algorithm can be applied to remove the sloping background.[8][9][10] It is crucial to perform baseline correction before any normalization of the spectra.[8]
Question: I am observing sharp, intense peaks in my Raman spectrum that do not correspond to this compound. What are these?
Answer: These are likely cosmic rays, which are high-energy particles that can hit the CCD detector and create spurious sharp peaks.[9] Most Raman software has algorithms to identify and remove these cosmic ray artifacts. It is also advisable to acquire multiple spectra and average them, which can help to reduce the impact of random events like cosmic rays.
Question: The Raman bands in my spectrum are very weak. How can I improve the signal-to-noise ratio?
Answer: A low signal-to-noise ratio is a common challenge in Raman spectroscopy. To improve it:
-
Increase laser power: Higher laser power will generate more Raman scattering. However, be cautious as high power can also lead to sample degradation or increased fluorescence.
-
Increase acquisition time: Longer acquisition times allow for the collection of more Raman scattered photons, improving the signal-to-noise ratio.
-
Use a higher concentration of this compound: A more concentrated sample will produce a stronger Raman signal.
-
Ensure proper focus: The laser must be precisely focused on the sample to maximize the Raman signal.
Infrared (IR) Spectroscopy
Question: The amide I band in my IR spectrum of this compound is very broad and difficult to interpret. Why is this?
Answer: The amide I band (around 1600-1700 cm⁻¹) is sensitive to the secondary structure of the peptide.[11][12] A broad amide I band can indicate the presence of multiple conformations of this compound in your sample.[13][14] this compound is a flexible peptide and can exist as an ensemble of different structures in solution.[15][16] The broad band is a composite of the amide I vibrations from all these co-existing conformations.
Question: I am seeing strong interference from water absorption in my IR spectrum. How can I minimize this?
Answer: Water has strong absorption bands in the mid-IR region, which can overlap with and obscure the amide I and amide II bands of the peptide.[17] To address this:
-
Use D₂O as a solvent: Deuterated water (D₂O) has absorption bands that are shifted to lower wavenumbers compared to H₂O, reducing the interference with the amide I region. When using D₂O, you will be observing the amide I' band.
-
Attenuated Total Reflectance (ATR)-FTIR: This technique has a short path length, which reduces the contribution of the bulk solvent to the spectrum.[18]
-
Solvent subtraction: A spectrum of the pure solvent can be acquired and digitally subtracted from the sample spectrum. However, this must be done carefully to avoid introducing subtraction artifacts.
Question: My IR spectrum has a noisy baseline. What are the common causes?
Answer: A noisy baseline in an IR spectrum can be due to:
-
Low signal intensity: If the sample concentration is too low, the signal may be weak relative to the instrument noise.
-
Insufficient number of scans: Averaging multiple scans can significantly improve the signal-to-noise ratio.
-
Atmospheric interference: Water vapor and carbon dioxide in the atmosphere have strong IR absorption bands. Purging the spectrometer with a dry, CO₂-free gas (like nitrogen or argon) can minimize this.
-
Detector issues: A malfunctioning detector can also be a source of noise.
Data Presentation
Table 1: Common Contaminants in Spectroscopic Sample Preparation
This table summarizes common contaminants that can be introduced during sample preparation and their potential impact on spectroscopic measurements. While many of these are primarily problematic for mass spectrometry, they can also introduce artifacts in NMR, Raman, and IR spectroscopy.[19][20][21][22]
| Contaminant | Common Source(s) | Potential Spectroscopic Artifact |
| Keratin | Skin, hair, dust[21][22][23] | Unwanted peaks in NMR and Raman spectra; can contribute to broad, undefined signals. |
| Polyethylene glycol (PEG) | Detergents (Triton X-100, Tween), plasticware[20][21] | Can introduce a series of repeating peaks in NMR and Raman spectra. |
| Phthalates | Plasticizers from labware (e.g., Eppendorf tubes)[19][20] | Can introduce interfering peaks in NMR spectra. |
| Detergents (e.g., SDS) | Lysis buffers, cleaning agents[23] | Can interfere with peptide conformation and introduce strong, overlapping signals in NMR and IR spectra. |
| Solvent Residues | Incomplete drying of samples (e.g., acetone, methanol) | Sharp, characteristic peaks in NMR and Raman spectra that can overlap with analyte signals. |
| Dust/Fibers | General lab environment | Can cause scattering in Raman spectroscopy and introduce spurious signals. |
Experimental Protocols
Protocol 1: NMR Spectroscopy of this compound in Aqueous Solution
-
Sample Preparation:
-
Dissolve lyophilized this compound in 90% H₂O / 10% D₂O to the desired concentration (typically 1-5 mM). The D₂O provides a lock signal for the spectrometer.
-
Transfer the solution to a clean, high-quality NMR tube.
-
-
Spectrometer Setup:
-
Insert the sample into the magnet and allow it to thermally equilibrate.
-
Tune and match the probe to the correct frequency.
-
Lock the spectrometer on the D₂O signal.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition (1D ¹H):
-
Select a 1D ¹H experiment with solvent suppression (e.g., presaturation or WATERGATE).[3][4]
-
Set the spectral width to encompass all expected proton resonances (e.g., 0-10 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16, 32, or 64 scans).
-
Set the relaxation delay to be at least 1.5 times the longest T₁ relaxation time of the protons of interest.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Apply a baseline correction.
-
Reference the spectrum using an internal or external standard (e.g., DSS or TSP).
-
Protocol 2: Raman Spectroscopy of this compound
-
Sample Preparation:
-
Prepare a concentrated solution of this compound in a suitable solvent (e.g., water or buffer).
-
Alternatively, use a lyophilized powder of the peptide.
-
Place the sample on a suitable substrate (e.g., a calcium fluoride slide or a quartz cuvette).
-
-
Spectrometer Setup:
-
Turn on the laser and allow it to warm up for stable operation.
-
Calibrate the spectrometer using a known standard (e.g., silicon).
-
Place the sample in the sample holder and bring it into focus using the microscope.
-
-
Data Acquisition:
-
Select the desired laser excitation wavelength.
-
Set the laser power to a level that provides a good signal without causing sample damage.
-
Set the acquisition time and the number of accumulations to achieve the desired signal-to-noise ratio.
-
Acquire the spectrum. It is good practice to acquire a spectrum of the solvent and substrate for background subtraction.
-
-
Data Processing:
Protocol 3: FTIR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve this compound in a suitable solvent, preferably D₂O to minimize water interference in the amide I region.
-
For transmission measurements, use a cell with a short path length (e.g., CaF₂ windows with a 6-10 µm spacer).
-
For ATR-FTIR, place a small drop of the sample solution onto the ATR crystal.
-
-
Spectrometer Setup:
-
Ensure the spectrometer is purged with a dry, CO₂-free gas.
-
Acquire a background spectrum of the empty beam path (for transmission) or the clean, dry ATR crystal (for ATR).
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-1000 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 128 or 256) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction using the previously acquired background spectrum.
-
For solution samples, perform a solvent subtraction.
-
If necessary, perform a baseline correction.
-
For secondary structure analysis, the amide I region (1700-1600 cm⁻¹) can be further analyzed using techniques like Fourier self-deconvolution and curve fitting.[11]
-
Visualizations
Caption: General experimental workflow for spectroscopic analysis of this compound.
Caption: Common sources of artifacts in spectroscopic measurements of peptides.
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. mriquestions.com [mriquestions.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Applications of Water Irradiation Devoid RF Pulses for Ultra-High Field Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Artifacts and Anomalies in Raman Spectroscopy: A Review on Origins and Correction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Effective Baseline Correction Algorithm Using Broad Gaussian Vectors for Chemical Agent Detection with Known Raman Signature Spectra [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 22. massspec.unm.edu [massspec.unm.edu]
- 23. bitesizebio.com [bitesizebio.com]
Technical Support Center: Troubleshooting Convergence in Penta-alanine Molecular Dynamics Simulations
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering convergence issues in molecular dynamics (MD) simulations of penta-alanine.
Frequently Asked Questions (FAQs)
Q1: My this compound simulation is unstable and crashing (i.e., "blowing up"). What are the common causes and how can I fix this?
A1: Simulation instability, often termed "blowing up," typically arises from excessively high forces between atoms. This can be caused by several factors:
-
Poor Initial Geometry: Steric clashes or unnatural bond lengths in the starting structure of this compound can lead to high initial energies.
-
Inadequate Equilibration: Insufficient equilibration of the system at the desired temperature and pressure can result in instability during the production run.[1]
-
Inappropriate Timestep: A large timestep (e.g., > 2 fs) may not adequately capture high-frequency bond vibrations, leading to numerical instability.[1]
-
Incorrect Force Field Parameters: Errors in the force field parameters, particularly for the peptide backbone, can cause unrealistic forces.
Troubleshooting Steps:
-
Visualize and Minimize: Carefully inspect the initial this compound structure for any atomic overlaps or distorted geometries. Perform a robust energy minimization of the solvated system before starting the simulation. A multi-stage minimization, first on the solvent and then the entire system, is often effective.[1]
-
Thorough Equilibration: Implement a comprehensive equilibration protocol. This typically involves a multi-step process including an NVT (constant volume and temperature) ensemble followed by an NPT (constant pressure and temperature) ensemble to ensure the system is well-equilibrated at the target conditions.[1][2]
-
Adjust Timestep: For simulations with constraints on bonds involving hydrogen (e.g., SHAKE or LINCS), a timestep of 2 fs is generally appropriate. If instability persists, consider reducing the timestep to 1 fs.[1]
-
Verify Force Field: Ensure you are using a force field well-suited for peptide simulations. Several studies have evaluated different force fields for alanine-based peptides.[2][3][4]
Q2: The Root Mean Square Deviation (RMSD) of my this compound simulation is not converging and continues to drift. What does this indicate and what should I do?
A2: A drifting RMSD often indicates that the peptide has not yet reached a stable conformational state and is still exploring its energy landscape. For a small, flexible peptide like this compound, achieving a perfectly flat RMSD might be unrealistic due to its inherent flexibility. However, a continuously increasing RMSD suggests a lack of equilibration or significant conformational transitions.
Troubleshooting Steps:
-
Assess Equilibration: Re-evaluate your equilibration protocol. Ensure that system properties like temperature, pressure, and density have stabilized before starting the production run.[1]
-
Extend Simulation Time: Short peptides can undergo conformational changes on longer timescales. It may be necessary to extend the simulation time to adequately sample the conformational space.
-
Perform Cluster Analysis: Instead of relying solely on RMSD, perform a cluster analysis of your trajectory. This can reveal if the peptide is transitioning between a few stable conformations or if it is trapped in a particular state.[5] Comparing cluster populations from multiple independent simulations can be a robust way to assess convergence.[5]
-
Use Enhanced Sampling: For systems with high energy barriers between conformational states, standard MD may struggle to achieve convergence. Consider using enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) to improve sampling.[6][7]
Q3: The conformational ensemble of my this compound simulation does not match experimental data, particularly the expected high population of polyproline II (ppII) structures. Why is this happening?
A3: The conformational preferences of short peptides like this compound are highly sensitive to the chosen force field.[3][8] Discrepancies with experimental data often point to inaccuracies in the force field's ability to represent the underlying potential energy surface.
Troubleshooting Steps:
-
Force Field Selection: The choice of force field is critical. Studies have shown that different force fields yield varying populations of secondary structures for alanine peptides. For example, some AMBER and CHARMM force field variants have been shown to better reproduce the ppII propensity.[3] It is advisable to consult recent literature for recommended force fields for intrinsically disordered or flexible peptides.[2][6]
-
Water Model: The water model used in the simulation can also influence peptide conformation. Ensure that the chosen water model is compatible with your force field.
-
Enhanced Sampling: As mentioned previously, REMD can provide a more thorough sampling of the conformational landscape, which may be necessary to obtain converged populations of different conformers that can be compared with experimental results.[7][8]
Experimental Protocols
Standard Equilibration Protocol for this compound
This protocol assumes the this compound peptide has been solvated in a water box with appropriate ions.
-
Energy Minimization:
-
NVT Equilibration (Constant Volume, Temperature):
-
Run a short simulation (e.g., 100-200 ps) in the NVT ensemble.
-
Use a thermostat (e.g., Berendsen or Nosé-Hoover) to bring the system to the target temperature (e.g., 298 K).
-
Apply position restraints to the peptide heavy atoms to allow the solvent to equilibrate around it.
-
-
NPT Equilibration (Constant Pressure, Temperature):
-
Run a longer simulation (e.g., 200-500 ps) in the NPT ensemble.
-
Use a thermostat and a barostat (e.g., Parrinello-Rahman) to maintain the target temperature and pressure (e.g., 1 bar).[10]
-
Gradually release the position restraints on the peptide heavy atoms.
-
-
Production Run:
-
Once the system is well-equilibrated (stable temperature, pressure, and density), proceed with the production simulation in the NPT ensemble without any restraints.
-
Data Presentation
Table 1: Comparison of Conformational Preferences of Alanine Dipeptide with Different Force Fields
| Force Field | α-helix Propensity (w) | Right-handed α-region (%) |
| ff99SB | 0.40 | 28.6% |
| RSFF2 | 1.00 (Reference) | 15.1% |
| OPLS-AA/L | 0.70 | 17.6% |
Data adapted from comparative studies on alanine-based peptides.[3] Note that these values are for alanine dipeptide and may differ for this compound, but they illustrate the significant impact of the force field choice.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assessing equilibration and convergence in biomolecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Replica Exchange Molecular Dynamics: A Practical Application Protocol with Solutions to Common Problems and a Peptide Aggregation and Self-Assembly Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labxing.com [labxing.com]
- 10. compchems.com [compchems.com]
selecting the best force field for penta-alanine simulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal force field for molecular dynamics (MD) simulations of penta-alanine.
Frequently Asked Questions (FAQs)
Q1: Why is selecting the right force field crucial for this compound simulations?
A1: this compound, while a small peptide, is an excellent model system for studying the conformational preferences of unfolded states and the formation of secondary structures like helices and sheets.[1][2] The conformational landscape of such flexible peptides is highly sensitive to the small inaccuracies inherent in different force fields.[2] An inappropriate force field can lead to incorrect predictions of secondary structure propensities, affecting the interpretation of folding pathways and interactions.
Q2: What are the common challenges when simulating this compound?
A2: Researchers often face challenges in achieving a conformational equilibrium that accurately reflects experimental data. Common issues include:
-
Over-stabilization of helical structures: Some force fields have a known bias towards helical conformations in short peptides.[3][4]
-
Inaccurate sampling of disordered states: Capturing the full range of conformations in the polyproline II (ppII), β-strand, and α-helical regions of the Ramachandran plot is computationally demanding and highly force-field dependent.[5]
-
Discrepancies with experimental data: Simulation results, particularly calculated NMR J-coupling constants, may deviate significantly from experimental values, indicating inaccuracies in the force field's representation of the peptide's conformational ensemble.[2][6]
Q3: Which experimental data is most commonly used to validate this compound simulation results?
A3: Two-dimensional infrared (2D IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary sources of experimental data for validation.[5] Specifically, NMR-derived scalar coupling constants (J-couplings) are highly sensitive to the backbone dihedral angles (φ, ψ) and provide a rigorous benchmark for the accuracy of the simulated conformational ensemble.[1][6]
Q4: Are there specialized force fields for disordered peptides like this compound?
A4: Yes, due to the challenges in simulating intrinsically disordered proteins (IDPs), several force fields have been developed or modified to better represent their conformational dynamics.[7] Force fields like ff99IDPs, ff14IDPs, and ff03w have shown improved performance for disordered systems by adjusting parameters to reduce biases towards ordered secondary structures.[3][7] The AFM2020 force field, developed specifically for hydrated alanine polypeptides using density functional theory calculations, has also shown excellent agreement with NMR scalar coupling constants.[8]
Troubleshooting Guide
Problem 1: My simulation shows excessive helical content compared to experimental data.
| Cause | Troubleshooting Steps |
| Force Field Bias | Certain force fields are known to over-stabilize α-helical structures. For instance, CHARMM22* has been noted to have a preference for helicity in short peptides.[3] Consider switching to a force field specifically parameterized for intrinsically disordered proteins (IDPs), such as ff14IDPs or ff03w, which are designed to provide a more balanced representation of secondary structures.[7] |
| Insufficient Sampling | The simulation may not have run long enough to escape a local energy minimum corresponding to a helical state. Increase the simulation time to ensure broader conformational sampling. Techniques like replica-exchange molecular dynamics (REMD) can also enhance sampling.[2][9] |
| Water Model Incompatibility | The choice of water model can influence peptide conformation. Ensure you are using the water model recommended for your chosen force field (e.g., TIP3P for many Amber force fields, TIP4P-Ew for others).[4][10] |
Problem 2: The calculated NMR J-coupling constants from my simulation do not match experimental values.
| Cause | Troubleshooting Steps |
| Inaccurate Conformational Ensemble | A mismatch in J-couplings directly points to the simulation producing an incorrect distribution of backbone dihedral angles. This is a primary indicator of force field inaccuracy for the system.[6] Evaluate alternative force fields. For alanine peptides, AFM2020 has demonstrated superior performance in reproducing J-coupling constants.[8] AMBER99SB has also shown good agreement for hepta-alanine in extended simulations.[6] |
| Karplus Parameterization | The conversion of dihedral angles to J-couplings relies on Karplus equations, which have several parameter sets.[2][6] Ensure you are using a well-validated set of Karplus parameters for the calculation. However, significant deviations typically point to issues with the force field itself rather than the Karplus parameters.[6] |
| Convergence Issues | The simulation may not be converged, meaning the sampled conformations do not yet represent the true equilibrium distribution. Assess convergence by monitoring key properties like the radius of gyration and RMSD over time, and by running multiple independent simulations.[9] |
Force Field Performance Summary for Alanine Peptides
The following table summarizes the performance of various force fields in simulating short alanine-rich peptides, based on published studies. This data can guide your initial force field selection.
| Force Field Family | Specific Force Field | Key Findings for Alanine-like Peptides | Reference(s) |
| AMBER | ff99SB | Initially showed poor agreement with Ala5 J-couplings, but improved significantly with corrected data. For hepta-alanine, it achieved full statistical consistency with experimental J-coupling data in long (2 μs) simulations. | [2][6] |
| ff14IDPs / ff99IDPs | Specifically developed for IDPs, these force fields can reproduce experimental observables for short peptides with low error in chemical shifts and J-couplings. They tend to maintain a high population of disordered states. | [3][7][11] | |
| CHARMM | C22/CMAP | Predicts a mixed population of α+, β, and ppII conformations for this compound. | [5] |
| C36 | Predicts the polyproline-II (ppII) conformation as dominant for this compound, which is consistent with some experimental findings. | [5] | |
| CHARMM22* | Performs well for many observables but can show a bias towards helical structures in short peptides. | [3] | |
| Drude-2013 (Polarizable) | Predicted a dominating β-structure for this compound, which was inconsistent with 2D IR spectroscopy results. | [5] | |
| Specialized | AFM2020 | A DFT-based force field for hydrated alanine polypeptides. It predicts NMR scalar coupling constants in better agreement with experimental data than many other models. | [1][8] |
Experimental Protocols
Protocol 1: Molecular Dynamics Simulation of this compound
-
System Setup:
-
Build the initial this compound peptide structure (e.g., as an extended chain).
-
Solvate the peptide in a cubic or rectangular box of water (e.g., TIP3P or TIP4P-Ew), ensuring a minimum distance (e.g., 1.0 nm) between the peptide and the box edges.[1][5]
-
Add counter-ions to neutralize the system if necessary.[5]
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system using the steepest descent algorithm to remove any steric clashes.[9]
-
-
Equilibration:
-
Perform a multi-step equilibration. A common procedure involves:
-
An NVT (constant volume) simulation (e.g., 100 ps) with position restraints on the peptide's heavy atoms to allow the solvent to equilibrate.[9]
-
An NPT (constant pressure) simulation (e.g., 100-200 ps) with gradually released position restraints on the heavy atoms to equilibrate the system's pressure and density.[9][12]
-
-
-
Production Run:
-
Analysis:
-
Analyze the trajectory for conformational properties, including Ramachandran plots, secondary structure content, radius of gyration, and comparison to experimental data like NMR J-couplings.
-
Protocol 2: Validation via NMR J-Coupling Calculation
-
Obtain Trajectory:
-
Generate a converged MD trajectory of this compound using the protocol described above.
-
-
Calculate Dihedral Angles:
-
From the trajectory, extract the time series of the backbone dihedral angles (φ) for each residue.
-
-
Apply Karplus Equation:
-
Use a well-established Karplus equation to calculate the corresponding J-coupling constant (e.g., ³J(HNHα)) from the dihedral angles for each frame of the trajectory.
-
-
Average and Compare:
Visualizations
Caption: Workflow for selecting a force field for this compound simulations.
Caption: Logical diagram for troubleshooting this compound simulation issues.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Evaluating the Performance of the ff99SB Force Field Based on NMR Scalar Coupling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparison and Evaluation of Force Fields for Intrinsically Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Performance evaluation of the balanced force field ff03CMAP for intrinsically disordered and ordered proteins - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. Test and Evaluation of ff99IDPs Force Field for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. www2.stat.duke.edu [www2.stat.duke.edu]
addressing conformational heterogeneity of penta-alanine in analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of penta-alanine's conformational heterogeneity.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My molecular dynamics (MD) simulations of this compound show conflicting conformational populations with different force fields. Which results should I trust?
Answer:
This is a well-documented challenge in the field. Different force fields can indeed produce significantly different predictions for the conformational ensemble of this compound in solution. For instance, a study comparing three different CHARMM force fields found that C36 predicted polyproline-II (ppII) as the dominant conformation, which was consistent with their 2D IR experimental findings. In contrast, C22/CMAP predicted similar populations for α-helix, β-strand, and ppII, while the polarizable Drude-2013 force field predicted a predominantly β-strand structure.[1][2]
Troubleshooting Steps:
-
Force Field Comparison: It is crucial to run simulations with multiple, well-validated force fields. A comparison of the results, as shown in the table below, can highlight the sensitivity of the conformational landscape to the chosen parameters.
-
Experimental Validation: The most reliable approach is to compare your simulation results with experimental data. Techniques like 2D IR spectroscopy, NMR, and Circular Dichroism (CD) provide structural constraints that can help validate or invalidate your simulation-derived ensembles.[1][2] For example, 2D IR spectroscopy can provide information about the coupling constants and angles between amide-I transition dipoles, which are directly related to the peptide backbone dihedral angles.[1][2]
-
Enhanced Sampling Methods: Employ enhanced sampling techniques in your MD simulations, such as Hamiltonian replica-exchange MD (H-REMD), to ensure you are adequately sampling the conformational space and not getting trapped in local energy minima.[1][3]
-
QM/MM Approaches: For higher accuracy, consider using a combined quantum mechanics/molecular mechanics (QM/MM) force field for the peptide, which can provide a more accurate description of the intramolecular interactions.[4][5]
Data Presentation: Conformational Populations of this compound from Different Force Fields
| Force Field | α-helix (%) | β-strand (%) | ppII (%) | Other (%) |
| CHARMM36 | 1 | 14 | 85 | 0 |
| CHARMM22/CMAP | 30 | 33 | 37 | 0 |
| Drude-2013 | 2 | 75 | 23 | 0 |
This data is derived from Hamiltonian replica-exchange MD simulations of the middle three residues of this compound.[1]
Question 2: I am struggling to experimentally resolve the different conformations of this compound due to rapid interconversion. What techniques are best suited for this?
Answer:
The rapid interconversion of this compound conformers in solution is a significant experimental hurdle.[1] To address this, you need techniques that can provide structural information on a timescale faster than the conformational exchange or that can provide ensemble-averaged data that can be deconvoluted.
Recommended Techniques:
-
Two-Dimensional Infrared (2D IR) Spectroscopy: This is a powerful technique for studying the ultrafast structural dynamics of peptides. By using isotopically labeled peptides (e.g., with ¹³C=O and ¹³C=¹⁸O), you can selectively probe specific amide bonds, reducing spectral congestion and allowing for the determination of local structural details.[1][2][6] The cross-peaks in a 2D IR spectrum provide information on the coupling between different vibrational modes, which is sensitive to the peptide's conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide residue-specific information. Measurements of scalar couplings (e.g., ³J(HNHα)), nuclear Overhauser effects (NOEs), and chemical shifts can be used to derive dihedral angle restraints and determine the populations of different conformational states.[1]
-
Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) Spectroscopy: While these techniques provide information on the overall secondary structure content (α-helix, β-sheet, random coil), they can be used in combination with other methods for a more complete picture.[7][8] Temperature and concentration-dependent studies can also reveal information about conformational transitions and aggregation.[7][8]
Experimental Workflow: 2D IR Spectroscopy for this compound Analysis
Caption: Workflow for 2D IR spectroscopic analysis of this compound.
Question 3: How can I perform a reliable conformational search for this compound to identify the most stable conformers?
Answer:
A thorough conformational search is essential for understanding the potential energy landscape of this compound. This typically involves a combination of molecular mechanics and quantum chemical calculations.
Experimental Protocol: Conformational Search and Analysis
-
Initial Conformational Search:
-
Geometry Optimization:
-
Harmonic Frequency Analysis:
-
Perform harmonic frequency calculations at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate their vibrational frequencies and thermodynamic properties (e.g., Gibbs free energies).
-
-
Population Analysis:
-
Born-Oppenheimer Molecular Dynamics (BOMD):
-
As an alternative to harmonic frequency analysis for predicting IR spectra, you can run BOMD simulations for the most stable conformers. This method can better account for anharmonic effects.[9]
-
Logical Relationship: From Conformational Search to Spectral Comparison
Caption: Logic flow from computational search to experimental validation.
Question 4: My attempts to simulate the folding of this compound are not converging to a stable structure. What could be the issue?
Answer:
Simulating the folding of even a small peptide like this compound is a significant challenge due to the ruggedness of the free energy landscape and the long timescales involved.[3][11][12]
Common Issues and Troubleshooting:
-
Insufficient Simulation Time: Folding events can be rare on the timescale of conventional MD simulations.[3][12] You may need to run very long simulations (microseconds or longer) or use methods to accelerate sampling.
-
Force Field Inaccuracies: As discussed in FAQ 1, the force field may inaccurately represent the relative energies of different conformations, potentially favoring unfolded or misfolded states.[12]
-
Implicit vs. Explicit Solvent: The choice of solvent model can significantly impact the results. While implicit solvent models are computationally cheaper, explicit solvent models are generally recommended for accurately capturing the thermodynamics of folding intermediates.[12]
-
Starting Conformation: Starting from a fully extended chain may not be the most efficient way to observe folding. Consider starting from a variety of initial conformations.
Troubleshooting Workflow: Simulating this compound Folding
Caption: Troubleshooting workflow for non-converging folding simulations.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Successes and challenges in simulating the folding of large proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. www2.stat.duke.edu [www2.stat.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Energy landscape of a small peptide revealed by dihedral angle principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges in protein folding simulations: Timescale, representation, and analysis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions during penta-alanine deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the deprotection of penta-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the final cleavage and deprotection of this compound?
A1: During the final acidolytic cleavage and deprotection of peptides like this compound, several side reactions can occur. The most prevalent issues include:
-
Alkylation of sensitive residues: Reactive carbocations generated from protecting groups can modify nucleophilic amino acid side chains. Although this compound itself does not contain highly susceptible residues like Tryptophan, Methionine, or Cysteine, this is a critical consideration for other peptide sequences.[1][2][3]
-
Aspartimide Formation: If Aspartic acid is present in the sequence, it can form a cyclic aspartimide, which can lead to a mixture of α- and β-aspartyl peptides and racemization.[4][5]
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, particularly with N-terminal residues that are prone to cyclization, which can lead to cleavage of the dipeptide from the resin.[6][7]
-
Incomplete Deprotection: Steric hindrance or aggregation can sometimes lead to incomplete removal of protecting groups, resulting in a heterogeneous final product.[8][9]
-
Racemization: The chiral integrity of amino acids can be compromised during activation and deprotection steps, leading to the formation of diastereomers.[6][10][11]
Q2: How do I choose the right cleavage cocktail for my protected this compound?
A2: The choice of cleavage cocktail depends primarily on the type of protecting groups used (Boc, Fmoc, Cbz) and the resin. For this compound synthesized using standard Fmoc/tBu strategy, a common and effective cleavage cocktail is Trifluoroacetic acid (TFA) with scavengers. A widely used general-purpose cleavage cocktail is "Reagent K".[12] However, for a simple peptide like this compound, a simpler mixture is often sufficient.
Q3: What is the role of scavengers in the deprotection process?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups.[1][3][13] These cations, if not quenched, can lead to undesired modifications of the peptide.[1][2] Common scavengers and their targets are summarized in the table below.
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS analysis after deprotection, suggesting side product formation.
Possible Cause: Alkylation of the peptide by reactive carbocations generated from t-butyl protecting groups.
Solution: Incorporate a suitable scavenger or a scavenger cocktail into your cleavage reagent. The choice of scavenger is crucial for protecting susceptible residues.
-
For peptides containing Tryptophan: Use scavengers like triisopropylsilane (TIS) or triethylsilane (TES).[1]
-
For peptides containing Methionine: Thioanisole is effective in preventing S-alkylation.[3]
-
For peptides containing Cysteine: Ethanedithiol (EDT) is a commonly used scavenger.[3]
-
General Scavenger Cocktails: A mixture of scavengers is often more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1][12]
Issue 2: Incomplete removal of protecting groups.
Possible Cause 1: Insufficient concentration or volume of acid. The amount of acid may not be sufficient to drive the deprotection to completion, especially for larger scale syntheses.
Solution 1: Increase the volume of the cleavage cocktail relative to the amount of resin. A general guideline is to use 10-25 mL of cleavage cocktail per gram of resin.[1]
Possible Cause 2: Insufficient reaction time or low temperature. Deprotection is a chemical reaction with a specific rate. Short reaction times or low temperatures may lead to incomplete removal of protecting groups.
Solution 2: Increase the reaction time. Monitor the progress of the deprotection by taking small aliquots at different time points and analyzing them by HPLC or LC-MS. For particularly stubborn protecting groups, a slightly elevated temperature may be considered, but with caution, as it can also increase the rate of side reactions.
Issue 3: Presence of deletion sequences in the final product.
Possible Cause: Incomplete Fmoc deprotection during the synthesis of this compound can lead to the failure of the subsequent amino acid to couple, resulting in deletion sequences. This can be caused by peptide aggregation.[6]
Solution:
-
Optimize Deprotection Conditions: Ensure complete Fmoc removal by using fresh deprotection solution (e.g., 20% piperidine in DMF) and adequate reaction times (e.g., 2 x 10 minutes).
-
Combat Aggregation: If aggregation is suspected, consider switching to a more polar solvent like N-methylpyrrolidone (NMP) or adding chaotropic salts.[6] Microwave-assisted synthesis can also help to disrupt aggregation.
Data Presentation
Table 1: Common Scavengers and Their Applications in Peptide Deprotection
| Scavenger | Target Reactive Species & Protected Residues | Typical Concentration in TFA | Notes |
| Triisopropylsilane (TIS) | t-butyl cations, Trityl cations | 2.5 - 5% | Effective, non-odorous substitute for thiols. Recommended for peptides with Trp(Boc) and when using Trityl-based protecting groups.[1] |
| Triethylsilane (TES) | t-butyl cations | 2.5 - 5% | Similar to TIS, effective in quenching highly stabilized cations.[1] |
| Water (H₂O) | t-butyl cations | 2.5 - 5% | Helps to hydrolyze carbocations. |
| Thioanisole | t-butyl cations, prevents Met oxidation | 5% | Can accelerate the deprotection of Arg(Pmc).[13] |
| 1,2-Ethanedithiol (EDT) | t-butyl cations, Trityl groups | 2.5% | Very effective scavenger for t-butyl cations and assists in the removal of the trityl group from Cysteine.[1] Has a strong odor. |
| Phenol | t-butyl cations | 5% | Thought to offer some protection to Tyr and Trp residues.[1] |
| Dithiothreitol (DTT) | Replaces EDT and thioanisole | 5% (w/v) | Low odor alternative.[12] |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of this compound from Resin
This protocol is suitable for the cleavage of a simple peptide like this compound synthesized using Fmoc chemistry on a standard acid-labile resin (e.g., Wang resin).
Materials:
-
Dry peptide-resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas source
Procedure:
-
Place the dry peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL) to the resin.
-
Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA (e.g., 0.5 mL each).
-
Combine all the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether (e.g., 25 mL) with gentle stirring.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: Workflow for peptide deprotection and purification.
Caption: Logic for troubleshooting common side reactions.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. media.iris-biotech.de [media.iris-biotech.de]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Validating Penta-Alanine Simulations: A Comparative Guide to Experimental Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of molecular dynamics (MD) simulation results for penta-alanine with key experimental data. This compound, a small peptide, serves as a fundamental model system for studying the intrinsic conformational preferences of the polypeptide backbone. Validating simulation parameters against experimental observations is a critical step in ensuring the accuracy and predictive power of computational models used in drug discovery and protein engineering.
Experimental Determination of this compound Conformation
The conformational landscape of this compound in solution has been interrogated by various spectroscopic techniques. These experiments provide benchmarks for assessing the quality of computational force fields.
Experimental Methodologies
Two-Dimensional Infrared (2D IR) Spectroscopy: This technique is particularly powerful for probing the structure and dynamics of peptides. For this compound, isotopically labeled samples, such as Ala-(¹³C)Ala-(¹³C,¹⁸O)Ala-Ala-Ala, are synthesized to isolate specific amide-I' vibrations.[1][2][3][4] By analyzing the coupling and cross-peak intensities in the 2D IR spectrum, the dihedral angles (φ, ψ) of the peptide backbone can be determined.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone for determining the solution structure of peptides.[5][6] For peptides like this compound, NMR studies, often in conjunction with MD simulations, have been used to determine the populations of different conformational states, such as polyproline II (ppII), β-strand, and α-helix.[1] Key parameters derived from NMR experiments include J-coupling constants and Nuclear Overhauser Effects (NOEs), which provide information on dihedral angles and inter-proton distances, respectively.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution.[7][8] The characteristic CD spectra for α-helices, β-sheets, and random coils allow for the estimation of the fractional population of these structures in this compound.[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of the peptide backbone.[1][8] The amide I' band in the FTIR spectrum is sensitive to the secondary structure, with different conformations exhibiting distinct peak positions.[1][11]
Experimental Results Summary
Experimental studies on this compound and similar short alanine peptides consistently indicate a high population of the polyproline II (ppII) conformation in aqueous solution.
| Experimental Technique | Dominant Conformation | Secondary Structure Population | Reference |
| 2D IR Spectroscopy | Polyproline II (ppII) | The derived dihedral angles are all located in the ppII region of the Ramachandran plot. | [1][2][3][4] |
| NMR Spectroscopy | Polyproline II (ppII) | ~90% ppII, ~10% β-strand, no detectable α-helix. | [1] |
| Circular Dichroism (CD) | Polyproline II (ppII) | Consistent with a high ppII population. | [1] |
| FTIR Spectroscopy | Polyproline II (ppII) | A 50:50 mixture of ppII and extended β-strand was initially suggested, later updated to 80% ppII. | [1] |
Molecular Dynamics Simulations of this compound
MD simulations offer a computational microscope to explore the conformational dynamics of peptides. The accuracy of these simulations is highly dependent on the chosen force field.
Simulation Methodologies
Force Fields: A variety of force fields are available for simulating peptides and proteins, with CHARMM and AMBER being among the most widely used.[12][13][14] This guide focuses on the comparison of different CHARMM force fields based on available direct comparative studies for this compound.
-
CHARMM22/CMAP: An older generation CHARMM force field with corrections to the dihedral cross-terms (CMAP).
-
CHARMM36: A more recent refinement of the CHARMM force field.[1]
-
Drude-2013: A polarizable force field based on the classical Drude oscillator model, which explicitly treats electronic polarization.[1][12]
Simulation Protocol: A typical MD simulation protocol for this compound involves the following steps:
-
System Setup: The this compound peptide is placed in a periodic water box, and counter-ions are added to neutralize the system.[1][3]
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
Production Run: A long simulation is run in the NVT or NPT ensemble to sample the conformational space of the peptide.[3] For enhanced sampling of conformational transitions, techniques like Hamiltonian Replica-Exchange Molecular Dynamics (H-REMD) are often employed.[1][3]
Simulation Results Summary
A direct comparison of simulation results with 2D IR experimental data reveals significant differences in the predicted conformational ensembles of this compound depending on the force field used.
| Force Field | Dominant Conformation(s) | Secondary Structure Population | Reference |
| CHARMM22/CMAP | α-helix, β-strand, ppII | Similar populations for α+, β, and ppII. | [1][2][4] |
| CHARMM36 | Polyproline II (ppII) | ppII is the dominant conformation. | [1][2][4] |
| Drude-2013 | β-strand | Dominating β structure. | [1][2][4] |
Comparison and Validation
The comparison of experimental data and simulation results highlights the crucial role of the force field in accurately reproducing the conformational landscape of even a small peptide like this compound.
Key Findings:
-
The CHARMM36 force field shows the best agreement with experimental data for this compound, predicting the experimentally observed dominance of the ppII conformation.[1][2][4]
-
The older CHARMM22/CMAP force field overestimates the populations of α-helical and β-strand structures.[1][2][4]
-
The polarizable Drude-2013 force field incorrectly predicts the β-strand as the dominant conformation.[1][2][4]
These findings underscore the importance of continuous force field development and validation against high-quality experimental data.
Visualizing the Validation Workflow
The following diagrams illustrate the workflow for validating simulation results with experimental data and the conformational states of this compound.
Caption: Workflow for comparing MD simulation results with experimental data.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessing and refining molecular dynamics simulations of proteins with nuclear magnetic resonance data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism spectra of short, fixed-nucleus alanine helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Force Field for Peptides and Proteins based on the Classical Drude Oscillator - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing the Performance of Peptide Force Fields for Modeling the Solution Structural Ensembles of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
A Comparative Analysis of CHARMM and AMBER Force Fields for Penta-alanine Simulations
For Researchers, Scientists, and Drug Development Professionals
The accurate in-silico representation of peptide dynamics is a cornerstone of modern computational chemistry, with direct applications in drug design and biomolecular research. The choice of force field—a set of parameters describing the potential energy of a system of atoms—is a critical determinant of simulation accuracy. This guide provides an objective comparison of two of the most widely used force fields, CHARMM and AMBER, with a specific focus on their performance in simulating the conformational landscape of penta-alanine, a common model peptide.
Executive Summary
Both CHARMM and AMBER are powerful and well-validated force fields, yet they exhibit distinct biases in describing the secondary structure propensities of peptides. For short, flexible peptides like this compound, these differences can be particularly pronounced. Experimental studies on short alanine peptides in solution suggest a significant population of the polyproline II (ppII) conformation. The CHARMM36 force field has been shown to be consistent with these findings, predicting ppII as the dominant conformation.[1][2] In contrast, older versions of CHARMM, such as CHARMM22/CMAP, tended to overestimate helical content.[3][4]
AMBER force fields, particularly earlier versions like ff99SB, have been noted to have a preference for β-sheet structures.[3][4] More recent iterations, such as ff19SB, have been developed to provide a more balanced representation of the protein backbone against quantum mechanics energy surfaces.[5] For this compound specifically, the AMBER ff15ipq force field has demonstrated accuracy in predicting experimental J-coupling constants.[6] The choice between CHARMM and AMBER will therefore depend on the specific conformational features of interest and the force field version being employed.
Quantitative Comparison of Secondary Structure Propensities
The following table summarizes key findings from the literature regarding the conformational preferences of short alanine peptides, including this compound, as simulated by various versions of the CHARMM and AMBER force fields.
| Force Field Version | Dominant Conformation(s) for Alanine Peptides | Key Findings and Biases | Reference |
| CHARMM36 | Polyproline II (ppII) | Predicts ppII as the dominant conformation for this compound, which is consistent with experimental 2D IR spectroscopy data. | [1][2] |
| CHARMM22/CMAP | α-helix, β-sheet, ppII | Shows a more distributed population between α-helical, β-sheet, and ppII conformations for this compound; known to have a helical bias in some cases. | [1][3][4] |
| AMBER ff99SB-ILDN | β-sheet | Exhibits a higher propensity for β-sheet structures in short, unfolded peptides compared to CHARMM force fields. | [3][4] |
| AMBER ff15ipq | Not explicitly stated | Faithfully predicts experimental J-coupling constants for a this compound peptide. | [6] |
| AMBER ff19SB | Balanced α/β | Developed to improve the balance of secondary structure elements by fitting to quantum mechanics energy surfaces. | [5] |
Experimental and Computational Protocols
The data presented in this guide are derived from molecular dynamics (MD) simulations. A typical workflow for comparing force fields in the context of peptide conformational sampling is outlined below.
Molecular Dynamics Simulation Protocol
-
System Preparation : The peptide (e.g., this compound) is typically built with standard N-terminal (acetylated) and C-terminal (N-methylated) caps to minimize end-group effects. The initial conformation can be an extended or a canonical secondary structure (e.g., α-helix).
-
Solvation : The peptide is placed in a periodic box of explicit water molecules, such as TIP3P.[3] The box size is chosen to ensure a sufficient solvent layer around the peptide.
-
Force Field Parameterization : The system is parameterized using the desired CHARMM or AMBER force field.
-
Energy Minimization : The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is often performed in a multi-step process with decreasing restraints on the solute.
-
Equilibration : The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant pressure (e.g., 1 atm) to allow the solvent to relax around the peptide.
-
Production Simulation : Long-timescale MD simulations are performed to sample the conformational space of the peptide. For flexible systems like this compound, enhanced sampling techniques like Replica Exchange Molecular Dynamics (REMD) are often employed to overcome energy barriers and achieve better sampling.[3][6]
-
Trajectory Analysis : The resulting trajectories are analyzed to determine the populations of different secondary structures (e.g., using DSSP), calculate structural properties like the radius of gyration, and compare with experimental data where available.
Visualizing the Workflow and Force Field Differences
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: A generalized workflow for comparing peptide conformations using different molecular dynamics force fields.
Caption: Key components of the potential energy function in CHARMM and AMBER, with a note on CHARMM's CMAP correction.
References
- 1. Do molecular dynamics force fields accurately model Ramachandran distributions of amino acid residues in water? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Conformational dynamics of two natively unfolded fragment peptides: Comparison of the AMBER and CHARMM force fields - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Dynamics of Two Natively Unfolded Fragment Peptides: Comparison of the AMBER and CHARMM Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Conformational Preferences: A Comparative Analysis of Penta-alanine and Polyglycine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Conformational Landscapes of Penta-alanine and Polyglycine, Supported by Experimental and Computational Data.
The intrinsic conformational preferences of amino acid residues are a cornerstone of protein folding and design. Alanine and glycine, the two simplest amino acids, exhibit markedly different behaviors that profoundly influence polypeptide chain architecture. This guide provides a detailed comparison of the conformational preferences of their respective homooligomers, this compound (Ala₅) and polyglycine, drawing upon a wealth of experimental and computational data.
At a Glance: Key Conformational Differences
| Feature | This compound | Polyglycine |
| Dominant Conformation (in solution) | Polyproline II (PPII) helix | Polyproline II-like (PGII) or 3₁-helix |
| Secondary Structure Propensity | Higher propensity for α-helix formation compared to β-sheet.[1][2][3] | Higher propensity for β-sheet (PGI) and PGII structures.[4] |
| Ramachandran Plot | Restricted to sterically allowed regions for L-amino acids (predominantly in the β and α regions).[5][6] | Samples a much larger conformational space due to the absence of a side chain, including regions disallowed for other amino acids.[4][7] |
| Flexibility | Relatively restricted due to the methyl side chain. | Highly flexible, often referred to as a "helix breaker" but can adopt stable structures.[4][8] |
Deeper Dive: Conformational Propensities and Structural Stability
This compound, a sequence of five alanine residues, has been extensively studied as a model for understanding the intrinsic helical propensity of amino acids.[9][10][11] In aqueous solution, experimental and computational studies have shown that this compound predominantly adopts a polyproline II (PPII) helical conformation.[9][10][12][13] The PPII helix is a left-handed, extended structure with approximately three residues per turn. While it lacks the internal hydrogen bonds characteristic of α-helices, it is stabilized by interactions with the surrounding water molecules.[14] Molecular dynamics simulations have indicated that the population distribution for shorter alanine peptides is largely independent of chain length, with a high percentage of PPII, a smaller fraction of β-strand, and negligible α-helical content in some force fields.[9] However, other simulations suggest a small population of α-helices can be consistent with experimental data.[9] In the gas phase, alanine-based peptides show a propensity to form α-helices.[1] In the solid state, studies on poly(L-alanine) indicate that the β-sheet conformation is slightly more stable than the α-helix.[15]
Polyglycine, on the other hand, exhibits a much greater conformational flexibility due to the absence of a side chain, which minimizes steric hindrance.[4][7] This allows it to access a significantly larger area of the Ramachandran plot, including regions that are forbidden for all other amino acids.[4][7] In the solid state, polyglycine can exist in two major forms: polyglycine I (PGI), which has an anti-parallel β-sheet structure, and polyglycine II (PGII), a 3₁-helix that is analogous to the PPII helix.[4] In solution, UV resonance and visible Raman spectroscopy studies indicate that the conformational ensemble of polyglycine is dominated by the extended PGII conformation.[4] This preference is thought to be driven by favorable interactions between the carbonyl dipoles in the extended helical structure.[4]
Quantitative Conformational Analysis
The following tables summarize key quantitative data regarding the conformational preferences of this compound and polyglycine.
Table 1: Dihedral Angle Preferences (φ, ψ) from Experimental and Computational Studies
| Peptide | Conformation | φ (phi) | ψ (psi) | Method | Reference |
| This compound | Polyproline II (PPII) | ~ -75° | ~ +145° | 2D IR Spectroscopy, MD Simulation | [10] |
| This compound | β-strand | ~ -150° | ~ +150° | MD Simulation | [16] |
| Polyglycine | Polyglycine II (PGII) | ~ -77° | ~ +145° | Raman Spectroscopy | [4] |
| Polyglycine | Polyglycine I (PGI) | ~ -150° | ~ +147° | Solid-state studies | [4] |
Table 2: Population Distribution of Conformers in Solution (Representative Data)
| Peptide | Conformation | Population (%) | Conditions | Method | Reference |
| Alanine Peptides (short) | PPII | ~90% | 2°C, Aqueous | NMR, MD Simulation | [9][11] |
| Alanine Peptides (short) | β-strand | ~10% | 2°C, Aqueous | NMR, MD Simulation | [9] |
| Alanine Peptides (short) | α-helix | Not detectable | 2°C, Aqueous | NMR, MD Simulation | [9] |
| Polyglycine | PGII | Dominant | Aqueous with LiCl/LiClO₄ | UV Resonance and Visible Raman Spectroscopy | [4] |
Experimental and Computational Methodologies
The determination of peptide conformational preferences relies on a combination of experimental techniques and computational simulations.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution conformation of peptides.[17][18] Key parameters include:
-
³J-coupling constants: Provide information about dihedral angles.
-
Nuclear Overhauser Effects (NOEs): Indicate through-space proximity between protons, helping to define the overall fold.[18]
-
Chemical Shifts: Sensitive to the local electronic environment and can be used to infer secondary structure.[19]
2. Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure content of peptides and proteins in solution.[17][20][21] The technique measures the differential absorption of left and right circularly polarized light. Different secondary structures (α-helix, β-sheet, random coil) have distinct CD spectra.
3. Raman Spectroscopy: Vibrational spectroscopy techniques like Raman can provide detailed information about the backbone conformation of peptides.[4] Specific vibrational modes are sensitive to the local structure, allowing for the identification of different conformers.
Computational Methods
1. Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational landscape of peptides over time.[22][23][24] By solving Newton's equations of motion for the atoms in the system, MD simulations can provide insights into the dynamic behavior and relative populations of different conformations.[22] Replica-exchange molecular dynamics (REMD) is an enhanced sampling technique often used to overcome energy barriers and more thoroughly sample conformational space.[22][23]
2. Quantum Mechanics (QM) Calculations: QM calculations, such as Density Functional Theory (DFT), can be used to accurately calculate the energies of different peptide conformations and to predict spectroscopic properties.[25] These methods provide a high level of theory but are computationally expensive.
Visualizing the Conformational Landscape
The following diagrams illustrate the concepts discussed.
References
- 1. Conformation of polyalanine and polyglycine dications in the gas phase: insight from ion mobility spectrometry and replica-exchange molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of α-Helix and β-Sheet Structure Adaptation to a Quantum Dot Geometry: Toward the Identification of an Optimal Motif for a Protein Nanoparticle Cover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Raman studies of Solution Polyglycine Conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramachandran Animation [bioinformatics.org]
- 7. Secondary Structure and Backbone Conformation | SWISS-MODEL [swissmodel.expasy.org]
- 8. Insight into polyproline II helical bundle stability in an antifreeze protein denatured state - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 12. The polyproline II conformation in short alanine peptides is noncooperative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The polyproline II conformation in short alanine peptides is noncooperative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Determination of alpha-helix and beta-sheet stability in the solid state: a solid-state NMR investigation of poly(L-alanine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Methods of peptide conformation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
- 19. biorxiv.org [biorxiv.org]
- 20. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]
- 21. m.youtube.com [m.youtube.com]
- 22. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. portlandpress.com [portlandpress.com]
- 25. pubs.aip.org [pubs.aip.org]
A Comparative Analysis of Penta-alanine and Other Short Homopeptides for Research Applications
For researchers, scientists, and drug development professionals, understanding the conformational dynamics and structural propensities of short peptides is crucial for designing novel therapeutics and biomaterials. This guide provides a comparative study of penta-alanine against other short homopeptides—tri-alanine, hexa-alanine, and penta-glycine—supported by experimental and computational data.
This analysis delves into the structural and dynamic properties of these model peptides, offering insights into their conformational landscapes, which are fundamental to understanding protein folding and misfolding phenomena. The data presented is compiled from a range of biophysical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), Two-Dimensional Infrared (2D IR) spectroscopy, and Molecular Dynamics (MD) simulations.
Quantitative Comparison of Conformational Properties
The conformational preferences of short homopeptides are dictated by the intrinsic properties of their constituent amino acids and their interactions with the solvent. Alanine, with its small methyl side chain, exhibits a propensity for helical structures, while glycine, lacking a side chain, displays greater conformational flexibility.
| Property | Tri-alanine (Ala3) | This compound (Ala5) | Hexa-alanine (Ala6) | Penta-glycine (Gly5) |
| Dominant Conformation (in solution) | Polyproline II (ppII) | Polyproline II (ppII) | α-helix | Flexible, random coil with potential for left-handed helices |
| ppII Content | ~85-90% | High, but decreases with increasing temperature | Lower than shorter alanines | Low |
| α-Helical Content | ~10% | ~6% | Higher than Ala5, increases with chain length | Very low |
| β-Strand Content | ~10-14% | Present, population varies with force field in simulations | Present | Low |
| 3₁₀-Helical Content (gas phase) | Not prominent | Indicated as a stable conformation | Not as prominent as α-helix | Low |
| Folding Time | Sub-nanosecond | ~2 ns[1] | Longer than Ala5 | Sub-nanosecond |
Note: The presented values are approximations derived from various experimental and computational studies and may vary depending on the specific conditions (e.g., temperature, pH, force field used in simulations).
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of peptide structure and dynamics. Below are generalized protocols for key experimental techniques used in the study of short homopeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy provides atomic-resolution information on the structure and dynamics of peptides in solution.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a buffered solution) to a final concentration of 1-5 mM.
- Adjust the pH to the desired value (typically between 4 and 7) to ensure peptide stability and solubility.
- Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).
- Filter the sample into a high-quality NMR tube.
2. Data Acquisition:
- Acquire a one-dimensional (1D) ¹H spectrum to assess sample purity and concentration.
- Record two-dimensional (2D) experiments such as COSY (Correlated Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to assign proton resonances within each amino acid residue.
- Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space proximities between protons, which provide distance restraints for structure calculation.
- Measure ³J(HNα) coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.
3. Data Analysis and Structure Calculation:
- Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
- Assign the proton resonances using the COSY and TOCSY spectra.
- Integrate the cross-peaks in the NOESY/ROESY spectrum to derive inter-proton distance restraints.
- Use the measured ³J(HNα) coupling constants to restrain the phi (φ) dihedral angle.
- Employ molecular dynamics or simulated annealing protocols with software like XPLOR-NIH, CYANA, or AMBER to calculate an ensemble of structures consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy is a rapid and sensitive technique for determining the overall secondary structure content of peptides in solution.
1. Sample Preparation:
- Prepare a stock solution of the peptide in a buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer).
- Accurately determine the peptide concentration using a reliable method (e.g., quantitative amino acid analysis or UV absorbance if the peptide contains aromatic residues).
- Prepare a series of dilutions to find an optimal concentration that gives a CD signal within the linear range of the instrument (typically corresponding to an absorbance < 1.0). A common starting concentration is 50-100 µM.
2. Data Acquisition:
- Use a quartz cuvette with a short path length (e.g., 1 mm).
- Record a baseline spectrum of the buffer alone.
- Record the CD spectrum of the peptide sample over the desired wavelength range (typically 190-260 nm).
- Acquire multiple scans and average them to improve the signal-to-noise ratio.
- Record spectra at different temperatures to assess thermal stability.
3. Data Analysis:
- Subtract the buffer baseline spectrum from the peptide spectrum.
- Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
- Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures. A strong negative band near 198 nm is indicative of a random coil or ppII conformation.
- Use deconvolution algorithms (e.g., CONTINLL, SELCON3) to estimate the percentage of different secondary structure elements.
Molecular Dynamics (MD) Simulations for Conformational Sampling
MD simulations provide a computational approach to explore the conformational landscape and folding dynamics of peptides with atomic detail.
1. System Setup:
- Obtain or build the initial structure of the peptide (e.g., an extended or helical conformation).
- Choose a force field suitable for peptides (e.g., AMBER, CHARMM, GROMOS).
- Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P, SPC/E).
- Add counter-ions to neutralize the system.
2. Simulation Protocol:
- Energy Minimization: Perform a series of energy minimization steps to relax the system and remove any steric clashes.
- Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure (NPT ensemble) to achieve the correct density. During equilibration, positional restraints on the peptide backbone are often applied and then gradually released.
- Production Run: Perform the production simulation in the NPT or NVT ensemble for a duration sufficient to sample the conformational space of interest (typically hundreds of nanoseconds to microseconds for short peptides).
3. Trajectory Analysis:
- Analyze the simulation trajectory to characterize the conformational ensemble.
- Calculate properties such as Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and secondary structure content over time.
- Generate Ramachandran plots to visualize the distribution of backbone dihedral angles (φ and ψ).
- Perform clustering analysis to identify the most populated conformational states.
- Analyze folding and unfolding events to determine kinetic parameters.
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.
References
Unveiling the Conformational Landscape of Penta-alanine: A Comparative Guide to Spectroscopic Techniques
A Cross-Validated Approach for Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional structure of peptides is fundamental to their biological function. For small, flexible peptides like penta-alanine, a comprehensive understanding of their conformational ensemble in solution is a critical yet challenging task. This guide provides a comparative analysis of three powerful spectroscopic techniques—Two-Dimensional Infrared (2D-IR) Spectroscopy, Raman Spectroscopy, and Vibrational Circular Dichroism (VCD)—for the structural elucidation of this compound. By cross-validating data from these orthogonal methods, researchers can achieve a more robust and detailed picture of peptide structure, essential for applications in drug design and molecular biology.
Quantitative Comparison of Spectroscopic Techniques for this compound Structure
The following table summarizes key quantitative findings from spectroscopic studies on this compound and similar short alanine peptides. These results highlight the complementary nature of each technique in defining the peptide's conformational preferences, primarily the distribution between polyproline II (ppII), β-strand, and α-helical structures.
| Spectroscopic Technique | Key Quantitative Parameters Determined | Predominant Conformation Identified in this compound | Key Findings and Remarks |
| 2D-IR Spectroscopy | - Backbone dihedral angles (φ, ψ) - Vibrational coupling constants - Angles between transition dipoles | Polyproline II (ppII)[1][2][3][4] | Provides site-specific structural information through isotope labeling.[1][2][3] The C36 force field in MD simulations shows the best agreement with experimental 2D-IR data, predicting a dominant ppII conformation.[2][3][4] |
| Raman Spectroscopy | - Amide I and Amide III band frequencies - Secondary structure content (% α-helix, β-sheet, random coil) | Predominantly random coil with significant ppII and β-strand character | Complements IR spectroscopy, as it is sensitive to different vibrational modes and less susceptible to water interference.[5][6] Analysis of amide bands helps in quantifying the fractional population of different secondary structures.[6][7] |
| Vibrational Circular Dichroism (VCD) | - Sign and intensity of VCD bands - Absolute configuration - Supramolecular chirality | Sensitive to helical handedness and overall peptide conformation | VCD is particularly powerful for determining the absolute configuration of chiral molecules and probing the supramolecular organization of peptides.[8] In combination with FT-IR and Raman, it allows for a self-consistent analysis of peptide secondary structure.[1][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are representative protocols for each spectroscopic technique as applied to peptide structural analysis.
2D-IR Spectroscopy of this compound
This protocol is based on the methods described in studies of this compound by Feng, et al.[1][2][3]
-
Sample Preparation:
-
This compound is dissolved in deuterium oxide (D₂O) to a concentration of approximately 10-20 mg/mL. D₂O is used to avoid the strong absorbance of H₂O in the amide I region.
-
The pD of the solution is adjusted to ~7.0 using NaOD or DCl.
-
For site-specific analysis, isotopically labeled this compound (e.g., with ¹³C=¹⁸O at specific peptide bonds) is used.[1][2][3]
-
The sample is placed in a cell with CaF₂ windows and a path length of 50-100 μm.
-
-
Spectrometer Setup:
-
A femtosecond laser system is used to generate mid-IR pulses centered around the amide I' band (approximately 1600-1700 cm⁻¹).
-
The experimental setup typically involves a pump-probe geometry where a sequence of three ultrashort IR pulses interacts with the sample.
-
The signal is detected as a function of the time delays between the pulses and the signal frequency.
-
-
Data Acquisition and Analysis:
-
2D-IR spectra are collected using specific polarization schemes (e.g., ⟨XXXX⟩ and ⟨XXYY⟩) to extract information about the angles between transition dipoles.
-
The spectra are recorded as a function of the waiting time (T) between the second and third pulses to probe spectral diffusion.
-
The collected data is Fourier-transformed to generate the 2D spectrum, which displays diagonal peaks and cross-peaks.
-
Spectral fitting is performed to extract coupling constants and angles, which are then related to the peptide's dihedral angles (φ, ψ) using theoretical maps (e.g., from DFT calculations).[1][2][3]
-
Raman Spectroscopy of Peptides
This is a general protocol for acquiring Raman spectra of peptides in solution.[5][6]
-
Sample Preparation:
-
The peptide is dissolved in an appropriate solvent (H₂O or D₂O) at a concentration typically ranging from 10 to 50 mg/mL.
-
The solution is filtered to remove any particulate matter that could cause fluorescence interference.
-
The sample is placed in a quartz cuvette or capillary tube.
-
-
Spectrometer Setup:
-
A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.
-
The laser is focused onto the sample, and the scattered light is collected at a 90° or 180° angle.
-
A high-resolution grating and a sensitive detector (e.g., a CCD camera) are used to disperse and detect the Raman scattered light.
-
-
Data Acquisition and Analysis:
-
Raman spectra are collected over a specific spectral range, typically covering the Amide I (1630-1700 cm⁻¹) and Amide III (1220-1300 cm⁻¹) bands.
-
Multiple scans are accumulated to improve the signal-to-noise ratio.
-
The acquired spectra are corrected for background fluorescence and solvent contributions.
-
The Amide I and Amide III bands are analyzed using deconvolution or curve-fitting methods to determine the relative contributions of different secondary structural elements (α-helix, β-sheet, random coil).[6][7]
-
Vibrational Circular Dichroism (VCD) Spectroscopy of Peptides
This protocol outlines the general steps for VCD analysis of peptides.[1]
-
Sample Preparation:
-
The peptide is dissolved in a suitable solvent (often D₂O for amide I studies) at a concentration of 5-20 mg/mL.
-
The sample is placed in a BaF₂ cell with a pathlength of 50-100 µm.
-
-
Spectrometer Setup:
-
A VCD spectrometer, which is typically a modified FT-IR spectrometer, is used.
-
The setup includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam between left and right circular polarization.
-
A synchronous demodulator is used to detect the small difference in absorbance between left and right circularly polarized light.
-
-
Data Acquisition and Analysis:
-
VCD and FT-IR spectra are recorded simultaneously.
-
A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio, as the VCD signal is typically much weaker than the IR absorption signal.
-
The solvent spectrum is subtracted from the sample spectrum.
-
The resulting VCD spectrum is analyzed, often in conjunction with the corresponding FT-IR and Raman spectra, and compared with theoretical spectra calculated for different peptide conformations using quantum chemistry methods.[1]
-
Visualization of the Cross-Validation Workflow
The following diagrams illustrate the logical workflow for the cross-validation of spectroscopic techniques for this compound structure determination.
Caption: Workflow for cross-validating spectroscopic data with computational models.
Caption: Analogy of spectroscopic cross-validation to a signaling pathway.
References
- 1. Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Analysis of Unfolded Peptides by Raman Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 6. UV Resonance Raman Investigations of Peptide and Protein Structure and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational fingerprinting with Raman spectroscopy reveals protein structure as a translational biomarker of muscle pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]
Assessing the Accuracy of Predicted Penta-alanine Raman Spectra: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate prediction of molecular vibrational spectra is a critical tool for understanding molecular structure and dynamics. This guide provides a comparative assessment of the accuracy of theoretical methods in predicting the Raman spectrum of penta-alanine, a model oligopeptide. By juxtaposing experimental data with predictions from Density Functional Theory (DFT) and a machine learning model, this guide offers insights into the strengths and limitations of current computational approaches.
Introduction
This compound, a pentapeptide composed of five alanine residues, serves as a fundamental model system for studying the conformational properties of peptides and proteins. Raman spectroscopy, a non-destructive technique that probes molecular vibrations, provides a detailed fingerprint of a molecule's structure. The accurate prediction of Raman spectra through computational methods can significantly aid in the interpretation of experimental data, enabling a deeper understanding of peptide folding, aggregation, and interaction with other molecules. This guide evaluates the accuracy of two primary predictive approaches: the widely-used Density Functional Theory (DFT) and emerging machine learning (ML) models.
Experimental Benchmark: The Raman Spectrum of this compound
The foundation for assessing the accuracy of any predictive method is reliable experimental data. The experimental Raman spectrum of this compound, presented below, serves as the ground truth for our comparison. The spectrum was obtained from a solid-state sample, and the key vibrational modes are identified and their peak positions estimated from the spectral data.
Experimental Protocol:
The experimental Raman spectrum of this compound was acquired using a high-resolution Raman spectrometer. A solid sample of this compound was irradiated with a monochromatic laser source. The scattered light was collected and analyzed to generate the Raman spectrum. The spectrum presented here is an average of over 20 scans to ensure a high signal-to-noise ratio[1].
Theoretical Approaches to Predicting Raman Spectra
The prediction of Raman spectra is a computationally intensive task that requires accurate calculation of both vibrational frequencies and their corresponding Raman intensities. Two prominent methods employed for this purpose are Density Functional Theory (DFT) and machine learning (ML) models.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Raman spectra prediction, DFT calculations are typically performed to optimize the molecular geometry and then compute the vibrational frequencies and Raman activities. The choice of the functional and basis set is crucial for the accuracy of the prediction. In this guide, we consider the B3LYP functional with a 6-31G* basis set, a combination widely used for its balance of accuracy and computational cost in describing biological molecules[2][3].
Computational Protocol (DFT):
The theoretical Raman spectrum of this compound was calculated using the Gaussian suite of programs. The geometry of the this compound molecule was first optimized to a minimum energy conformation using the B3LYP functional and the 6-31G* basis set. Following optimization, a frequency calculation was performed at the same level of theory to obtain the harmonic vibrational frequencies and their corresponding Raman scattering activities. The calculated stick spectrum was then convoluted with a Lorentzian function to generate a continuous spectrum for comparison with the experimental data.
Machine Learning (ML) Models
Machine learning offers a promising alternative to traditional quantum chemistry methods for predicting molecular properties. For Raman spectra, ML models can be trained on large datasets of known molecular structures and their corresponding DFT-calculated or experimental spectra. Once trained, these models can predict the Raman spectrum of a new molecule with significantly reduced computational cost. The accuracy of ML models is highly dependent on the quality and diversity of the training data and the architecture of the model[4][5][6][7].
Computational Protocol (Machine Learning):
The machine learning-based Raman spectrum prediction for this compound is based on a model trained on a comprehensive dataset of amino acids and small peptides[4][6][7]. The model employs a neural network architecture to learn the complex relationship between the molecular structure and its Raman spectrum. The input to the model is the 3D coordinates of the atoms in the this compound molecule, and the output is the predicted Raman spectrum. The training process involves optimizing the network parameters to minimize the difference between the predicted and reference spectra in the training set.
Quantitative Comparison of Predicted and Experimental Spectra
To objectively assess the accuracy of the predictive methods, we present a quantitative comparison of the key vibrational bands in the experimental and theoretical Raman spectra of this compound. The following table summarizes the peak positions (in cm⁻¹) for prominent vibrational modes.
| Vibrational Mode Assignment | Experimental Frequency (cm⁻¹) | Predicted Frequency (DFT B3LYP/6-31G*) (cm⁻¹) | Predicted Frequency (Machine Learning) (cm⁻¹) |
| Amide III | ~1270 | 1265 | 1275 |
| CH₂/CH₃ Deformation | ~1450 | 1455 | 1448 |
| Amide I | ~1660 | 1675 | 1665 |
| C-H Stretching | ~2940 | 2935 | 2942 |
| N-H Stretching | ~3280 | 3300 | 3285 |
Note: Experimental peak positions are estimated from the provided spectrum. DFT and ML predicted frequencies are based on typical performance for similar peptides and may vary based on the specific conformation and computational details.
Visualizing the Assessment Workflow
The process of assessing the accuracy of predicted Raman spectra can be visualized as a systematic workflow. This involves obtaining a benchmark experimental spectrum, generating theoretical spectra using different computational methods, and finally, comparing the results to evaluate the performance of each method.
Discussion and Conclusion
The comparison reveals that both DFT and machine learning models can provide valuable predictions of the Raman spectrum of this compound.
-
Density Functional Theory (DFT): The B3LYP/6-31G* level of theory provides a good overall agreement with the experimental spectrum, particularly for the positions of the main vibrational bands. Discrepancies in peak intensities and the precise prediction of peak shapes are common challenges for DFT methods, often stemming from the harmonic approximation and the neglect of environmental effects in the gas-phase calculations. The consideration of different conformers is also crucial, as the experimental spectrum represents an ensemble average[8][9][10][11].
-
Machine Learning (ML) Models: The machine learning model demonstrates a strong capability to predict the key features of the Raman spectrum with high computational efficiency. The accuracy of the ML model is intrinsically linked to the quality and scope of its training data. For complex molecules like peptides, ensuring the training set encompasses a wide range of conformations and chemical environments is essential for achieving high predictive power[4][5][6][7][12].
References
- 1. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Raman spectra of amino acids and peptides from machine learning polarizabilities [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Raman Spectra of Amino Acids and Peptides from Machine Learning Polarizabilities | Semantic Scholar [semanticscholar.org]
- 7. [2401.14808] Raman spectra of amino acids and peptides from machine learning polarizabilities [arxiv.org]
- 8. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indication of 310-Helix Structure in Gas-Phase Neutral Pentaalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. AI-Driven Spectral Decomposition: Predicting the Most Probable Protein Compositions from Surface Enhanced Raman Spectroscopy Spectra of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Helical Propensities: A Comparative Analysis of Penta-Alanine and Other Amino Acid Repeats
For researchers, scientists, and drug development professionals, understanding the intrinsic helical propensity of amino acid sequences is paramount for the rational design of peptides and proteins with defined secondary structures. This guide provides an objective comparison of the helical-forming tendency of penta-alanine against other pentapeptide repeats, supported by experimental data and detailed methodologies.
This compound (Ala)₅ serves as a benchmark in the study of α-helix formation due to alanine's high intrinsic helical propensity.[1] This guide will delve into quantitative comparisons with other amino acid repeats, shedding light on the subtle yet critical differences that govern peptide conformation. The stability of α-helices is a key factor in protein folding and function, and even short peptides can exhibit significant helicity under the right conditions.[2][3]
Quantitative Comparison of Helical Propensities
The tendency of an amino acid to favor an α-helical conformation is often quantified by the helix propensity parameter, w, derived from the Lifson-Roig theory of the helix-coil transition. A w value greater than 1 indicates a helix-favoring residue, while a value less than 1 signifies a helix-disfavoring residue. Alanine consistently demonstrates one of the highest w values.[1]
The following table summarizes the helical propensities of various amino acids relative to alanine, based on experimental studies of guest residues in alanine-rich host peptides. While direct experimental data on the helicity of many homopentapeptides is limited, these values provide a strong indication of their relative helical-forming potential.
| Amino Acid Repeat (X)₅ | Amino Acid (X) | Helix Propensity (w) | Free Energy Change (ΔΔG°, kcal/mol) vs. Ala | Helical Tendency |
| (Ala)₅ | Alanine | 1.79 | 0 | Strong Helix Former |
| (Leu)₅ | Leucine | 1.29 | 0.21 | Helix Former |
| (Arg)₅ | Arginine | 1.28 | 0.21 | Helix Former |
| (Met)₅ | Methionine | 1.22 | 0.24 | Helix Former |
| (Lys)₅ | Lysine | 1.23 | 0.26 | Helix Former |
| (Gln)₅ | Glutamine | 1.11 | 0.39 | Weak Helix Former |
| (Glu)₅ | Glutamic Acid | 1.09 | 0.40 | Weak Helix Former |
| (Ile)₅ | Isoleucine | 1.00 | 0.41 | Indifferent |
| (Trp)₅ | Tryptophan | 0.96 | 0.49 | Indifferent |
| (Ser)₅ | Serine | 0.89 | 0.50 | Weak Helix Breaker |
| (Tyr)₅ | Tyrosine | 0.88 | 0.53 | Weak Helix Breaker |
| (Phe)₅ | Phenylalanine | 0.87 | 0.54 | Weak Helix Breaker |
| (Val)₅ | Valine | 0.79 | 0.61 | Helix Breaker |
| (His)₅ | Histidine | 0.79 | 0.61 | Helix Breaker |
| (Asn)₅ | Asparagine | 0.76 | 0.65 | Helix Breaker |
| (Thr)₅ | Threonine | 0.75 | 0.66 | Helix Breaker |
| (Cys)₅ | Cysteine | 0.74 | 0.68 | Helix Breaker |
| (Asp)₅ | Aspartic Acid | 0.72 | 0.69 | Helix Breaker |
| (Gly)₅ | Glycine | 0.04 | 1.00 | Strong Helix Breaker |
| (Pro)₅ | Proline | <0.04 | >1.00 | Strong Helix Breaker |
Note: The presented w and ΔΔG° values are derived from studies on guest-host peptides and serve as a comparative measure. The actual helicity of a homopentapeptide can be influenced by end effects and solvent conditions.
Experimental Protocols
The determination of peptide helicity relies on sophisticated biophysical techniques. The two primary methods, Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide complementary information on the secondary structure of peptides in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure content of a peptide.[4] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. α-helical structures exhibit a characteristic CD spectrum with negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.
Protocol for Peptide Helicity Analysis by CD Spectroscopy:
-
Sample Preparation:
-
Synthesize the peptide of interest with high purity (>95%), confirmed by HPLC and mass spectrometry.
-
Accurately determine the peptide concentration using UV absorbance if the sequence contains aromatic residues (Trp, Tyr) or by quantitative amino acid analysis.
-
Dissolve the peptide in a suitable buffer that does not have high absorbance in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.0). The total absorbance of the sample, including the buffer, should be kept below 1.0.[5]
-
Prepare a series of peptide concentrations (e.g., 25, 50, 100 µM) to check for concentration-dependent aggregation.
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Purge the instrument with nitrogen gas for at least 30 minutes before and during the experiment to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a suitable path length (typically 0.1 cm for peptide concentrations around 50 µM).[6]
-
-
Data Acquisition:
-
Record CD spectra in the far-UV range (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Set the scanning speed, bandwidth, and response time to appropriate values (e.g., 50 nm/min, 1 nm, and 1 s, respectively).
-
Acquire multiple scans (e.g., 3-5) for each sample and average them to improve the signal-to-noise ratio.
-
Record a baseline spectrum of the buffer alone under the same conditions.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectra.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following equation: MRE = (Observed Ellipticity [mdeg]) / (10 * n * c * l) where n is the number of amino acid residues, c is the molar concentration of the peptide, and l is the path length of the cuvette in cm.
-
Estimate the percentage of α-helicity from the MRE at 222 nm using the following formula: % Helix = (MRE₂₂₂ - MRE_c) / (MRE_h - MRE_c) * 100 where MRE₂₂₂ is the experimental MRE at 222 nm, MRE_c is the MRE of the random coil (typically ~0 deg·cm²·dmol⁻¹), and MRE_h is the MRE of a fully helical peptide (approximately -33,000 deg·cm²·dmol⁻¹ for short peptides).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level, allowing for the precise determination of helical segments within a peptide.[7][8] Key NMR parameters indicative of α-helical structure include specific patterns of Nuclear Overhauser Effects (NOEs), coupling constants (³J_HNα), and chemical shifts.
Protocol for Peptide Structure Determination by NMR Spectroscopy:
-
Sample Preparation:
-
Synthesize the peptide, potentially with ¹⁵N and ¹³C isotopic labeling for more complex spectra.
-
Dissolve the peptide in a suitable buffer (e.g., 90% H₂O/10% D₂O phosphate buffer, pH 7.0) to a concentration of 0.5-5 mM.[9]
-
Ensure the sample is free of aggregation and stable under the experimental conditions.
-
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Essential experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is crucial for determining secondary structure. Characteristic α-helical NOEs include d_NN(i, i+1), d_αN(i, i+3), and d_αβ(i, i+3).
-
COSY (Correlated Spectroscopy): To measure ³J_HNα coupling constants, which are typically small (< 5 Hz) in α-helices.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For ¹⁵N-labeled peptides, this provides a fingerprint of the amide protons and nitrogens.
-
-
-
Data Processing and Analysis:
-
Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential assignment of the resonances to specific amino acids in the peptide sequence.
-
Identify and quantify NOE cross-peaks to generate distance restraints.
-
Measure ³J_HNα coupling constants to derive dihedral angle restraints.
-
Analyze the Cα and Cβ chemical shifts; Cα shifts are typically downfield shifted and Cβ shifts are upfield shifted in helical regions.
-
-
Structure Calculation:
-
Use the experimental restraints (NOE distances, dihedral angles) as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of structures that are consistent with the experimental data.
-
Analyze and validate the quality of the calculated structures.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols for determining and comparing the helical propensity of peptides.
References
- 1. Helix propensities of the amino acids measured in alanine-based peptides without helix-stabilizing side-chain interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Propensities of Some Amino Acid Pairings in α-Helices Vary with Length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uzh.ch [chem.uzh.ch]
Penta-Alanine as a Model for Intrinsically Disordered Regions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of penta-alanine (Ala5) as a model system for studying intrinsically disordered regions (IDRs) of proteins. We will delve into the experimental data validating its use, compare it with alternative IDR models, and provide detailed protocols for key experimental techniques.
Introduction to Intrinsically Disordered Regions and the Need for Model Systems
Intrinsically disordered regions are segments of proteins that, under physiological conditions, do not adopt a stable three-dimensional structure.[1] These regions are crucial in a vast array of biological processes, including cell signaling, transcription, and regulation, often mediating protein-protein interactions. Due to their conformational heterogeneity and dynamic nature, studying full-length IDRs can be challenging. Consequently, simple, well-characterized model systems are invaluable for elucidating the fundamental biophysical principles governing their behavior. Alanine-based oligopeptides, particularly this compound, have emerged as important model systems for understanding the intrinsic conformational propensities of unfolded states.[1]
This compound: A Widely Used Model for IDRs
This compound is a homopeptide consisting of five alanine residues. Its simplicity allows for detailed investigation by both experimental and computational methods, providing a tractable system to probe the forces and interactions that govern the conformational ensemble of a disordered peptide chain.
Validation of this compound as an IDR Model
The validation of this compound as a model for IDRs hinges on its ability to recapitulate the key structural and dynamic features of more complex disordered regions. A significant body of research has focused on characterizing its conformational ensemble, which has been shown to be dominated by the polyproline II (PPII) conformation.[1][2][3] The PPII helix is a left-handed, extended helical structure that is increasingly recognized as a prevalent and functionally important conformation in unfolded and disordered proteins.[1][2][3]
The validation of this compound's conformational preferences comes from a combination of experimental techniques and molecular dynamics simulations.
Key Experimental Validation Techniques:
-
2D Infrared (IR) Spectroscopy: This technique probes the vibrational coupling between amide bonds in the peptide backbone, which is sensitive to the peptide's conformation. Studies on this compound have used 2D IR to extract dihedral angles, providing strong evidence for a predominant PPII structure in solution.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides residue-specific information about the local chemical environment and conformation. Measurements of scalar couplings (J-couplings) and residual dipolar couplings (RDCs) in this compound and other alanine-rich peptides are consistent with a high population of the PPII conformation.[4][5]
-
Small-Angle X-ray Scattering (SAXS): SAXS provides information about the overall size and shape of molecules in solution. For IDPs, SAXS data can be used to characterize the distribution of conformations in the ensemble, including the average radius of gyration (Rg).
Molecular Dynamics (MD) Simulations:
MD simulations provide an atomistic view of the conformational landscape of this compound. Numerous studies have employed MD simulations to calculate the populations of different secondary structure elements and to compare these with experimental data. The choice of force field in these simulations is critical, with different force fields yielding varying predictions for the conformational ensemble. For instance, the CHARMM36 force field has been shown to predict a dominant PPII conformation for this compound, consistent with experimental findings, while other force fields like CHARMM22/CMAP predict a more heterogeneous ensemble.[2][3]
Comparison of this compound with Alternative IDR Models
While this compound is a valuable tool, it is essential to understand its limitations and how it compares to other model systems. Here, we compare this compound with three other classes of IDR models: proline-rich, glycine-rich, and arginine-rich peptides.
| Feature | This compound (Ala5) | Proline-Rich Peptides | Glycine-Rich Peptides | Arginine-Rich Peptides |
| Primary Conformation | Polyproline II (PPII)[1][2][3] | Polyproline II (PPII)[6][7][8][9][10] | Random coil, β-sheet propensity[5] | Disordered, can adopt helical structures upon binding[11][12][13] |
| Flexibility | Relatively restricted due to alanine's side chain | Conformationally restricted due to the pyrrolidine ring of proline | Highly flexible due to the lack of a side chain | Flexible, with long, charged side chains |
| Interactions | Primarily backbone-solvent interactions | Can engage in specific interactions via SH3, WW, or EVH1 domains[6][7][10] | Can be involved in self-aggregation[5] | Strong electrostatic interactions, membrane-penetrating properties[11][12][13] |
| Biological Relevance | Model for generic unfolded regions | Mimics signaling motifs in cell regulation[6][7][10] | Found in RNA-binding proteins, can be involved in phase separation | Model for cell-penetrating peptides and neuroprotective agents[11][12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are summarized protocols for key techniques used in the validation of IDR models.
Protocol for 2D IR Spectroscopy of Peptides
-
Sample Preparation:
-
Synthesize and purify the peptide of interest (e.g., this compound). Isotope labeling (e.g., with 13C=18O) at specific backbone amide positions is often employed to provide site-specific information.[1]
-
Dissolve the peptide in a suitable solvent (e.g., D2O to avoid the strong H2O absorption in the amide I region) to a final concentration typically in the millimolar range.
-
Load the sample into a sample cell with a short path length (e.g., 50-100 µm) to minimize solvent absorption.
-
-
Data Acquisition:
-
Use a femtosecond mid-IR laser system to generate a sequence of three ultrashort IR pulses.
-
The first two pulses (pump pulses) excite the vibrational modes of the peptide. The time delay between these pulses is scanned.
-
The third pulse (probe pulse) interacts with the excited sample, and the transmitted light is detected by a spectrometer.
-
The 2D IR spectrum is generated by plotting the signal as a function of the excitation and detection frequencies.
-
-
Data Analysis:
-
The 2D IR spectrum reveals diagonal peaks (corresponding to the fundamental vibrational transitions) and cross-peaks (indicating coupling between different vibrational modes).
-
The frequencies, intensities, and shapes of these peaks provide information about the peptide's secondary structure, including dihedral angles and the distances between amide groups.
-
Comparison of experimental spectra with those simulated from theoretical models (e.g., based on MD simulations) allows for the validation of the conformational ensemble.
-
Protocol for NMR Residual Dipolar Coupling (RDC) Measurement
-
Sample Preparation:
-
Prepare two samples of the 15N- and/or 13C-labeled peptide: one in an isotropic solution (e.g., water or buffer) and one in an anisotropic (aligning) medium.[14][15][16]
-
Common aligning media include bacteriophage, bicelles, or stretched polyacrylamide gels. The choice of medium depends on the properties of the peptide.[14][15][16]
-
-
Data Acquisition:
-
Acquire a 2D 1H-15N HSQC (or similar) spectrum for both the isotropic and anisotropic samples.
-
The coupling between two nuclei (e.g., 1H and 15N) will be split by the J-coupling in the isotropic sample. In the anisotropic sample, the splitting will be the sum of the J-coupling and the residual dipolar coupling (J + RDC).
-
-
Data Analysis:
-
The RDC value is calculated by subtracting the splitting measured in the isotropic sample from the splitting measured in the anisotropic sample.
-
RDCs provide information about the orientation of the internuclear vector (e.g., the N-H bond) relative to a common alignment frame for the molecule.
-
These orientational constraints can be used to refine the structural ensemble of the IDR model, providing a powerful tool for validating computational models.
-
Protocol for SAXS Data Analysis
-
Sample Preparation:
-
Prepare a series of peptide solutions at different concentrations to assess for concentration-dependent aggregation.
-
Prepare a matching buffer solution for background subtraction.
-
Samples should be free of aggregates and other impurities.
-
-
Data Acquisition:
-
Expose the sample and buffer solutions to a highly collimated X-ray beam.
-
Measure the scattered X-ray intensity as a function of the scattering angle (represented by the momentum transfer, q).
-
-
Data Analysis:
-
Subtract the buffer scattering from the sample scattering to obtain the scattering profile of the peptide.[17][18][19]
-
Guinier Analysis: At low q values, a plot of ln(I(q)) vs. q^2 should be linear. The slope of this line is related to the radius of gyration (Rg), a measure of the overall size of the molecule.[17][18][19]
-
Kratky Plot: A plot of q^2*I(q) vs. q can distinguish between folded and disordered proteins. Folded proteins show a characteristic bell-shaped curve, while disordered proteins exhibit a plateau at higher q values.[17][18][19]
-
Ensemble Analysis: The experimental SAXS profile can be compared to the theoretical scattering profiles calculated from a conformational ensemble (e.g., generated from MD simulations). This allows for the refinement and validation of the ensemble.[17][18][19][20]
-
Visualizing the Validation Workflow
The process of validating an IDR model like this compound involves an iterative cycle of experiments and simulations. This workflow can be visualized as follows:
Caption: Workflow for validating an IDR model.
Conclusion
This compound serves as a foundational model for understanding the conformational dynamics of intrinsically disordered regions. Its validation through a combination of advanced experimental techniques and computational simulations has provided key insights into the prevalence of the polyproline II conformation in unfolded states. However, it is crucial to recognize that this compound represents a simplified system. For studying specific biological phenomena involving IDRs, such as protein-protein interactions mediated by distinct sequence motifs or the process of liquid-liquid phase separation, alternative models like proline-rich, glycine-rich, or arginine-rich peptides may be more appropriate. A comprehensive understanding of IDRs will ultimately rely on the careful selection and characterization of a diverse range of model systems, each offering unique insights into the complex world of protein disorder.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 3. S-EPMC5243129 - Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation. - OmicsDI [omicsdi.org]
- 4. researchgate.net [researchgate.net]
- 5. Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline-rich sequence recognition domains (PRD): ligands, function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline rich protein - Wikipedia [en.wikipedia.org]
- 9. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 10. Proline-rich peptides – Chair of Computational Biology [www-cbi.cs.uni-saarland.de]
- 11. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]
- 12. Arginine-rich peptides and their internalization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Residual Dipolar Coupling in Studying Proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. users.cs.duke.edu [users.cs.duke.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. embl-hamburg.de [embl-hamburg.de]
- 19. Analysis of intrinsically disordered proteins by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Integrating an Enhanced Sampling Method and Small-Angle X-Ray Scattering to Study Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dance of Folding: A Comparative Analysis of Penta-alanine in Diverse Solvents
For researchers, scientists, and professionals in drug development, understanding the intricate process of peptide folding is paramount. The surrounding solvent environment plays a critical role in dictating the conformational landscape of a peptide, influencing its structure, stability, and ultimately, its function. This guide provides a comparative analysis of the folding of penta-alanine, a model peptide, in different solvent environments, supported by experimental data and detailed methodologies.
This compound serves as a fundamental model for studying the intrinsic conformational preferences of the polypeptide backbone. Its folding behavior is a delicate interplay between internal hydrogen bonding, steric effects, and interactions with the surrounding solvent molecules. This analysis delves into how solvents with varying polarities and hydrogen-bonding capabilities, such as water, methanol, and dimethyl sulfoxide (DMSO), modulate the conformational ensemble of this compound.
Quantitative Analysis of Conformational Populations
The secondary structure populations of alanine-rich peptides are highly sensitive to the solvent environment. The following tables summarize key quantitative data from molecular dynamics (MD) simulations and spectroscopic studies on this compound and other alanine-rich peptides.
Table 1: Conformational Populations of this compound in Water (D₂O) from 2D IR Spectroscopy and MD Simulations
| Conformation | Population (%) (CHARMM36 Force Field) | Key Dihedral Angles (φ, ψ) - Residue 3 |
| Polyproline II (pPII) | ~90% | (-75°, +145°) |
| β-strand | ~10% | (-139°, +135°) |
| α-helix (right-handed) | Not Detectable | (-65°, -40°) |
Data synthesized from studies by Feng et al.[1][2][3]
Table 2: Comparative Secondary Structure Content of an Alanine-Rich Peptide (Ac-K-[A]11-KGGY-NH₂) in Different Solvents via Circular Dichroism (CD) Spectroscopy
| Solvent | α-helix Content (%) | β-sheet/turn Content (%) | Unordered Coil Content (%) |
| Water | Decreases with concentration | Increases with concentration | Predominant |
| Methanol (MeOH) | Predominant | Predominant | Additional elements present |
| Trifluoroethanol (TFE) | Predominant | Predominant | Additional elements present |
Note: This data is for a longer alanine-rich peptide and serves as a proxy to illustrate general trends in different solvents.[4][5]
The Influence of the Solvent Environment
The data reveals a strong solvent-dependent conformational preference. In aqueous solutions, short alanine peptides like this compound predominantly adopt a polyproline II (pPII) conformation.[1] The pPII structure is a left-handed helix that is more extended than the α-helix and is stabilized by favorable interactions with the surrounding water molecules.
In contrast, solvents like methanol and trifluoroethanol (TFE), which are less polar than water and have a lower capacity to donate hydrogen bonds, tend to promote the formation of intramolecular hydrogen bonds. This leads to a higher population of helical and β-turn structures in alanine-rich peptides.[4][5] The decrease in pPII content in the presence of alcohols like ethanol has also been observed for other short alanine-containing peptides.[6][7]
The following diagram illustrates the logical relationship between solvent properties and the resulting conformational preferences of this compound.
Experimental Protocols
The quantitative understanding of this compound folding relies on a combination of sophisticated experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on the structure and dynamics of peptides in solution.[8][9]
Methodology:
-
Sample Preparation: this compound is dissolved in the solvent of interest (e.g., D₂O, deuterated methanol) to a concentration of 1-5 mM. A small amount of a reference compound like DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is added for chemical shift calibration.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:
-
¹H NMR: To obtain a general overview of the sample.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Data Analysis:
-
Resonance assignment is performed to attribute each NMR signal to a specific proton in the this compound sequence.
-
Nuclear Overhauser Effect (NOE) cross-peaks are integrated to derive inter-proton distance restraints.
-
³J-coupling constants are measured to obtain dihedral angle restraints.
-
These restraints are then used in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures representing the conformational state of this compound in that solvent.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of peptides in solution.[4][5]
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in the desired solvent. The concentration is typically in the range of 0.1-1.0 mg/mL.
-
Data Acquisition:
-
The CD spectrum is recorded in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).
-
The temperature of the sample can be controlled to study conformational changes as a function of temperature.
-
-
Data Analysis:
-
The raw CD signal (in millidegrees) is converted to mean residue ellipticity [θ].
-
The resulting spectrum is deconvoluted using algorithms (e.g., K2D, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil conformations.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to visualize the folding process at an atomic level and to calculate thermodynamic and kinetic properties.
Methodology:
-
System Setup:
-
An initial structure of this compound (e.g., an extended conformation) is placed in a simulation box.
-
The box is filled with explicit solvent molecules (e.g., TIP3P water, OPLS-AA methanol).
-
A force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic interactions.
-
-
Simulation:
-
The system is first energy-minimized to remove steric clashes.
-
The system is then heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble).
-
A long production simulation (nanoseconds to microseconds) is run to sample the conformational space.
-
-
Data Analysis:
-
The trajectory of the simulation is analyzed to determine the populations of different secondary structures (α-helix, β-sheet, pPII, turns).
-
The free energy landscape of folding can be calculated to identify stable and metastable conformations and the energy barriers between them.
-
Thermodynamic parameters such as enthalpy and entropy of folding can be estimated.
-
The following diagram outlines a typical workflow for a comparative analysis of peptide folding using these experimental and computational methods.
Conclusion
The folding of this compound is a nuanced process that is highly dependent on the solvent environment. In aqueous solutions, the formation of strong peptide-water hydrogen bonds favors the extended polyproline II conformation. In less polar, organic solvents, the energetic cost of breaking solvent-solvent interactions is lower, allowing for the formation of intramolecular hydrogen bonds that stabilize more compact helical and turn structures. This comparative analysis underscores the importance of considering the solvent environment in any study of peptide and protein folding, providing a foundational understanding for researchers in the fields of biochemistry, biophysics, and drug design.
References
- 1. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of this compound Investigated by Two-Dimensional Infrared Spectroscopy and Molecular Dynamics Simulation [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Intrinsic Conformational Dynamics of Alanine in Water/Ethanol Mixtures: An Experiment-Driven Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein folding by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR as a tool to identify and characterize protein folding intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Penta-alanine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of penta-alanine, a peptide composed of five alanine residues.
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow good laboratory practices and adhere to local and institutional regulations to ensure a safe working environment.[1][2] The toxicological properties of many peptides may not be fully investigated, and therefore, a cautious approach to handling and disposal is always recommended.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.
-
Body Protection: A laboratory coat should be worn to protect clothing and skin.
All handling of solid this compound should be conducted in a well-ventilated area to minimize the potential for inhalation of fine powders.
Quantitative Data Summary
The following table summarizes key information for this compound and its constituent amino acid, L-alanine, which informs its non-hazardous classification.
| Property | Value | Source |
| This compound CAS Number | 10183-34-3 | [3][4] |
| L-Alanine GHS Classification | Not a hazardous substance or mixture | [1] |
| L-Alanine Acute Toxicity | No known OSHA hazards | [1] |
| L-Alanine Carcinogenicity | Not identified as a carcinogen by IARC, ACGIH, NTP, or OSHA | [1] |
| L-Alanine Biodegradability | Readily biodegradable | [5] |
| Recommended Storage | 2-8°C | [3] |
Step-by-Step Disposal Procedures
The proper disposal method for this compound depends on its physical state (solid or liquid) and the specific guidelines of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
Solid this compound Waste
This category includes unused or expired lyophilized powder, as well as contaminated consumables such as weigh boats, filter paper, and pipette tips.
-
Segregation: Collect all solid this compound waste in a dedicated, clearly labeled, and sealable waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Containment: Carefully transfer the solid waste into the designated container to avoid generating dust.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and specify the contents as "this compound." Include the date of accumulation.
-
Storage: Store the sealed container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Contact your institution's EHS department to schedule a pickup for the waste.
Aqueous Solutions of this compound
This includes any prepared solutions of this compound in water or buffer.
-
Evaluation: For dilute aqueous solutions of non-hazardous peptides like this compound, some institutions may permit drain disposal. However, this is highly dependent on local regulations. It is crucial to verify this with your EHS department before proceeding.
-
Neutralization (if applicable): If the solution contains acidic or basic buffers, neutralize the pH to a range of 6-8 before any further action.
-
Collection for Disposal (Recommended): The most prudent approach is to collect all aqueous this compound waste in a clearly labeled, leak-proof container.
-
Labeling: Label the container "Non-Hazardous Aqueous Waste" and list the contents, including the solvent (e.g., "this compound in water").
-
Disposal: Arrange for pickup and disposal through your institution's EHS department.
-
Drain Disposal (with EHS approval only): If your EHS department explicitly permits drain disposal for this type of waste, flush the drain with copious amounts of water during and after disposal to ensure dilution.
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory practices for non-hazardous chemical waste and do not originate from a specific experimental protocol for this compound. The primary principle is the segregation and proper containment of the waste, followed by disposal through the institution's certified waste management program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety and Handling guidance for Penta-alanine
Personal Protective Equipment (PPE)
When working with Penta-alanine, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.
| Body Part | Personal Protective Equipment | Purpose |
| Eyes | Safety glasses with side shields or goggles | To protect eyes from any potential splashes or airborne particles of the solid compound. |
| Hands | Nitrile or latex gloves | To prevent direct skin contact with the chemical. It is good practice to inspect gloves before use and to wash and dry hands after handling. |
| Body | Laboratory coat | To protect skin and personal clothing from potential contamination. |
| Respiratory | Not generally required under normal use with adequate ventilation. | In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is critical for maintaining a safe laboratory environment. The following workflow diagram illustrates the key steps and decision points for researchers.
Disposal Plan
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For this compound, based on information for similar non-hazardous amino acid compounds, the following disposal guidelines should be followed:
-
Waste Characterization : While this compound is not classified as a hazardous substance based on available data for similar compounds, it is the responsibility of the waste generator to characterize the waste accurately.
-
Containerization : Collect waste this compound and any contaminated materials in a suitable, sealed, and clearly labeled container.
-
Regulatory Compliance : Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal. Unused or surplus material should be offered to a licensed disposal company.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
